HO-Peg7-CH2cooh
Beschreibung
Structure
2D Structure
Eigenschaften
Molekularformel |
C16H32O10 |
|---|---|
Molekulargewicht |
384.42 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C16H32O10/c17-1-2-20-3-4-21-5-6-22-7-8-23-9-10-24-11-12-25-13-14-26-15-16(18)19/h17H,1-15H2,(H,18,19) |
InChI-Schlüssel |
FVMPGSVYHSHSRD-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOCCOCCOCCOCCOCCOCC(=O)O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
HO-Peg7-CH2cooh CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid, commonly referred to as HO-Peg7-CH2cooh. This heterobifunctional polyethylene glycol (PEG) linker is a valuable tool in bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).
Core Molecular Information
The fundamental properties of this compound are summarized in the table below, providing a clear reference for researchers.
| Property | Value | Reference |
| Chemical Name | 2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | --INVALID-LINK-- |
| CAS Number | 2250056-27-8 | |
| Molecular Formula | C16H32O10 | |
| Molecular Weight | 384.42 g/mol | |
| Appearance | Colorless liquid or solid | |
| Solubility | Soluble in water and many organic solvents | |
| Storage | Recommended storage at 2-8°C for short term, and -20°C for long term in a dry, sealed container. |
Synthesis and Chemical Properties
This compound is a monodisperse PEG derivative featuring a terminal hydroxyl group and a carboxylic acid group, separated by a seven-unit ethylene glycol chain. This structure imparts both hydrophilicity and reactive handles for bioconjugation.
General Synthesis Pathway
The synthesis of asymmetrical PEG derivatives like this compound typically involves a multi-step process that starts with a protected form of the ethylene glycol chain.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocols: Applications in Bioconjugation and PROTAC Synthesis
The bifunctional nature of this compound makes it an ideal linker for covalently attaching different molecules. The carboxylic acid can be activated to react with primary amines (e.g., on proteins), while the hydroxyl group can be used for further modifications or attachments.
Protocol 1: General Protein Conjugation via Amide Bond Formation
This protocol outlines the steps for conjugating this compound to a protein containing accessible lysine residues.
Materials:
-
This compound
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1M Tris-HCl, pH 8.5)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound, NHS, and EDC in DMF or DMSO. The molar ratio should be optimized but a starting point of 1:1.2:1.2 (PEG-linker:NHS:EDC) is common.
-
Incubate the mixture at room temperature for 15-30 minutes to form the NHS-ester.
-
-
Conjugation to Protein:
-
Add the activated PEG-linker solution to the protein solution. The molar excess of the PEG linker over the protein will depend on the desired degree of labeling and should be empirically determined.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted NHS-ester.
-
-
Purification:
-
Remove excess, unreacted PEG-linker and byproducts by size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
-
Caption: Experimental workflow for protein conjugation.
Protocol 2: Role as a Linker in PROTAC Synthesis
This compound is frequently employed as a flexible and hydrophilic linker in the synthesis of PROTACs.[1][2] The linker connects a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase.
General PROTAC Assembly Strategy:
The synthesis of a PROTAC using this linker typically involves sequential amide bond formations.
Caption: Logical workflow for PROTAC synthesis.
Quantitative Data
The following table presents representative quantitative data that could be expected during the synthesis and application of this compound derivatives. Please note that these are illustrative values and actual results will vary depending on the specific reaction conditions and substrates.
| Parameter | Typical Value Range | Notes |
| Yield of NHS-ester activation | > 90% | Can be monitored by TLC or HPLC. |
| Protein Conjugation Efficiency | 30-70% | Highly dependent on protein accessibility and reaction conditions. |
| PROTAC Synthesis Step Yields | 50-80% per step | Purification is critical after each step to ensure high purity of the final product. |
| Final PROTAC Purity | > 95% | Determined by HPLC and characterized by Mass Spectrometry and NMR. |
Conclusion
This compound is a versatile and valuable tool for researchers in drug development and biotechnology. Its well-defined structure, hydrophilicity, and dual-functional handles enable the precise construction of complex biomolecules, including antibody-drug conjugates and PROTACs. The protocols and data presented in this guide provide a solid foundation for the successful application of this important PEG linker in a research setting.
References
A Technical Guide to Monodisperse PEG7 Carboxyl Acid: Applications and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core applications, experimental protocols, and underlying principles of monodisperse PEG7 carboxyl acid in modern drug development and research. This precisely defined polyethylene glycol (PEG) derivative offers significant advantages over traditional polydisperse PEGs, enabling the creation of more homogeneous and effective therapeutics.
Introduction to Monodisperse PEG7 Carboxyl Acid
Monodisperse PEG7 carboxyl acid is a specific type of PEG linker with a discrete molecular weight and a defined chain length of seven ethylene glycol units, terminated with a carboxylic acid group. Unlike polydisperse PEGs, which consist of a mixture of molecules with varying chain lengths, monodisperse PEGs are pure compounds. This uniformity is crucial in pharmaceutical applications where precise control over a drug's physicochemical and pharmacokinetic properties is essential. The terminal carboxylic acid group provides a versatile handle for covalent conjugation to amine-containing molecules, such as small molecule drugs, peptides, and proteins.
Core Applications in Drug Development
The primary application of monodisperse PEG7 carboxyl acid is to strategically modify the properties of therapeutic molecules. This process, known as PEGylation, can lead to significant improvements in a drug's performance.
Altering Pharmacokinetics and Bioavailability
PEGylation with monodisperse PEG7 carboxyl acid can profoundly impact a drug's pharmacokinetic profile. By increasing the hydrodynamic radius and molecular weight of a small molecule, the PEG chain can:
-
Prolong Plasma Half-Life: The increased size reduces renal clearance, allowing the drug to circulate in the bloodstream for a longer period. This can lead to less frequent dosing and improved patient compliance.
-
Enhance Solubility: The hydrophilic nature of the PEG chain can significantly increase the aqueous solubility of hydrophobic drugs, which is a common challenge in drug formulation.
-
Modify Biodistribution: PEGylation can alter the distribution of a drug within the body. A key example is its use to limit the passage of drugs across the blood-brain barrier.
A prominent example of this application is Movantik® (naloxegol) , a peripherally acting mu-opioid receptor antagonist used to treat opioid-induced constipation. The monodisperse PEG7 linker attached to naloxol prevents the drug from crossing the blood-brain barrier, thereby reversing the constipating effects of opioids in the gastrointestinal tract without interfering with their analgesic effects in the central nervous system.[1][2]
Linker in Antibody-Drug Conjugates (ADCs) and PROTACs
The defined length and chemical properties of monodisperse PEG7 carboxyl acid make it an ideal linker in the construction of complex biotherapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). In these contexts, the PEG linker can:
-
Improve Solubility and Stability: The PEG spacer can enhance the solubility of the entire conjugate, which often includes a hydrophobic payload.
-
Provide Spatial Separation: The linker physically separates the different components of the conjugate (e.g., the antibody and the cytotoxic payload in an ADC), which can be crucial for maintaining the biological activity of each component.
-
Optimize Pharmacokinetics: The PEG linker can contribute to the overall pharmacokinetic properties of the conjugate.
Quantitative Data: The Impact of PEGylation
The following table summarizes the quantitative advantages of using monodisperse PEGs in drug development, drawing on general principles and specific examples where available.
| Property | Effect of Monodisperse PEGylation | Quantitative Example (Illustrative) |
| Molecular Weight | Precise and uniform increase. | A small molecule of 400 Da conjugated to monodisperse PEG7-COOH (MW ~350 Da) will have a uniform molecular weight of ~750 Da. |
| Solubility | Significant increase for hydrophobic molecules. | A hydrophobic drug with a solubility of <0.1 mg/mL in water can see its solubility increase to >10 mg/mL after PEGylation. |
| Plasma Half-life | Extended circulation time. | The half-life of a small molecule drug can be increased from a few hours to over 24 hours. |
| Renal Clearance | Reduced due to increased hydrodynamic volume. | Clearance rate can be decreased by a factor of 10 or more. |
| Blood-Brain Barrier Permeability | Reduced for peripherally targeted drugs. | The brain-to-plasma concentration ratio of a drug can be significantly decreased, as seen with naloxegol. |
| Homogeneity | High, leading to a single molecular entity. | A drug product with a single, defined mass, as opposed to a distribution of masses with polydisperse PEGs. |
Experimental Protocols
Synthesis of Monodisperse PEG7 Carboxyl Acid
While commercially available, the synthesis of monodisperse PEG7 carboxyl acid can be achieved through a stepwise addition of protected ethylene glycol units followed by the introduction of the carboxyl group. A general approach involves:
-
Stepwise Oligomerization: Starting with a protected ethylene glycol monomer, a series of deprotection and coupling reactions are performed to build the heptaethylene glycol chain.
-
Introduction of the Carboxyl Group: The terminal hydroxyl group of the PEG7 chain is then oxidized to a carboxylic acid using a mild oxidizing agent. Alternatively, the terminal hydroxyl can be reacted with a protected carboxylic acid derivative, followed by deprotection.
-
Purification: Purification at each step, often using column chromatography, is crucial to maintain the monodispersity of the final product.
Conjugation to Amine-Containing Molecules via EDC/NHS Chemistry
The most common method for conjugating a carboxyl group to a primary amine is through the use of carbodiimide chemistry, typically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
Monodisperse PEG7 carboxyl acid
-
Amine-containing molecule (e.g., small molecule drug, peptide)
-
EDC hydrochloride
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., 0.1 M phosphate buffer, pH 7.0-8.0)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for non-aqueous reactions
Protocol (Aqueous Conditions):
-
Dissolve Reactants: Dissolve the monodisperse PEG7 carboxyl acid in Activation Buffer. In a separate vial, dissolve the amine-containing molecule in Coupling Buffer.
-
Activate Carboxyl Group: Add a 1.5 to 5-fold molar excess of EDC and NHS (or sulfo-NHS) to the PEG7 carboxyl acid solution. Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
Conjugation: Add the activated PEG7-NHS ester solution to the amine-containing molecule solution. The pH of the reaction mixture should be adjusted to 7.0-8.0 for optimal coupling.
-
Reaction: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Quench the reaction by adding a quenching solution to consume any unreacted NHS-esters.
-
Purification: Purify the PEGylated conjugate from excess reagents and unreacted starting materials using techniques such as size-exclusion chromatography (SEC), reverse-phase high-performance liquid chromatography (RP-HPLC), or dialysis.
Protocol (Non-Aqueous Conditions):
-
Dissolve Reactants: Dissolve the monodisperse PEG7 carboxyl acid and the amine-containing molecule in anhydrous DMF or DMSO.
-
Activation and Coupling: Add a 1.5 to 5-fold molar excess of a coupling reagent cocktail (e.g., EDC/NHS, HATU, HOBt) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by an appropriate analytical technique (e.g., LC-MS).
-
Purification: Purify the PEGylated conjugate using RP-HPLC.
Characterization of the PEGylated Conjugate
After purification, it is essential to thoroughly characterize the conjugate to confirm its identity, purity, and integrity.
| Technique | Purpose |
| Mass Spectrometry (MS) | To confirm the exact mass of the conjugate and verify the successful conjugation of the PEG linker. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the conjugate and separate it from unreacted starting materials. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed structural information and confirm the covalent linkage. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present and confirm the formation of the amide bond. |
Visualizations
Logical Relationship: Monodisperse vs. Polydisperse PEG
Experimental Workflow: Small Molecule PEGylation
References
An In-depth Technical Guide to PEGylation with Discrete PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of PEGylation, with a specific focus on the technical advantages and applications of discrete PEG (dPEG®) linkers in modern drug development. It covers the fundamental chemistry, comparative data, and detailed experimental protocols relevant to the use of these advanced bioconjugation reagents.
Introduction to PEGylation
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small molecule drugs.[1] First described in the 1970s, this technique has become a cornerstone of pharmaceutical development, designed to enhance the therapeutic properties of drugs.[1][2][3] The primary goals of PEGylation are to improve a drug's pharmacokinetic (PK) and pharmacodynamic (PD) profile.[4][]
Key benefits imparted by PEGylation include:
-
Extended Circulating Half-Life: By increasing the hydrodynamic volume of the molecule, PEGylation reduces the rate of renal clearance, allowing for less frequent dosing.[6][7][8]
-
Improved Solubility: The hydrophilic nature of PEG chains can significantly increase the solubility of hydrophobic drugs.[9][10][11]
-
Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the drug's surface, reducing the likelihood of an immune response.[12][13][14]
-
Enhanced Stability: PEGylation can protect therapeutic proteins and peptides from proteolytic degradation.[1][15]
Polydisperse vs. Discrete PEG Linkers: The Core Distinction
The PEG polymers used in drug development fall into two main categories: traditional polydisperse PEGs and modern discrete PEGs (dPEGs).[12][16]
-
Polydisperse PEGs: These are mixtures of PEG chains with a range of molecular weights, characterized by an average molecular weight and a dispersity index (Đ > 1.0).[12][17] This heterogeneity complicates the manufacturing and purification of PEGylated drugs, leading to final products that are themselves heterogeneous mixtures.[12] This lack of uniformity can affect the consistency and reproducibility of the drug's quality and performance.[10][12]
-
Discrete PEGs (dPEG®): In contrast, discrete PEGs are single molecular weight compounds with a precisely defined chemical structure, chain length, and molecular weight (Đ = 1.0).[1][10][18][19] They are synthesized and purified to be homogeneous, pure compounds.[20] This precision allows for the creation of uniform PEGylated drugs, where each molecule is identical.[9][21]
The structural difference between these two types of PEGs is fundamental to their application in pharmaceuticals.
Figure 1. Structural comparison of drugs conjugated with polydisperse vs. discrete PEG linkers.
Advantages of Discrete PEGylation in Drug Development
The use of monodisperse dPEG® linkers offers significant advantages over traditional polydisperse PEGs, providing greater control and precision in drug design.[12]
-
Homogeneity and Reproducibility: dPEG® linkers produce a single, well-defined conjugate, simplifying analysis and ensuring batch-to-batch consistency.[9][21] Polydisperse PEGs create complex mixtures that are difficult to characterize and reproduce.[12]
-
Optimized Pharmacokinetics: The ability to precisely control the PEG chain length allows for the fine-tuning of a drug's PK profile.[12][19] This helps in optimizing properties like half-life and biodistribution while minimizing potential side effects.[][10]
-
Reduced Immunogenicity: While PEGylation generally reduces immunogenicity, traditional PEG mixtures can sometimes elicit anti-PEG antibodies.[12][22][23] The homogeneity of dPEG® linkers may help mitigate this response.
-
Improved Solubility and Stability: Like traditional PEGs, dPEG® linkers increase water solubility and can shield drugs from enzymatic degradation.[2][24] Their defined structure can help avoid issues of aggregation that may arise from hydrophobic interactions in complex conjugates.[24]
-
Enhanced Efficacy and Safety: By enabling precise control over a drug's properties, dPEG® linkers can lead to improved therapeutic outcomes. For example, in small molecule drugs, a dPEG® linker can prevent crossing the blood-brain barrier, thereby avoiding central nervous system side effects, as seen with Movantik™ (naloxegol).[9][10][21] In Antibody-Drug Conjugates (ADCs), dPEG® linkers can improve solubility and stability, allowing for higher drug-antibody ratios (DAR) without promoting aggregation.[2][24]
Chemistry of Discrete PEG Linkers and Conjugation Strategies
dPEG® products are available with a wide array of functional groups to enable covalent attachment to various moieties on a target molecule.[18][25][26] The choice of conjugation chemistry depends on the available functional groups on the protein, peptide, or small molecule.
Commonly Targeted Functional Groups:
-
Amines (N-terminal, Lysine): Primary amines are abundant on the surface of proteins and are a common target for PEGylation.[14] Reagents like N-hydroxysuccinimide (NHS) esters are highly reactive towards amine groups, forming stable amide bonds.[26]
-
Thiols (Cysteine): The thiol group of cysteine residues provides a highly specific target for PEGylation, as free cysteines are relatively rare in proteins.[27] Maleimide-functionalized PEGs react specifically with thiols to form stable thioether bonds.[27]
-
Carboxyl Groups (Aspartic Acid, Glutamic Acid, C-terminal): Carboxyl groups can be targeted for PEGylation, often using carbodiimide chemistry to form an amide bond with an amine-functionalized PEG.[28]
Other strategies include "click chemistry" and enzymatic approaches, which offer even greater specificity.[25]
Quantitative Analysis: Impact of dPEG® Linkers
The precise structure of dPEG® linkers allows for systematic studies on the effect of PEG chain length on the properties of bioconjugates.
Effect of PEG Linker Length on ADC Pharmacokinetics and Efficacy
In the context of Antibody-Drug Conjugates (ADCs), the length of the dPEG® linker can significantly impact plasma exposure, tumor uptake, and overall efficacy.[29]
| PEG Units in Linker | Plasma Exposure (AUC) | Tumor Exposure (AUC) | Tumor Weight Reduction |
| 0 (Control) | Baseline | Baseline | 11% |
| 2 | Increased | Increased | 35-45% |
| 4 | Increased | Increased | 35-45% |
| 8 | Significantly Increased | Significantly Increased | 75-85% |
| 12 | Significantly Increased | Significantly Increased | 75-85% |
| 24 | Significantly Increased | Significantly Increased | 75-85% |
| Data summarized from a preclinical study on ADCs in xenograft mice.[29] |
The data indicates that longer dPEG® linkers (8, 12, and 24 units) led to substantially higher plasma and tumor exposure, which correlated with a greater reduction in tumor weight.[29]
Effect of PEG Linker Size on Affibody-Drug Conjugate Properties
A study on miniaturized ADCs using affibody molecules demonstrated a trade-off between circulation half-life and in vitro cytotoxicity as PEG linker size increased.
| Conjugate | PEG Size (kDa) | Half-life Extension (vs. No PEG) | In Vitro Cytotoxicity Reduction (vs. No PEG) |
| HM | 0 | 1.0x | 1.0x |
| HP4KM | 4 | 2.5x | 4.5x |
| HP10KM | 10 | 11.2x | 22.0x |
| Data adapted from a study on ZHER2-MMAE conjugates.[30][31] |
Despite the reduction in immediate cytotoxicity, the conjugate with the largest PEG linker (HP10KM) showed the most effective tumor inhibition in animal models, highlighting the critical role of extended half-life in overall therapeutic efficacy.[30][31]
Experimental Protocols
The following sections provide generalized protocols for the PEGylation, purification, and characterization of a therapeutic protein using discrete PEG linkers.
Protocol 1: Amine PEGylation using dPEG®-NHS Ester
This protocol describes the conjugation of an NHS-ester functionalized dPEG® linker to primary amine groups (e.g., lysine residues) on a protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4; buffer must be amine-free).
-
dPEG®-NHS Ester (e.g., m-dPEG®-NHS ester).
-
Reaction buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 7.2-8.5.
-
Quenching solution: 1 M Tris-HCl, pH 8.0.
-
Anhydrous DMSO or DMF to dissolve the dPEG® reagent.
Methodology:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
dPEG® Reagent Preparation: Immediately before use, dissolve the dPEG®-NHS ester in anhydrous DMSO to a concentration of 10-100 mM.
-
Conjugation Reaction: Add a 5 to 20-fold molar excess of the dissolved dPEG® reagent to the protein solution. The optimal ratio should be determined empirically.[32]
-
Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes.
-
Purification: Remove unreacted PEG and byproducts by purifying the reaction mixture using Size Exclusion Chromatography (SEC) as described in Protocol 3.
Protocol 2: Thiol PEGylation using dPEG®-Maleimide
This protocol is for the site-specific conjugation of a maleimide-functionalized dPEG® linker to a free cysteine residue.
Materials:
-
Protein with a free cysteine residue.
-
dPEG®-Maleimide reagent.
-
Reaction buffer: Phosphate buffer with EDTA (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0). Avoid thiol-containing reagents like DTT.
-
Anhydrous DMSO or DMF.
Methodology:
-
Protein Preparation: If necessary, reduce any disulfide bonds to generate free thiols and remove the reducing agent. Prepare the protein solution at 1-10 mg/mL in the reaction buffer.
-
dPEG® Reagent Preparation: Immediately before use, dissolve the dPEG®-Maleimide in anhydrous DMSO.
-
Conjugation Reaction: Add a 2 to 10-fold molar excess of the dPEG®-Maleimide reagent to the protein solution.
-
Incubation: Gently mix and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Purification: The reaction is typically self-quenching as maleimides hydrolyze over time. Proceed directly to purification via SEC (Protocol 3) to remove unreacted PEG.
Protocol 3: Purification by Size Exclusion Chromatography (SEC)
SEC is used to separate the larger PEGylated protein from smaller, unreacted PEG reagents and byproducts.
Materials:
-
SEC column suitable for the molecular weight of the PEGylated protein.
-
HPLC system.
-
Mobile phase/equilibration buffer (e.g., PBS, pH 7.4).
Methodology:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject the quenched reaction mixture from the PEGylation step onto the column.
-
Elution: Run the separation isocratically with the mobile phase.[32] The PEGylated protein, having a higher molecular weight, will elute earlier than the unreacted PEG reagent.
-
Fraction Collection: Collect fractions corresponding to the eluting peaks, monitoring absorbance at 280 nm for the protein.
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or mass spectrometry to confirm the presence and purity of the PEGylated conjugate.
Protocol 4: Characterization of PEGylated Proteins
Multiple analytical techniques are required to fully characterize the final conjugate.[33]
A. HPLC-MS for Purity and Molecular Weight:
-
Technique: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is used to determine the purity, molecular weight, and degree of PEGylation.[4][33]
-
Method:
-
Use a reversed-phase (RP-HPLC) or size-exclusion (SEC) column.
-
Inject the purified PEGylated protein.
-
Elute with an appropriate gradient (for RP-HPLC) or isocratic flow (for SEC).
-
Analyze the eluent by MS to obtain an accurate mass of the conjugate. For dPEG® conjugates, a single major peak corresponding to the mass of the protein + (n * mass of dPEG®) is expected, where 'n' is the number of attached PEG chains.
-
B. Dynamic Light Scattering (DLS) for Hydrodynamic Size:
-
Technique: DLS measures the hydrodynamic diameter of the molecule in solution.[33]
-
Method:
-
Prepare the sample at a suitable concentration in a filtered buffer.
-
Place the sample in the DLS instrument.
-
Measure the light scattering fluctuations to calculate the particle size distribution.
-
Compare the hydrodynamic diameter of the PEGylated protein to the unmodified protein to confirm successful conjugation and assess aggregation state.[33]
-
Figure 2. A generalized workflow for the synthesis and characterization of a PEGylated protein.
Signaling Pathways and Mechanism of Action
The ultimate goal of drug development is to modulate a biological pathway to achieve a therapeutic effect. PEGylation primarily alters the delivery and disposition of a drug, but the drug itself acts on a specific pathway. For example, an Antibody-Drug Conjugate (ADC) utilizes an antibody to deliver a cytotoxic payload to a cancer cell expressing a specific antigen.
Figure 3. Signaling cascade initiated by an Antibody-Drug Conjugate (ADC) after cell binding.
In this pathway, the dPEG® linker plays a crucial role in maintaining the ADC's solubility and stability in circulation before it reaches the target cell.[2] The design of the linker (e.g., cleavable vs. non-cleavable) also dictates how the payload is released inside the cell to exert its effect.[24]
Conclusion and Future Outlook
PEGylation remains a vital technology for improving the therapeutic potential of drugs. The development of discrete PEG (dPEG®) linkers represents a significant advancement, moving the field from heterogeneous mixtures to precisely defined, homogeneous bioconjugates.[1] This level of control allows drug developers to fine-tune pharmacokinetic and pharmacodynamic properties, leading to safer and more effective medicines. As bioconjugation strategies continue to evolve, the use of dPEG® linkers in complex modalities like ADCs, PROTACs, and nanoparticle-based delivery systems is expected to expand, further enabling the development of next-generation therapeutics.
References
- 1. Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 4. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 9. adcreview.com [adcreview.com]
- 10. Benefits of Monodisperse PEG Linkers in Drug Development | Biopharma PEG [biochempeg.com]
- 11. chempep.com [chempep.com]
- 12. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 13. Covalent conjugation of poly(ethylene glycol) to proteins and peptides: strategies and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. creativepegworks.com [creativepegworks.com]
- 16. PEG Linkers by Application - Biochempeg PEG Linkers Supplier [biochempeg.com]
- 17. Monodispersed and Polydispersed PEG | BroadPharm [broadpharm.com]
- 18. stratech.co.uk [stratech.co.uk]
- 19. vectorlabs.com [vectorlabs.com]
- 20. stratech.co.uk [stratech.co.uk]
- 21. pharmiweb.com [pharmiweb.com]
- 22. sinopeg.com [sinopeg.com]
- 23. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 24. books.rsc.org [books.rsc.org]
- 25. vectorlabs.com [vectorlabs.com]
- 26. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 27. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 28. creativepegworks.com [creativepegworks.com]
- 29. aacrjournals.org [aacrjournals.org]
- 30. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 31. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. chromatographyonline.com [chromatographyonline.com]
- 33. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
The Pivotal Roles of Hydroxyl and Carboxyl Groups in PEG Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Polyethylene glycol (PEG) linkers have become indispensable tools in the fields of drug delivery, bioconjugation, and materials science. Their utility stems from a unique combination of properties, including high water solubility, biocompatibility, and low immunogenicity.[1][2][3] The true versatility of PEG linkers, however, lies in the terminal functional groups that allow for their covalent attachment to a wide array of molecules, from small drug compounds to large biologics like antibodies. Among the most fundamental and widely utilized of these are the hydroxyl (-OH) and carboxyl (-COOH) groups. This technical guide provides an in-depth exploration of the core roles these functional groups play, their chemical reactivity, and their applications in the development of advanced therapeutics.
Fundamental Properties and Significance
The inherent properties of hydroxyl and carboxyl groups dictate their reactivity and suitability for various bioconjugation strategies.
Hydroxyl (-OH) Groups:
The terminal hydroxyl groups are the native functional groups of a standard PEG polymer.[4][5] While their reactivity is relatively low, they serve as a crucial starting point for the synthesis of a vast range of more reactive PEG derivatives.[4] The activation of these hydroxyl groups is a key step in preparing PEG linkers for conjugation.[6]
Carboxyl (-COOH) Groups:
Carboxyl-terminated PEG linkers offer a reactive handle for conjugation to amine groups, which are abundant in proteins and peptides (e.g., the side chain of lysine residues). The carboxylic acid group is a weak acid, and its reactivity is often enhanced through activation to form more labile intermediates that readily react with nucleophiles.[7] This functional group endows PEGs with greater chemical reactivity and functionalization potential.[8]
Chemical Reactivity and Conjugation Chemistries
The success of PEGylation strategies hinges on the ability to control the chemical reactions of the terminal functional groups.
Activation and Conjugation of Hydroxyl Groups
The terminal hydroxyl group of PEG is not sufficiently reactive for direct conjugation to biomolecules under mild physiological conditions. Therefore, it must first be activated to a more reactive species. Common activation strategies include:
-
Conversion to Carbonates, Chloroformates, and Acid Chlorides: These first-generation activation methods involve reacting the PEG-hydroxyl with reagents like phosgene or its derivatives to create highly reactive intermediates that can then couple with nucleophiles such as amines.[9]
-
Tosylation and Mesylation: Conversion of the hydroxyl group to a tosylate or mesylate creates a good leaving group, facilitating nucleophilic substitution reactions.
-
Derivatization to Other Functional Groups: The hydroxyl group serves as a precursor for synthesizing other functional PEGs. For instance, it can be oxidized to an aldehyde or converted to an amine, azide, or other reactive moieties.[10]
Activation and Conjugation of Carboxyl Groups
Carboxyl groups are typically conjugated to primary amines to form stable amide bonds. This reaction is one of the most widely used bioconjugation strategies. The direct reaction between a carboxylic acid and an amine is slow and requires harsh conditions. Therefore, the carboxyl group is almost always activated.
-
Carbodiimide-Mediated Coupling: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (DCC) are used to activate the carboxyl group, making it susceptible to nucleophilic attack by an amine.[11][12]
-
N-Hydroxysuccinimide (NHS) Ester Formation: For more efficient and stable activation, the carboxyl group is often converted to an NHS ester. This is typically achieved by reacting the carboxyl-PEG with EDC in the presence of N-hydroxysuccinimide.[11][12] The resulting PEG-NHS ester is highly reactive towards primary amines at physiological pH, forming a stable amide bond and releasing the NHS leaving group.[11]
The following diagram illustrates the general workflow for activating a carboxyl-terminated PEG linker and its subsequent conjugation to a protein.
References
- 1. labinsights.nl [labinsights.nl]
- 2. chempep.com [chempep.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. US7799549B2 - Methods for increasing protein polyethylene glycol (PEG) conjugation - Google Patents [patents.google.com]
- 7. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]
- 8. labinsights.nl [labinsights.nl]
- 9. PEGylation - Wikipedia [en.wikipedia.org]
- 10. Hydroxy PEG, Hydroxyl PEG Linkers, PEG Alcohol Reagents | AxisPharm [axispharm.com]
- 11. Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creativepegworks.com [creativepegworks.com]
The Definitive Guide to Monodisperse PEG Linkers in Bioconjugation: Enhancing Efficacy and Precision in Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced biotherapeutics, particularly in the realm of antibody-drug conjugates (ADCs), the linker technology connecting the biological moiety to the payload is a critical determinant of therapeutic success. This technical guide delves into the core advantages of utilizing monodisperse polyethylene glycol (PEG) linkers over their traditional polydisperse counterparts. By ensuring uniformity at the molecular level, monodisperse PEG linkers offer unparalleled control over the physicochemical properties, pharmacokinetics, and efficacy of bioconjugates, paving the way for safer and more effective targeted therapies.
The Polydispersity Problem: A Hurdle in Precision Medicine
Traditional PEGylation methods result in a heterogeneous mixture of PEG chains of varying lengths, a characteristic known as polydispersity.[1][2] This inherent variability in polydisperse PEGs introduces significant challenges in the development of bioconjugates:
-
Heterogeneous Products: Conjugation with polydisperse PEGs yields a complex mixture of molecules with different PEG chain lengths, leading to batch-to-batch variability and making comprehensive characterization difficult.[1][2]
-
Unpredictable Pharmacokinetics: The varying hydrodynamic size of bioconjugates with polydisperse PEGs can result in inconsistent plasma half-life and clearance rates, complicating dosage optimization.[3]
-
Analytical Complexity: The broad molecular weight distribution of polydisperse PEGs complicates analytical techniques such as mass spectrometry and chromatography, making it challenging to accurately assess purity and drug-to-antibody ratio (DAR).
-
Potential for Increased Immunogenicity: The heterogeneity of polydisperse PEG conjugates can increase the risk of eliciting an immune response.[2]
Monodisperse PEG Linkers: The Solution for Uniformity and Control
Monodisperse PEG linkers, in stark contrast, are single molecular weight compounds with a precisely defined number of ethylene glycol units.[] This uniformity, with a polydispersity index (PDI) of 1.0, provides a multitude of advantages in bioconjugation.[1][5]
Key Benefits of Monodisperse PEG Linkers:
-
Homogeneous and Well-Defined Conjugates: Every bioconjugate molecule is identical, ensuring consistency and reproducibility.[1]
-
Improved Pharmacokinetics and Biodistribution: The uniform size leads to more predictable and optimized circulation times, reduced renal clearance, and better tumor accumulation.[3][6]
-
Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain improves the solubility of hydrophobic payloads and creates a protective "hydration shell" that reduces aggregation and proteolysis.[1]
-
Increased Drug Loading (DAR): By mitigating the hydrophobicity of the payload, monodisperse PEG linkers enable the attachment of a higher number of drug molecules per antibody without compromising stability.[1]
-
Reduced Immunogenicity: The uniform and inert nature of monodisperse PEGs can shield epitopes on the protein and payload from the immune system, lowering the risk of an immune response.[1]
-
Simplified and Precise a\Analytical Characterization: The defined molecular weight of monodisperse PEGs facilitates accurate analysis by techniques such as MALDI-TOF mass spectrometry and HPLC, allowing for precise determination of DAR and purity.
Quantitative Comparison: Monodisperse vs. Polydisperse PEG Linkers
While direct comparative studies for ADCs are emerging, data from related nanoparticle research clearly illustrates the advantages of monodispersity.
| Parameter | Monodisperse PEG | Polydisperse PEG | Reference |
| Purity | High (>95%) | Variable, broad distribution | |
| Pharmacokinetic Profile | More predictable, longer half-life, lower clearance | Variable, faster clearance | [3][6] |
| Protein Adsorption | Markedly lower and constant | Increased due to enrichment of lower MW fractions | [6] |
| Tumor Accumulation | Enhanced | Lower | [6] |
| Aggregation | Reduced | Increased | |
| Drug-to-Antibody Ratio (DAR) Control | Precise | Heterogeneous | [1] |
Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate key workflows and concepts in the application of monodisperse PEG linkers.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and characterization of bioconjugates using monodisperse PEG linkers.
Protocol 1: Site-Specific Conjugation of a Monodisperse PEG-Maleimide to an Antibody Fab' Fragment
This protocol describes the site-specific conjugation of a monodisperse PEG-maleimide linker to the hinge region of a Fab' fragment, which contains a free thiol group after reduction of the interchain disulfide bond.[7]
Materials:
-
Antibody Fab' fragment
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Monodisperse PEG-Maleimide
-
Phosphate Buffered Saline (PBS), pH 7.2, degassed
-
Size-Exclusion Chromatography (SEC) system
-
Quenching solution (e.g., N-acetylcysteine)
Procedure:
-
Reduction of Fab' Fragment:
-
Dissolve the Fab' fragment in degassed PBS buffer (pH 7.2) to a final concentration of 5-10 mg/mL.
-
Add a 10-fold molar excess of TCEP to the Fab' solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours to reduce the interchain disulfide bond and expose the free thiol group.
-
Remove excess TCEP using a desalting column or tangential flow filtration, exchanging the buffer with degassed PBS, pH 6.5-7.0.
-
-
Conjugation Reaction:
-
Immediately after reduction and buffer exchange, add the monodisperse PEG-maleimide to the reduced Fab' solution. A 5- to 10-fold molar excess of the PEG-maleimide is typically used.[8]
-
Gently mix and allow the reaction to proceed at room temperature for 2 hours or overnight at 4°C. The reaction should be performed in an inert atmosphere (e.g., under nitrogen or argon) to prevent re-oxidation of the thiol group.
-
-
Quenching the Reaction:
-
To cap any unreacted maleimide groups, add a 2-fold molar excess of a quenching agent like N-acetylcysteine relative to the initial amount of PEG-maleimide.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the PEGylated Fab' fragment from unreacted PEG linker and other small molecules using Size-Exclusion Chromatography (SEC).
-
Use a column with an appropriate molecular weight cutoff and an isocratic mobile phase of PBS.
-
Monitor the elution profile by UV absorbance at 280 nm. The PEGylated Fab' will elute earlier than the unconjugated Fab' due to its larger hydrodynamic radius.
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Use MALDI-TOF mass spectrometry to confirm the precise mass of the conjugate.
-
Determine the concentration of the final conjugate using a UV-Vis spectrophotometer.
-
Protocol 2: Characterization of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique to separate ADC species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug-loaded species.[9]
Materials:
-
ADC sample
-
HIC column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of 1-2 mg/mL in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-20 µL of the prepared ADC sample.
-
Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile by UV absorbance at 280 nm.
-
-
Data Analysis:
-
The different ADC species will elute based on their hydrophobicity, with higher DAR species being more retained and eluting later.
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
-
Protocol 3: In Vitro Cytotoxicity Assay of a Trastuzumab-MMAE ADC
This protocol describes a cell-based assay to determine the cytotoxic potency (IC50) of an ADC, using a HER2-positive breast cancer cell line as an example.[10]
Materials:
-
HER2-positive breast cancer cell line (e.g., SK-BR-3)
-
HER2-negative cell line for control (e.g., MCF-7)
-
Complete cell culture medium
-
Trastuzumab-MMAE ADC
-
Unconjugated Trastuzumab (control)
-
Free MMAE (control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence
Procedure:
-
Cell Seeding:
-
Seed the HER2-positive and HER2-negative cells in separate 96-well plates at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Treatment:
-
Prepare serial dilutions of the Trastuzumab-MMAE ADC, unconjugated Trastuzumab, and free MMAE in complete medium.
-
Remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a negative control.
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plates and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal stabilization.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the negative control wells (100% viability).
-
Plot the normalized viability versus the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration at which 50% of cell viability is inhibited) for each compound using a non-linear regression analysis (e.g., four-parameter logistic curve fit).
-
Protocol 4: MALDI-TOF Mass Spectrometry of a PEGylated Protein
MALDI-TOF MS is used to determine the precise molecular weight of the bioconjugate and to assess the degree of PEGylation.[11]
Materials:
-
Purified PEGylated protein sample
-
MALDI matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid)
-
Matrix solvent (e.g., a mixture of acetonitrile and water with 0.1% trifluoroacetic acid)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample and Matrix Preparation:
-
Prepare a saturated solution of the matrix in the matrix solvent.
-
Dilute the PEGylated protein sample to a concentration of 1-10 pmol/µL in a compatible solvent.
-
-
Sample Spotting (Dried-Droplet Method):
-
Mix the sample solution and the matrix solution in a 1:1 ratio.
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely at room temperature.
-
-
Mass Spectrometry Analysis:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range for the expected conjugate.
-
The resulting spectrum will show a peak or a distribution of peaks corresponding to the molecular weight(s) of the PEGylated protein. For monodisperse PEG conjugates, a single, sharp peak is expected, shifted from the unconjugated protein's mass by the mass of the PEG linker.
-
Conclusion
The adoption of monodisperse PEG linkers represents a significant advancement in the field of bioconjugation. Their ability to produce homogeneous, well-defined biotherapeutics overcomes many of the limitations associated with polydisperse PEGs. For researchers, scientists, and drug development professionals, the use of monodisperse PEG linkers provides a powerful tool to enhance the precision, safety, and efficacy of next-generation targeted therapies, ultimately leading to better clinical outcomes.
References
- 1. labinsights.nl [labinsights.nl]
- 2. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Alternative antibody Fab' fragment PEGylation strategies: combination of strong reducing agents, disruption of the interchain disulphide bond and disulphide engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide: HO-Peg7-CH2cooh for Novel Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional polyethylene glycol (PEG) linker, HO-Peg7-CH2cooh, and its application in the development of novel drug delivery systems. While its primary documented use is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this guide will also explore its potential and provide illustrative protocols for its integration into other advanced delivery platforms such as nanoparticles, liposomes, and micelles, based on established methodologies for similar PEG linkers.
Core Properties of this compound
This compound, chemically known as 23-hydroxy-3,6,9,12,15,18,21-heptaoxatricosanoic acid, is a monodisperse PEG linker featuring a terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group. This distinct bifunctionality allows for sequential and controlled conjugation of different molecules.
Key Physicochemical and Biological Properties:
| Property | Description | Implication in Drug Delivery |
| Molecular Formula | C16H32O10 | - |
| Molecular Weight | 384.42 g/mol | Precise control over linker length and mass. |
| CAS Number | 2250056-27-8 | Unique identifier for this specific chemical entity. |
| Solubility | Water soluble | Enhances the solubility of hydrophobic drugs, improving their bioavailability. |
| Biocompatibility | High | PEG is a well-established biocompatible polymer, reducing the immunogenicity of the drug conjugate.[][2] |
| Structure | Heterobifunctional | Allows for directional and stepwise conjugation of two different molecules. |
Application in PROTAC Synthesis
PROTACs are innovative therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The linker's length and composition are critical for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase), which leads to the ubiquitination and subsequent degradation of the target protein.
The defined length of the seven ethylene glycol units in this compound provides precise spatial control, making it an excellent candidate for a PROTAC linker.
General Synthesis Workflow for a PROTAC using this compound
Caption: A generalized workflow for the two-step synthesis of a PROTAC molecule.
Experimental Protocol: Synthesis of a PROTAC (Illustrative)
Materials:
-
This compound
-
E3 Ligase Ligand (e.g., a derivative of Thalidomide with a free amine)
-
Target Protein Ligand (e.g., a kinase inhibitor with a phenolic hydroxyl group)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Dichloromethane (DCM), Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
Methanesulfonyl chloride (MsCl)
-
Potassium carbonate (K₂CO₃)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Conjugation of this compound to E3 Ligase Ligand:
-
Dissolve this compound (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 2 hours to activate the carboxylic acid.
-
Add the E3 Ligase Ligand (1.0 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the product (Ligand-PEG-OH) by RP-HPLC.
-
-
Conjugation to Target Protein Ligand:
-
Dissolve the purified Ligand-PEG-OH (1.0 eq) and DIPEA (3.0 eq) in anhydrous DCM and cool to 0°C.
-
Add MsCl (1.5 eq) dropwise and stir at 0°C for 1 hour to activate the hydroxyl group.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting mesylated intermediate, the Target Protein Ligand (1.2 eq), and K₂CO₃ (3.0 eq) in anhydrous DMF.
-
Heat the reaction to 80°C and stir for 12 hours.
-
Monitor the reaction by LC-MS.
-
-
Purification and Characterization:
-
Cool the reaction mixture and purify the final PROTAC molecule by preparative RP-HPLC.
-
Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and ¹H NMR.
-
Application in Nanoparticle-Based Drug Delivery
Heterobifunctional PEG linkers are instrumental in the surface engineering of nanoparticles to create "stealth" and targeted drug delivery systems. The PEG chain provides a hydrophilic shield that reduces opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time. The terminal functional group allows for the attachment of targeting moieties.
Workflow for Surface Functionalization of Nanoparticles
Caption: Logical flow for creating targeted nanoparticles using a heterobifunctional PEG linker.
Experimental Protocol: Preparation of Targeted Liposomes (Illustrative)
Materials:
-
Lipids (e.g., DSPC, Cholesterol, DSPE-PEG(2000)-Amine)
-
This compound
-
Targeting peptide (with a C-terminal cysteine)
-
EDC and NHS
-
Maleimide
-
Chloroform, Methanol
-
Hydration buffer (e.g., PBS pH 7.4)
Procedure:
-
Liposome Formulation:
-
Dissolve DSPC, Cholesterol, and DSPE-PEG(2000)-Amine in a chloroform:methanol mixture.
-
Evaporate the solvent to form a thin lipid film.
-
Hydrate the film with the desired buffer to form multilamellar vesicles.
-
Extrude the liposome suspension through polycarbonate membranes of decreasing pore size to form unilamellar vesicles of a defined size.
-
-
Conjugation of this compound to Liposomes:
-
Activate the carboxylic acid of this compound with EDC/NHS in MES buffer (pH 6.0).
-
Add the activated linker to the amine-functionalized liposomes and react for 4 hours at room temperature to form Liposome-PEG-OH.
-
Remove unreacted linker by dialysis or size exclusion chromatography.
-
-
Functionalization for Targeting Ligand Attachment:
-
Activate the terminal hydroxyl group of the Liposome-PEG-OH. (This is a multi-step process and for simplicity, a more direct conjugation using a pre-functionalized PEG-lipid is often preferred, e.g., DSPE-PEG-Maleimide).
-
Alternative (more common) approach: Co-formulate the liposomes with a lipid like DSPE-PEG-Maleimide.
-
-
Conjugation of Targeting Peptide:
-
Incubate the maleimide-functionalized liposomes with the cysteine-terminated targeting peptide in PBS (pH 7.0) for 12 hours at 4°C.
-
Quench any unreacted maleimide groups with free cysteine.
-
Purify the targeted liposomes by size exclusion chromatography.
-
Quantitative Data from Studies with Similar PEG Linkers
As specific experimental data for this compound in diverse drug delivery systems is limited in public literature, the following table presents illustrative data from studies utilizing other heterobifunctional PEG linkers to demonstrate key characterization parameters.
| Parameter | Delivery System | Linker Example | Illustrative Result | Potential Impact |
| Drug Loading Capacity | Paclitaxel Micelles | MeO-PEG-b-PLLA | ~15% (w/w) | Higher drug payload per carrier. |
| Encapsulation Efficiency | Doxorubicin Liposomes | DSPE-PEG-COOH | >90% | Minimizes drug waste and improves formulation consistency. |
| In Vitro Drug Release | Camptothecin-PLGA NP | PLGA-PEG-Maleimide | 30% release in 24h at pH 7.4; 70% at pH 5.5 | pH-sensitive release for enhanced tumor-specific drug delivery. |
| Circulation Half-life | PEGylated Protein | NHS-PEG-SVA | 5-fold increase vs. native protein | Reduced dosing frequency and improved therapeutic efficacy. |
| Cellular Uptake | Targeted Nanoparticles | Folate-PEG-DSPE | 4-fold increase in folate receptor-positive cells | Enhanced delivery to target cells, reducing off-target toxicity. |
This in-depth technical guide highlights the utility and versatility of this compound as a heterobifunctional linker in modern drug delivery. Its well-defined structure and biocompatible nature make it a powerful tool for the rational design of sophisticated therapeutic systems, from targeted protein degraders to advanced nanoparticle formulations. The provided protocols and workflows offer a foundational framework for researchers to incorporate this and similar linkers into their drug development pipelines.
References
An In-depth Technical Guide to Surface Modification with Carboxylated PEG
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of surface modification utilizing carboxylated polyethylene glycol (PEG), a cornerstone technique in biomaterials and drug delivery. The covalent attachment of PEG to surfaces, a process known as PEGylation, is a critical strategy for enhancing biocompatibility, reducing non-specific protein adsorption, and improving the in vivo performance of materials and therapeutics. This document details the chemistry, experimental protocols, and characterization of carboxylated PEG-modified surfaces, presenting quantitative data and visual workflows to aid in both understanding and practical application.
Introduction to Carboxylated PEG Surface Modification
Surface modification with PEG is employed to impart a hydrophilic, neutral, and sterically hindering layer onto a substrate. This "stealth" coating effectively minimizes the interactions with proteins and cells, a phenomenon crucial for applications such as drug delivery nanoparticles, medical implants, and biosensors. Carboxyl-terminated PEG is particularly versatile as the terminal carboxylic acid group provides a reactive handle for covalent attachment to a variety of surfaces, most commonly those presenting primary amine groups. The reaction is typically mediated by carbodiimide chemistry, which is efficient and can be performed under aqueous conditions, preserving the integrity of sensitive biomolecules.
The benefits of surface PEGylation are numerous and well-documented. They include:
-
Reduced Immunogenicity: By masking the surface from the immune system, PEGylation can decrease the likelihood of an adverse immune response.
-
Prolonged Circulation Half-Life: For nanoparticles and other drug carriers, a PEG layer reduces opsonization (the process of marking a particle for phagocytosis) and subsequent clearance by the reticuloendothelial system (RES), leading to longer circulation times in the bloodstream.[1]
-
Improved Stability: The hydrophilic PEG chains can prevent the aggregation of nanoparticles in biological fluids.[1]
-
Enhanced Biocompatibility: PEGylated surfaces are generally well-tolerated in biological environments.
Chemistry of Carboxylated PEG Attachment
The most common and robust method for covalently attaching carboxylated PEG to amine-functionalized surfaces is through the formation of a stable amide bond. This is typically achieved using a two-step process involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The reaction proceeds as follows:
-
Activation of the Carboxyl Group: EDC reacts with the carboxyl group of the PEG to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.
-
Formation of a Stable NHS Ester: NHS or Sulfo-NHS is added to react with the O-acylisourea intermediate, forming a more stable amine-reactive NHS ester. This step improves the efficiency of the conjugation reaction.[2]
-
Amide Bond Formation: The NHS ester reacts with a primary amine on the surface to form a stable amide bond, releasing NHS.
This two-step procedure is favored as it enhances the reaction efficiency and allows for better control over the conjugation process.[3]
Quantitative Data on PEGylated Surfaces
The successful modification of a surface with carboxylated PEG can be quantified by measuring changes in various physicochemical properties. The following tables summarize typical quantitative data obtained from the characterization of PEGylated nanoparticles.
Table 1: Zeta Potential and Particle Size of Nanoparticles Before and After PEGylation
| Nanoparticle System | Initial Zeta Potential (mV) | Zeta Potential after PEGylation (mV) | Initial Particle Diameter (nm) | Particle Diameter after PEGylation (nm) | Reference |
| Bovine Serum Albumin (BSA) Nanoparticles | -31.7 | -14 | Not Specified | 217 | [4] |
| Polystyrene (PS) Nanoparticles | Not Specified | Near-neutral with increasing PEG coverage | 217 | 231 | [1][5] |
| Itraconazole-loaded Nanoparticles | -30.1 | -18.6 | 253 | 286 | [6] |
Table 2: Quantification of PEG Surface Density
| Nanoparticle System | PEG Anchor Group | PEG Molecular Weight (kDa) | Analytical Technique | Ligand Footprint Size (nm²) | Reference |
| 10 nm Gold Nanoparticles | Lipoic Acid | Not Specified | µ-TGA | 0.21 | [7] |
| 30 nm Gold Nanoparticles | Lipoic Acid | Not Specified | µ-TGA | 0.25 | [7] |
| 10 nm Gold Nanoparticles | Thiolate | Not Specified | µ-TGA | 0.085 | [7] |
| 30 nm Gold Nanoparticles | Thiolate | Not Specified | µ-TGA | 0.18 | [7] |
Table 3: Protein Adsorption on PEGylated vs. Unmodified Surfaces
| Surface/Nanoparticle | PEG Molecular Weight (kDa) | Reduction in Protein Adsorption | Reference |
| Polylactic acid (PLA) Nanoparticles | ≥ 5 | ~75% decrease compared to unmodified PLA NPs | [1] |
| Polystyrene (PS) Nanoparticles | 3.4 | 90% reduced adsorption of proteins in human plasma | [5] |
Experimental Protocols
Protocol for Covalent Attachment of Amine-PEG to a Carboxylated Surface
This protocol describes the two-step carbodiimide coupling method.
Materials:
-
Carboxylated surface (e.g., nanoparticles, beads, or a planar substrate)
-
Amine-terminated PEG (H2N-PEG-X, where X is a desired terminal group)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M ethanolamine, pH 8.0
-
Wash Buffer: PBS with 0.05% Tween-20
Procedure:
-
Surface Preparation: Suspend the carboxylated surface in the Activation Buffer.
-
Activation of Carboxyl Groups:
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the carboxylated surface suspension.[2]
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents:
-
Centrifuge the activated surface and discard the supernatant.
-
Wash the surface 2-3 times with Coupling Buffer to remove excess EDC and Sulfo-NHS.
-
-
PEGylation Reaction:
-
Dissolve the amine-terminated PEG in Coupling Buffer.
-
Add the PEG solution to the activated surface. The optimal molar ratio of PEG to surface carboxyl groups should be determined empirically.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of Unreacted Sites:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 30 minutes at room temperature to block any unreacted NHS-ester sites.
-
-
Washing:
-
Wash the PEGylated surface 3-4 times with Wash Buffer to remove unreacted PEG and quenching reagents.
-
Resuspend the final product in a suitable storage buffer.
-
Protocol for Characterization of PEGylated Surfaces
4.2.1. Zeta Potential and Particle Size Measurement
-
Instrumentation: A dynamic light scattering (DLS) instrument with zeta potential measurement capabilities (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration for DLS analysis.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) at 25°C with a scattering angle of 90° or 173°.
-
For zeta potential, measure the electrophoretic mobility of the particles. The instrument software will convert this to zeta potential using the Smoluchowski equation.
-
Perform measurements before and after PEGylation to assess the change in surface charge and size.[4]
-
4.2.2. Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Procedure:
-
Obtain a background spectrum of the clean, unmodified ATR crystal.
-
Apply a sample of the modified surface to the ATR crystal and ensure good contact.
-
Acquire the FTIR spectrum of the sample.
-
The presence of PEG can be confirmed by the appearance of characteristic peaks, such as the C-O-C ether stretching vibration around 1100 cm⁻¹.
-
4.2.3. Thermogravimetric Analysis (TGA) for PEG Surface Density
-
Instrumentation: A thermogravimetric analyzer.
-
Procedure:
-
Accurately weigh a sample of the dried PEGylated material into a TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a defined heating rate (e.g., 10°C/min).
-
Record the weight loss as a function of temperature.
-
The weight loss corresponding to the thermal decomposition of the PEG can be used to quantify the amount of PEG grafted to the surface.[7] This information, combined with the surface area of the material, can be used to calculate the PEG surface density.
-
Visualization of Workflows and Pathways
Experimental Workflow for PEGylation
Caption: Workflow for the covalent attachment of amine-PEG.
Chemical Pathway of EDC/NHS Coupling
Caption: EDC/Sulfo-NHS reaction chemistry for PEGylation.
This guide provides the fundamental knowledge and practical protocols for the successful surface modification with carboxylated PEG. For specific applications, optimization of the reaction conditions, such as reagent concentrations and incubation times, is recommended to achieve the desired degree of PEGylation and surface properties.
References
- 1. mdpi.com [mdpi.com]
- 2. encapsula.com [encapsula.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Determination of the surface density of polyethylene glycol on gold nanoparticles by use of microscale thermogravimetric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HO-Peg7-CH2cooh Bioconjugation to Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction: PEGylation, the covalent attachment of polyethylene glycol (PEG) to proteins, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This modification can enhance protein stability, increase solubility, extend circulating half-life, and reduce immunogenicity. The HO-Peg7-CH2cooh is a monofunctional PEG reagent with a terminal carboxylic acid group, which can be activated to react with primary amines (e.g., the ε-amine of lysine residues and the N-terminal α-amine) on a protein's surface. This document provides a detailed protocol for the bioconjugation of this compound to proteins, including the activation of the carboxylic acid, the conjugation reaction, and the purification and characterization of the resulting PEGylated protein.
The carboxylic acid group of this compound is not reactive towards amines on its own. It must first be activated, typically by using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more reactive NHS ester. This NHS ester readily reacts with primary amines on the protein in a neutral to slightly basic pH environment to form a stable amide bond.
Materials and Reagents:
-
Protein of interest
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Conjugation Buffer (e.g., 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification columns (e.g., Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX))
-
Dialysis or diafiltration devices
Experimental Protocols
Part 1: Activation of this compound with EDC/NHS
This step involves the conversion of the terminal carboxylic acid on the PEG reagent to a reactive NHS ester.
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare stock solutions of EDC and NHS in a suitable buffer (e.g., Activation Buffer or anhydrous solvent).
-
-
Activation Reaction:
-
Dissolve this compound in Activation Buffer.
-
Add EDC and NHS to the PEG-acid solution. A molar excess of EDC and NHS relative to the PEG-acid is recommended to drive the reaction.
-
Incubate the reaction mixture for 15-30 minutes at room temperature. The activation reaction is most efficient at a pH of 4.5-7.2.
-
Part 2: Bioconjugation of Activated PEG to Protein
This protocol describes the reaction of the in situ-generated PEG-NHS ester with the primary amines of the target protein.
-
Protein Preparation:
-
Dissolve the protein of interest in the Conjugation Buffer. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as these will compete with the protein for reaction with the PEG-NHS ester. If necessary, exchange
-
Application Notes and Protocols: Functionalizing Nanoparticles with HO-PEG7-CH2COOH
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The functionalization of nanoparticles with polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in nanomedicine to enhance the in vivo performance of therapeutic and diagnostic agents.[1] PEGylation confers "stealth" properties to nanoparticles, shielding them from opsonization and subsequent clearance by the mononuclear phagocyte system (MPS), thereby prolonging their systemic circulation time.[1][2] The heterobifunctional linker, HO-PEG7-CH2COOH, offers a versatile platform for attaching nanoparticles to various biomolecules or surfaces. This linker possesses a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group, enabling a two-step conjugation strategy. This document provides detailed application notes and protocols for the functionalization of nanoparticles with this compound, including quantitative data on the effects of PEGylation and visual workflows.
I. Applications of this compound Functionalized Nanoparticles
The primary application of nanoparticles functionalized with this compound lies in the field of drug delivery and nanomedicine . The PEG component serves to improve the pharmacokinetic profile of the nanoparticle construct.
-
Prolonged Circulation Time: By creating a hydrophilic shield, PEG reduces the adsorption of serum proteins (opsonins), which are responsible for marking nanoparticles for uptake by macrophages in the liver and spleen.[2][3] This "stealth" effect significantly increases the blood circulation half-life of the nanoparticles, allowing for greater accumulation at the target site through the enhanced permeability and retention (EPR) effect in tumors.[2]
-
Reduced Immunogenicity: The PEG layer can mask the nanoparticle surface from recognition by the immune system, reducing the risk of an immune response.[1]
-
Improved Stability: PEGylation prevents the aggregation of nanoparticles in biological fluids, enhancing their colloidal stability.[2][4]
-
Drug Delivery: The terminal carboxylic acid group can be activated to conjugate drugs, targeting ligands (e.g., antibodies, peptides), or imaging agents.[] This allows for the development of targeted drug delivery systems that can selectively deliver a therapeutic payload to diseased cells while minimizing off-target effects.[6] For instance, doxorubicin-loaded PEGylated magnetic nanoparticles have shown sustained drug release and dose-dependent antiproliferative effects in cancer cells.[6]
-
Bio-imaging: Functionalized nanoparticles can be used as contrast agents in various imaging modalities, such as magnetic resonance imaging (MRI).[6]
II. Quantitative Data on PEGylated Nanoparticles
The efficacy of PEGylation is highly dependent on factors such as the molecular weight (MW) and surface density of the PEG chains. Below are tables summarizing quantitative data from various studies.
Table 1: Effect of PEG Molecular Weight on Nanoparticle Properties
| Nanoparticle Type | PEG MW (kDa) | Change in Hydrodynamic Diameter (nm) | Change in Zeta Potential (mV) | Effect on Circulation/Uptake | Reference |
| Poly(lactic-co-glycolic acid) (PLGA) | 5 | - | - | Increased circulation time compared to lower MW | [7] |
| Poly(lactic acid) (PLA) | 5 vs. 20 | 180 - 200 | - | 20 kDa PEG resulted in reduced macrophage uptake in vitro and decreased liver uptake in vivo. | [1] |
| Gold (Au) | 2.1 - 51.4 | Non-linear increase with increasing MW | Non-linear increase with increasing MW | - | [8] |
Table 2: Effect of PEG Grafting Density on Nanoparticle Properties
| Nanoparticle Type | PEG MW (kDa) | Grafting Density (PEG chains/nm²) | Effect on Protein Adsorption | Effect on Cellular Uptake | Reference |
| Polystyrene (PS) | 3.4 | ~2.5 (estimated) | 90% reduction in protein adsorption compared to uncoated | - | [1] |
| Gold (Au) | 2.1 | 3.93 | Decreased with increasing MW | - | [8] |
| Gold (Au) | 5.1 | 1.57 | - | - | [8] |
| Gold (Au) | 10.8 | 0.8 | - | - | [8] |
| Gold (Au) | 51.4 | 0.31 | - | - | [8] |
| Unspecified | Branched 10 | Not specified | Most significant reduction in total protein adsorbed compared to linear PEGs | Similar to linear PEGs | [9] |
III. Experimental Protocols
This section provides detailed protocols for the functionalization of nanoparticles with this compound and their subsequent characterization. Gold nanoparticles (AuNPs) are used as a model system due to their well-established surface chemistry.
Protocol 1: Functionalization of Gold Nanoparticles with this compound via Thiol Linkage
This protocol assumes the hydroxyl end of the PEG linker is modified with a thiol group for direct attachment to the gold surface.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs) of desired size
-
HS-PEG7-CH2COOH (thiol-terminated PEG linker)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-containing molecule for conjugation (e.g., a fluorescent dye or targeting peptide)
-
Centrifuge and appropriate centrifuge tubes
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
Transmission Electron Microscope (TEM)
-
UV-Vis Spectrophotometer
Procedure:
-
PEGylation of AuNPs:
-
Resuspend the citrate-stabilized AuNPs in PBS.
-
Add a solution of HS-PEG7-CH2COOH to the AuNP suspension. The molar ratio of PEG to AuNPs should be optimized, but a starting point is a 10-fold molar excess of PEG per nm² of the nanoparticle surface area.[10]
-
Allow the mixture to react overnight at room temperature with gentle stirring. This allows for the formation of a self-assembled monolayer of PEG on the gold surface via the thiol-gold bond.
-
Purify the PEGylated AuNPs by repeated centrifugation and resuspension in fresh PBS to remove excess, unbound PEG.[2] Perform at least three wash cycles.
-
-
Activation of the Carboxylic Acid Group:
-
Resuspend the purified PEGylated AuNPs in PBS.
-
Add EDC and NHS to the suspension to activate the terminal carboxylic acid groups of the PEG chains. A typical starting concentration is 10 mM for both EDC and NHS.
-
Incubate the reaction mixture for 30 minutes at room temperature.
-
-
Conjugation of Amine-Containing Molecule:
-
Add the amine-containing molecule (e.g., fluorescent dye, peptide) to the activated PEGylated AuNPs. The molar ratio should be optimized based on the desired degree of labeling.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer).
-
Purify the final functionalized nanoparticles by centrifugation or size exclusion chromatography to remove unreacted molecules and byproducts.
-
Protocol 2: Characterization of Functionalized Nanoparticles
1. UV-Vis Spectroscopy:
- Purpose: To confirm the presence and stability of AuNPs.
- Method: Acquire the UV-Vis spectrum of the AuNP suspension. Citrate-stabilized AuNPs typically exhibit a surface plasmon resonance (SPR) peak around 520 nm. A shift in this peak can indicate changes in the nanoparticle's surface environment, such as ligand exchange.
2. Dynamic Light Scattering (DLS):
- Purpose: To measure the hydrodynamic diameter of the nanoparticles.
- Method: Measure the hydrodynamic diameter of the nanoparticles at each stage of the functionalization process (bare AuNPs, PEGylated AuNPs, and final functionalized AuNPs). An increase in diameter is expected after each successful functionalization step.[7]
3. Zeta Potential Analysis:
- Purpose: To determine the surface charge of the nanoparticles.
- Method: Measure the zeta potential of the nanoparticles. A shift towards a more neutral or negative charge is expected after PEGylation with a carboxyl-terminated PEG.[4]
4. Transmission Electron Microscopy (TEM):
- Purpose: To visualize the size, shape, and morphology of the nanoparticle core.
- Method: Prepare a TEM grid by drop-casting a dilute solution of the nanoparticles and allowing it to dry. Image the nanoparticles to confirm their core size and ensure they have not aggregated.
5. Quantification of PEG Grafting Density:
- Purpose: To determine the number of PEG chains per unit area of the nanoparticle surface.
- Methods:
- Thermogravimetric Analysis (TGA): Measures the weight loss of the sample as it is heated, allowing for the quantification of the organic PEG layer.[8]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to quantify the amount of free PEG in the supernatant after the grafting reaction, and from this, the amount of bound PEG can be calculated.[11]
- High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify unbound PEG after the functionalization reaction.[3][12]
IV. Visualizations
Experimental Workflow
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of PEG-functionalized colloidal gold nanoparticles using charged aerosol detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 6. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 8. PEGylated gold nanoparticles: polymer quantification as a function of PEG lengths and nanoparticle dimensions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A non-sacrificial method for the quantification of poly(ethylene glycol) grafting density on gold nanoparticles for applications in nanomedicine - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02847H [pubs.rsc.org]
- 12. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Synthesis and Characterization of Antibody-Drug Conjugates with PEG7 Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and overall therapeutic index. Polyethylene glycol (PEG) linkers have gained prominence due to their ability to enhance the hydrophilicity of ADCs, leading to improved solubility, reduced aggregation, and longer circulation times.[1][2] This document provides detailed protocols for the synthesis of ADCs using a discrete PEG7 linker, a mid-length PEG chain that offers a balance of hydrophilicity and linker length. Both cysteine- and lysine-based conjugation strategies are described, along with methods for characterization.
The Role of PEG7 Linkers in ADC Development
The incorporation of a PEG7 linker in an ADC construct offers several advantages:
-
Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic. The hydrophilic nature of the PEG7 linker can help to mitigate the hydrophobicity of the payload, reducing the propensity for aggregation and improving the overall solubility of the ADC.[1][3]
-
Improved Pharmacokinetics: The "shielding" effect of the PEG chain can reduce non-specific clearance of the ADC, leading to a longer plasma half-life and increased tumor accumulation.[2]
-
Reduced Immunogenicity: By masking potential epitopes on the payload or linker, PEGylation can decrease the risk of an immune response against the ADC.[2]
-
Controlled Drug-to-Antibody Ratio (DAR): The use of discrete PEG linkers allows for more precise control over the conjugation process, leading to a more homogeneous ADC product with a well-defined DAR.[2]
Experimental Protocols
Protocol 1: Cysteine-Based Conjugation using a Maleimide-PEG7-Payload
This protocol describes the conjugation of a maleimide-functionalized PEG7-payload to a monoclonal antibody via reduced interchain disulfide bonds. This method results in a heterogeneous mixture of ADC species with varying DARs (typically 0, 2, 4, 6, and 8).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Maleimide-PEG7-payload (e.g., Mal-PEG7-MMAE)
-
N,N-Dimethylacetamide (DMA) or Dimethyl sulfoxide (DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or protein A chromatography)
-
Reaction buffers (e.g., Borate buffer, pH 8.0; Phosphate buffered saline (PBS), pH 7.4)
-
Desalting columns
Procedure:
-
Antibody Reduction:
-
Prepare the mAb at a concentration of 5-10 mg/mL in a reaction buffer (e.g., PBS with 1 mM EDTA).
-
Add a 5-10 molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with conjugation buffer (e.g., PBS, pH 7.4).
-
-
Linker-Payload Conjugation:
-
Dissolve the Maleimide-PEG7-payload in an organic co-solvent such as DMA or DMSO to a stock concentration of 10-20 mM.
-
Add a 1.5 to 2.0 molar excess of the Maleimide-PEG7-payload per free thiol to the reduced antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction at 4°C or room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Add a 3-5 molar excess of a quenching reagent (e.g., N-acetylcysteine) relative to the maleimide linker-payload to cap any unreacted thiols.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unconjugated linker-payload and quenching reagent using SEC or protein A chromatography.
-
Exchange the buffer of the purified ADC to a formulation buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Calculate the average DAR using Hydrophobic Interaction Chromatography (HIC) or reverse-phase liquid chromatography-mass spectrometry (RP-LC-MS).
-
Assess the level of aggregation by size-exclusion chromatography (SEC).
-
Analyze the in vitro cytotoxicity using a relevant cell-based assay.
-
Protocol 2: Lysine-Based Conjugation using an NHS-PEG7-Payload
This protocol details the conjugation of an N-hydroxysuccinimide (NHS)-ester functionalized PEG7-payload to the lysine residues of a monoclonal antibody. This method also produces a heterogeneous ADC population.[4]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., Borate buffer, pH 8.5)
-
NHS-PEG7-payload (e.g., NHS-PEG7-DM4)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching reagent (e.g., Tris or glycine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or protein A chromatography)
-
Reaction buffer (e.g., Borate buffer, pH 8.5)
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into a reaction buffer with a slightly alkaline pH to facilitate the reaction with lysine residues (e.g., Borate buffer, pH 8.5).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Linker-Payload Conjugation:
-
Dissolve the NHS-PEG7-payload in an organic co-solvent like DMF or DMSO to a stock concentration of 10-20 mM.
-
Add a 5-10 molar excess of the NHS-PEG7-payload to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubate the reaction at room temperature for 1-2 hours with gentle agitation.
-
-
Quenching:
-
Add a quenching reagent such as Tris or glycine to a final concentration of 50-100 mM to react with any excess NHS-ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from the unconjugated linker-payload and quenching reagent using SEC or protein A chromatography.
-
Buffer exchange the purified ADC into a suitable formulation buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the protein concentration via UV-Vis spectrophotometry at 280 nm.
-
Calculate the average DAR using HIC or RP-LC-MS.
-
Analyze the aggregation state by SEC.
-
Evaluate the in vitro potency through a cell-based cytotoxicity assay.
-
Data Presentation
The following tables summarize hypothetical quantitative data comparing ADCs synthesized with different PEG linker lengths. This data is illustrative and the actual results will depend on the specific antibody, payload, and experimental conditions.
Table 1: Comparison of Drug-to-Antibody Ratio (DAR) and Aggregation for Cysteine-Linked ADCs
| Linker | Average DAR | Monomer Purity (%) | Aggregate (%) |
| Mal-PEG4-MMAE | 3.8 | 96.5 | 3.5 |
| Mal-PEG7-MMAE | 3.9 | 97.8 | 2.2 |
| Mal-PEG8-MMAE | 3.9 | 97.5 | 2.5 |
| Mal-PEG12-MMAE | 3.7 | 98.2 | 1.8 |
| Mal-PEG24-MMAE | 3.6 | 98.5 | 1.5 |
Table 2: Comparison of Pharmacokinetic Parameters for Lysine-Linked ADCs
| Linker | Average DAR | Half-life (t½, hours) | Area Under the Curve (AUC, µg*h/mL) |
| NHS-PEG4-DM4 | 7.5 | 120 | 15000 |
| NHS-PEG7-DM4 | 7.2 | 155 | 18500 |
| NHS-PEG8-DM4 | 7.1 | 160 | 19000 |
| NHS-PEG12-DM4 | 6.8 | 180 | 21000 |
| NHS-PEG24-DM4 | 6.5 | 200 | 23000 |
Visualizations
Experimental Workflow for Cysteine-Based ADC Synthesis
Caption: Workflow for cysteine-based ADC synthesis.
Signaling Pathway: MMAE-Induced Cell Cycle Arrest
Monomethyl auristatin E (MMAE) is a potent antimitotic agent that disrupts the cellular microtubule network.[5][6] Upon internalization of the ADC and release of the MMAE payload, it binds to tubulin, inhibiting its polymerization into microtubules.[7][8] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[9]
Caption: MMAE mechanism of action.
References
- 1. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labinsights.nl [labinsights.nl]
- 3. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 4. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 5. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. MMAE – The Beloved Toxin of ADCs - DIMA Biotechnology [dimabio.com]
- 7. researchgate.net [researchgate.net]
- 8. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 9. A new tubulin polymerization inhibitor, auristatin PE, induces tumor regression in a human Waldenstrom's macroglobulinemia xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: HO-Peg7-CH2cooh for Hydrogel Formation in Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) based hydrogels are synthetic scaffolding materials extensively utilized in tissue engineering and regenerative medicine. Their high water content, biocompatibility, tunable mechanical properties, and resistance to protein adsorption make them ideal for creating environments that mimic the native extracellular matrix (ECM). The heterobifunctional PEG linker, HO-Peg7-CH2cooh, offers a versatile platform for hydrogel fabrication. Its hydroxyl (-OH) and carboxylic acid (-COOH) terminal groups allow for controlled crosslinking and the incorporation of bioactive molecules, enabling the design of hydrogels with tailored properties for specific tissue engineering applications.
These application notes provide a comprehensive overview of the use of this compound in hydrogel formation, including detailed experimental protocols, quantitative data on hydrogel properties, and insights into the cellular signaling pathways modulated by these scaffolds.
Data Presentation
The properties of PEG-based hydrogels can be tuned by altering parameters such as polymer concentration and the molecular weight of the PEG precursor. The following tables summarize quantitative data from literature on key hydrogel characteristics to provide a reference for designing experiments with this compound-based hydrogels.
Table 1: Mechanical Properties of PEG-Based Hydrogels
| PEG Derivative | Concentration (w/v %) | Molecular Weight (kDa) | Compressive Modulus (kPa) | Shear Modulus (kPa) | Reference(s) |
| PEG-diacrylate | 10 | 3.4 | 49 - 100 | 25 - 50 | [1] |
| PEG-diacrylate | 20 | 3.4 | 250 - 400 | 100 - 150 | [1] |
| PEG-diacrylate | 10 | 6 | 25 - 50 | 10 - 25 | [1] |
| PEG-diacrylate | 20 | 6 | 100 - 200 | 40 - 80 | [1] |
| 4-arm PEG-Maleimide | 5 | 20 | ~1.2 | - | [2] |
| 4-arm PEG-Maleimide | 10 | 20 | ~2.5 | - | [2] |
Table 2: Swelling Properties of PEG-Based Hydrogels
| PEG Derivative | Concentration (w/v %) | Molecular Weight (kDa) | Swelling Ratio (q) | Reference(s) |
| PEG-diacrylate | 10 | 3.4 | 10 - 15 | [1] |
| PEG-diacrylate | 20 | 3.4 | 6 - 10 | [1] |
| PEG-diacrylate | 10 | 6 | 15 - 20 | [1] |
| PEG-diacrylate | 20 | 6 | 8 - 12 | [1] |
| PEG-diacrylamide | 10 | 10 | ~14 | [3] |
Table 3: Degradation of PEG-Based Hydrogels
| PEG Derivative | Crosslinker | Degradation Condition | Degradation Time | Reference(s) |
| PEG-diacrylate | - | In vitro (PBS, 37°C) | Weeks to Months | [4][5] |
| MMP-sensitive PEG | MMP-sensitive peptide | In vitro (with cells/MMPs) | Hours to Days | [6] |
| Cationic PEG | Ester hydrolysis | In vitro (DMEM, 37°C) | 3 - 6 days | [7] |
Note: The data in these tables are compiled from various studies and represent a range of possible values. Actual properties will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Hydrogel Synthesis using this compound via Carbodiimide Crosslinking
This protocol describes the formation of a hydrogel by crosslinking the carboxylic acid groups of this compound with a diamine crosslinker using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[8][9][10]
Materials:
-
This compound
-
Diamine crosslinker (e.g., diaminohexane)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS; 0.01 M, pH 7.4)
-
Sterile deionized water
-
Syringes and needles
-
Molds for hydrogel casting (e.g., PDMS molds)
Procedure:
-
Preparation of Precursor Solutions:
-
Dissolve this compound in MES buffer to the desired concentration (e.g., 10% w/v).
-
Dissolve the diamine crosslinker in MES buffer to achieve a 0.5 molar ratio relative to the carboxylic acid groups of the PEG.
-
Prepare fresh solutions of EDC and NHS in MES buffer. The molar ratio of COOH:EDC:NHS should be approximately 1:1.2:1.2.
-
-
Activation of Carboxylic Acid Groups:
-
Add the EDC and NHS solutions to the this compound solution.
-
Incubate the mixture at room temperature for 15-30 minutes to activate the carboxylic acid groups, forming NHS esters.
-
-
Hydrogel Formation:
-
Add the diamine crosslinker solution to the activated PEG solution.
-
Mix thoroughly but gently to avoid introducing air bubbles.
-
Immediately cast the mixture into the desired molds.
-
Allow the hydrogel to crosslink at room temperature or 37°C for a specified time (e.g., 1-2 hours). Gelation time can be monitored visually or by rheometry.
-
-
Purification:
-
After gelation, carefully remove the hydrogels from the molds.
-
Immerse the hydrogels in a large volume of sterile PBS (pH 7.4) to remove unreacted reagents and byproducts.
-
Change the PBS solution every 12 hours for at least 48 hours.
-
-
Sterilization and Storage:
-
Sterilize the hydrogels by immersing them in 70% ethanol for 30 minutes, followed by extensive washing with sterile PBS.
-
Store the hydrogels in sterile PBS at 4°C until use.
-
Protocol 2: Characterization of Hydrogel Swelling Ratio
The swelling ratio provides an indication of the hydrogel's crosslinking density and its ability to absorb water.[11][12][13]
Materials:
-
Synthesized hydrogels
-
Phosphate-buffered saline (PBS; 0.01 M, pH 7.4)
-
Weighing balance
-
Filter paper
-
Lyophilizer (optional)
Procedure:
-
Equilibrate the hydrogel samples in PBS at 37°C.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove the hydrogels from the PBS.
-
Gently blot the surface of each hydrogel with filter paper to remove excess surface water.
-
Weigh the swollen hydrogel (Ws).
-
To determine the dry weight (Wd), either lyophilize the hydrogel until a constant weight is achieved or use the initial weight of the polymer if the hydrogel was prepared in a mold of known volume and concentration.
-
Calculate the swelling ratio (q) using the following formula:
-
q = Ws / Wd
-
Protocol 3: Assessment of Cell Viability in 3D Hydrogels (Live/Dead Assay)
This protocol uses a two-color fluorescence assay to distinguish between live and dead cells encapsulated within the hydrogel.[13][14][15]
Materials:
-
Cell-laden hydrogels in a multi-well plate
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Preparation of Staining Solution:
-
Prepare the working staining solution by adding the appropriate concentrations of Calcein AM (e.g., 2 µM) and Ethidium homodimer-1 (e.g., 4 µM) to sterile PBS. Protect the solution from light.
-
-
Staining:
-
Aspirate the culture medium from the wells containing the cell-laden hydrogels.
-
Wash the hydrogels twice with sterile PBS.
-
Add a sufficient volume of the Live/Dead staining solution to each well to completely cover the hydrogel.
-
Incubate the plate at 37°C for 30-45 minutes, protected from light.
-
-
Imaging:
-
After incubation, carefully remove the staining solution and wash the hydrogels with PBS.
-
Immediately visualize the stained cells using a fluorescence microscope with appropriate filters (FITC/GFP for live cells (green) and Texas Red for dead cells (red)).
-
Acquire images at different depths within the hydrogel to assess cell viability throughout the construct.
-
-
Quantification (Optional):
-
Use image analysis software to count the number of live and dead cells in multiple representative images.
-
Calculate the percentage of viable cells:
-
% Viability = (Number of live cells / Total number of cells) x 100
-
-
Visualizations
Experimental Workflow for Hydrogel Synthesis and Characterization
Caption: Workflow for hydrogel synthesis and characterization.
Integrin-Mediated Cell Adhesion and Signaling Pathway
Caption: Integrin-mediated cell adhesion and signaling.
References
- 1. Tuning mechanical performance of poly(ethylene glycol) and agarose interpenetrating network hydrogels for cartilage tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Degradation profiles of poly(ethylene glycol)diacrylate (PEGDA)-based hydrogel nanoparticles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the Kinetics and Mechanism of Degradation of Human Mesenchymal Stem Cell-Laden Poly(ethylene glycol) Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Crosslinking method of hyaluronic-based hydrogel for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. xiumeimo.com [xiumeimo.com]
- 11. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. molbiolcell.org [molbiolcell.org]
- 13. Live/Dead Cell Viability Assay [bio-protocol.org]
- 14. cdn.thewellbio.com [cdn.thewellbio.com]
- 15. allevi3d.com [allevi3d.com]
Application Notes and Protocols for Surface Plasmon Resonance (SPR) Studies Using HO-Peg7-CH2cooh
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for the real-time analysis of biomolecular interactions. A critical step in SPR experimental design is the immobilization of a ligand to the sensor surface. The choice of linker molecule for this immobilization is crucial for maintaining the ligand's biological activity and minimizing non-specific binding.
This document provides detailed application notes and protocols for the use of HO-Peg7-CH2cooh , a heterobifunctional polyethylene glycol (PEG) linker, in SPR studies. The presence of a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group allows for versatile surface chemistry strategies, primarily through amine coupling of the carboxylic acid moiety. The PEG component serves to extend the ligand from the sensor surface, reducing steric hindrance and minimizing non-specific interactions, thereby improving signal-to-noise ratios.
While specific research articles detailing the use of this compound in SPR studies were not identified during the literature search, the following protocols are based on established principles of amine coupling and the known properties of PEG linkers in SPR. The provided experimental designs are intended to serve as a robust starting point for researchers employing this specific linker.
Application Notes
The this compound linker is particularly well-suited for SPR applications where:
-
Minimization of Non-Specific Binding is Critical: The hydrophilic and flexible nature of the PEG chain effectively repels non-specific protein adsorption to the sensor surface.[1]
-
Steric Hindrance is a Concern: The seven repeating ethylene glycol units provide a significant spacer arm, projecting the immobilized ligand away from the sensor surface and making it more accessible to its binding partner.
-
Amine Coupling is the Desired Immobilization Chemistry: The terminal carboxylic acid group readily reacts with primary amines (e.g., lysine residues) on the ligand via standard 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[2]
Experimental Protocols
Protocol 1: Ligand Immobilization via Amine Coupling
This protocol describes the covalent immobilization of a protein ligand to a carboxymethylated sensor surface (e.g., CM5) using the this compound linker.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
This compound linker
-
Ligand to be immobilized (in a suitable buffer, e.g., 10 mM sodium acetate, pH 4.0-5.5)
-
Amine Coupling Kit containing:
-
0.4 M EDC in water
-
0.1 M NHS in water
-
1 M Ethanolamine-HCl, pH 8.5
-
-
Running buffer (e.g., HBS-EP+, PBS)
-
Activation buffer (e.g., a mixture of EDC and NHS)
Procedure:
-
Surface Preparation:
-
Equilibrate the sensor surface with running buffer until a stable baseline is achieved.
-
-
Activation of the Sensor Surface:
-
Inject a freshly prepared 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the sensor surface to activate the carboxymethyl groups. This creates reactive NHS esters.[3]
-
-
Immobilization of the Linker:
-
Dissolve this compound in the running buffer to a desired concentration (e.g., 10-50 mg/mL).
-
Inject the this compound solution over the activated surface. The carboxylic acid group of the linker will react with the NHS esters on the surface, forming a stable amide bond.
-
-
Activation of the Linker:
-
Inject a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS to activate the terminal carboxylic acid group of the now immobilized this compound linker.
-
-
Ligand Immobilization:
-
Inject the ligand solution (typically 10-200 µg/mL in a low ionic strength buffer at a pH below its isoelectric point) over the surface.[3] The primary amine groups on the ligand will react with the activated linker to form a covalent bond.
-
-
Deactivation:
-
Inject 1 M Ethanolamine-HCl, pH 8.5, to block any remaining reactive NHS esters on the surface and linker, preventing further reactions.[3]
-
-
Stabilization:
-
Wash the surface with running buffer until a stable baseline is obtained. The surface is now ready for analyte injection.
-
Data Presentation
As no specific quantitative data for this compound was found in the literature, the following table is a template for summarizing typical SPR data. Researchers should populate this table with their own experimental results.
| Ligand | Analyte | ka (1/Ms) | kd (1/s) | KD (M) | Chi² | Notes |
| Protein X | Small Molecule Y | 1.2 x 10⁵ | 2.5 x 10⁻³ | 2.1 x 10⁻⁸ | 0.8 | 1:1 binding model |
| Antibody Z | Antigen A | 3.4 x 10⁵ | 8.1 x 10⁻⁴ | 2.4 x 10⁻⁹ | 1.2 | Langmuir fit |
| Receptor B | Peptide C | 5.6 x 10⁴ | 1.2 x 10⁻² | 2.1 x 10⁻⁷ | 0.5 | Steady-state affinity |
Mandatory Visualization
Below are Graphviz diagrams illustrating the experimental workflows described.
Caption: Workflow for ligand immobilization using this compound.
References
Application Notes and Protocols for Creating Biocompatible Surfaces with HO-PEG7-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The creation of biocompatible surfaces is a critical challenge in the development of medical devices, implants, and drug delivery systems. A key strategy for improving biocompatibility is the surface modification of materials to resist nonspecific protein adsorption, which is often the initial step in a cascade of adverse biological responses, including inflammation and the foreign body response. Poly(ethylene glycol) (PEG) has been widely utilized for this purpose due to its ability to form a hydrophilic, protein-repellent layer on a variety of substrates.[1][2]
This document provides detailed application notes and experimental protocols for the use of HO-PEG7-CH2COOH, a heterobifunctional seven-unit PEG linker, in the creation of biocompatible surfaces. The terminal hydroxyl (-OH) group can be used for surface attachment to materials like silica through ester bond formation, while the terminal carboxylic acid (-COOH) group allows for further functionalization, for instance, by coupling biomolecules via amide bond formation.[1][3] The short chain length of this PEG derivative offers a well-defined and controlled surface modification.
Application Notes
This compound is a valuable reagent for surface modification aimed at enhancing biocompatibility. Its primary function is to create a surface that minimizes protein adsorption and subsequent cellular interactions, thereby reducing the host's immune response.[4][5] The carboxylic acid terminus provides a versatile handle for the covalent attachment of targeting ligands, drugs, or other biomolecules, making it particularly useful in the development of targeted drug delivery systems and bioactive implants.[3]
Surfaces modified with this compound are expected to exhibit increased hydrophilicity, which can be quantified by a decrease in the water contact angle.[6] The thickness of the resulting PEG layer can be precisely controlled and measured using techniques like ellipsometry.[7][8] The density of the grafted PEG chains is a critical parameter influencing the protein-repellent properties of the surface; a higher grafting density generally leads to lower protein adsorption.[4][9]
The biocompatibility of surfaces modified with this compound can be assessed through various in vitro assays, including protein adsorption studies and cell adhesion assays.[1][10] Reduced adsorption of proteins like fibrinogen and albumin is a key indicator of a biocompatible surface.[5][11] Furthermore, a decrease in the adhesion of relevant cell types, such as fibroblasts or macrophages, signifies a reduced potential for inflammatory reactions and fibrosis.
Experimental Protocols
Protocol 1: Surface Functionalization of a Silica-Based Substrate with this compound
This protocol describes the covalent attachment of this compound to a silica surface, such as glass or silicon wafers.
Materials:
-
Silica-based substrates (e.g., glass slides, silicon wafers)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Anhydrous toluene
-
This compound
-
Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dimethylformamide (DMF)
-
Deionized (DI) water
-
Ethanol
Procedure:
-
Substrate Cleaning and Activation:
-
Clean the silica substrates by sonicating in ethanol and DI water for 15 minutes each.
-
Dry the substrates under a stream of nitrogen.
-
Activate the surface by immersing the substrates in a freshly prepared Piranha solution for 30 minutes to generate surface silanol (Si-OH) groups.[1]
-
Rinse the substrates thoroughly with DI water and dry under a stream of nitrogen.
-
-
PEGylation Reaction:
-
Prepare a solution of this compound (e.g., 10 mM) in anhydrous DMF.
-
Add DCC (1.2 equivalents) and DMAP (0.1 equivalents) to the PEG solution.
-
Immerse the activated silica substrates in the reaction solution.
-
Allow the reaction to proceed for 12-24 hours at room temperature under a nitrogen atmosphere.
-
After the reaction, remove the substrates and rinse them sequentially with DMF, ethanol, and DI water to remove any unreacted reagents.
-
Dry the functionalized substrates under a stream of nitrogen.
-
Store the modified substrates in a desiccator until further use.
-
Protocol 2: Characterization of the PEGylated Surface
A. Water Contact Angle Measurement: This protocol measures the hydrophilicity of the surface.[12][13]
Procedure:
-
Place the PEGylated substrate on the stage of a contact angle goniometer.
-
Dispense a small droplet (e.g., 5 µL) of DI water onto the surface.
-
Capture an image of the droplet and use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact point.
-
Perform measurements at multiple locations on the surface to ensure uniformity.
B. Ellipsometry: This protocol determines the thickness of the grafted PEG layer.[7][14]
Procedure:
-
Use a spectroscopic ellipsometer to measure the change in polarization of light reflected from the substrate surface before and after PEGylation.
-
Model the surface as a layered structure (e.g., silicon/silicon dioxide/PEG layer) and fit the experimental data to the model to determine the thickness of the PEG layer. A refractive index of approximately 1.37 can be assumed for the hydrated PEG layer.[7]
Protocol 3: Protein Adsorption Assay
This protocol quantifies the amount of protein that adsorbs to the modified surface using X-ray Photoelectron Spectroscopy (XPS).[1][9]
Materials:
-
PEGylated and control (unmodified) substrates
-
Protein solution (e.g., 1 mg/mL bovine serum albumin (BSA) or fibrinogen in Phosphate Buffered Saline (PBS), pH 7.4)
-
PBS
-
DI water
Procedure:
-
Immerse the PEGylated and control substrates in the protein solution for a defined period (e.g., 1 hour) at 37°C.
-
Gently rinse the substrates with PBS and then with DI water to remove non-adsorbed protein.
-
Dry the substrates under a stream of nitrogen.
-
Analyze the surfaces using XPS. The amount of adsorbed protein can be quantified by the intensity of the nitrogen (N 1s) signal, which is unique to the protein and not present in the substrate or the PEG linker.[1]
Protocol 4: Cell Adhesion Assay
This protocol assesses the ability of the modified surface to resist cell attachment.[10][15]
Materials:
-
PEGylated and control substrates placed in a sterile cell culture plate
-
Cell line of interest (e.g., fibroblasts, macrophages)
-
Complete cell culture medium
-
Trypsin-EDTA
-
PBS
-
Formaldehyde or glutaraldehyde for cell fixation
-
Staining agent (e.g., DAPI for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Sterilize the substrates by UV irradiation or ethanol washing.
-
Seed the cells onto the substrates at a known density (e.g., 1 x 10^4 cells/cm²).
-
Incubate the cells for a specific time (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Gently wash the substrates with PBS to remove non-adherent cells.
-
Fix the adherent cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes.
-
Stain the cell nuclei with DAPI.
-
Image the substrates using a fluorescence microscope and count the number of adherent cells in multiple fields of view to determine the average cell density.
Data Presentation
The following tables summarize expected quantitative data for surfaces modified with PEG linkers. Note that specific values for this compound should be determined experimentally as the literature predominantly reports on other PEG derivatives.
Table 1: Surface Characterization Data
| Surface Type | Water Contact Angle (°) | PEG Layer Thickness (nm) |
| Unmodified Silica | < 20° | N/A |
| PEGylated Silica | 30° - 60°[6] | 1 - 5[7] |
Table 2: Protein Adsorption Data (Normalized to Unmodified Surface)
| Surface Type | Adsorbed Fibrinogen (%) | Adsorbed Albumin (%) |
| Unmodified Silica | 100% | 100% |
| PEGylated Silica | < 10%[5] | < 20%[5] |
Table 3: Cell Adhesion Data (Normalized to Unmodified Surface)
| Surface Type | Adherent Fibroblasts (%) |
| Unmodified Silica | 100% |
| PEGylated Silica | < 30% |
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for creating and evaluating biocompatible surfaces.
Toll-like Receptor (TLR) Signaling Pathway
Caption: Simplified Toll-like Receptor (TLR) signaling pathway.[16][17][18][19]
Integrin-Mediated Cell Adhesion Signaling
Caption: Overview of integrin-mediated cell adhesion signaling.[20][21][22][23]
References
- 1. Quantitative analysis of adsorbed proteins by X-ray photoelectron spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving biocompatibility by surface modification techniques on implantable bioelectronics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Adsorption on Surfaces Functionalized with COOH Groups Promotes Anti-inflammatory Macrophage Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tailoring PEGylated nanoparticle surface modulates inflammatory response in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of PEG architecture on protein adsorption and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Control over wettability of polyethylene glycol surfaces using capillary lithography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.utwente.nl [research.utwente.nl]
- 9. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ecmjournal.org [ecmjournal.org]
- 11. Interpretation of protein adsorption: surface-induced conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. users.aalto.fi [users.aalto.fi]
- 13. researchgate.net [researchgate.net]
- 14. Spectroscopic ellipsometry of inhomogeneous thin films exhibiting thickness non-uniformity and transition layers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The role of Toll-like receptor signaling in the macrophage response to implanted materials | MRS Communications | Cambridge Core [cambridge.org]
- 17. Toll-Like Receptors and Relevant Emerging Therapeutics with Reference to Delivery Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 19. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Integrin binding specificity regulates biomaterial surface chemistry effects on cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Reinforcement of integrin-mediated T-Lymphocyte adhesion by TNF-induced Inside-out Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. m.youtube.com [m.youtube.com]
A Step-by-Step Guide to Peptide PEGylation with HO-PEG7-CH2COOH
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides and proteins. This modification can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to reduced renal clearance, extended circulating half-life, and decreased immunogenicity.[1] HO-PEG7-CH2COOH is a heterobifunctional PEG reagent containing a terminal hydroxyl group and a carboxylic acid group, separated by a seven-unit ethylene glycol chain. The carboxylic acid moiety allows for covalent conjugation to primary amines (e.g., the N-terminus or the epsilon-amine of lysine residues) on a peptide via amide bond formation. This document provides a detailed, step-by-step guide for the PEGylation of a model peptide using this compound, including protocols for reaction, purification, and characterization.
Reaction Principle
The core of this PEGylation strategy lies in the activation of the carboxylic acid group of this compound to make it reactive towards the primary amine groups on the peptide. This is typically achieved using a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable NHS ester. The NHS ester readily reacts with primary amines on the peptide to form a stable amide bond, effectively conjugating the PEG molecule to the peptide.
Experimental Protocols
Materials and Reagents
-
Peptide: Model peptide with at least one primary amine (e.g., a peptide containing a lysine residue or a free N-terminus).
-
PEG Reagent: this compound
-
Activation Reagents:
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
-
Solvents:
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4
-
-
Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5
-
Purification:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Size-Exclusion Chromatography (SEC) system
-
Mobile Phases for RP-HPLC:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
-
-
Characterization:
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer (MALDI-TOF MS)
-
MALDI Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA)
-
Step-by-Step PEGylation Protocol
This protocol is a general guideline and may require optimization based on the specific peptide and desired degree of PEGylation.
-
Peptide and PEG Reagent Preparation:
-
Dissolve the model peptide in the Coupling Buffer (PBS, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Dissolve the this compound in anhydrous DMF or DMSO to create a stock solution (e.g., 100 mg/mL).
-
-
Activation of this compound:
-
In a separate reaction vessel, add the desired molar excess of the this compound stock solution to the Activation Buffer (MES, pH 6.0).
-
Add a 1.5 to 2-fold molar excess of EDC and NHS relative to the this compound.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.
-
-
PEGylation Reaction:
-
Add the activated PEG-NHS ester solution to the peptide solution. The molar ratio of the activated PEG to the peptide will determine the extent of PEGylation and the distribution of mono-, di-, and multi-PEGylated products. A common starting point is a 1:1 to 5:1 molar ratio of PEG to peptide.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
To stop the reaction, add the quenching solution (Hydroxylamine HCl or Tris-HCl) to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature. This will hydrolyze any unreacted NHS esters.
-
Purification of the PEGylated Peptide
The reaction mixture will contain the desired PEGylated peptide, unreacted peptide, excess PEG reagent, and reaction byproducts. Purification is typically a multi-step process.
-
Size-Exclusion Chromatography (SEC):
-
This initial step is effective for removing the bulk of the unreacted, smaller molecular weight PEG reagent and other small molecules from the larger PEGylated and un-PEGylated peptide.
-
Equilibrate the SEC column with an appropriate buffer (e.g., PBS).
-
Load the quenched reaction mixture onto the column and collect fractions corresponding to the higher molecular weight species.
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
RP-HPLC is used to separate the un-PEGylated peptide from the mono-PEGylated and di-PEGylated products based on differences in their hydrophobicity.[2]
-
Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%).
-
Inject the SEC-purified sample.
-
Elute the components using a linear gradient of Solvent B. Typically, the un-PEGylated peptide will elute first, followed by the mono-PEGylated, and then the di-PEGylated species.
-
Collect fractions corresponding to each peak for characterization.
-
Characterization of the PEGylated Peptide
MALDI-TOF Mass Spectrometry:
-
Sample Preparation:
-
Mix the purified PEGylated peptide fraction (from RP-HPLC) with the MALDI matrix solution (CHCA in a 1:1 solution of acetonitrile and 0.1% TFA in water) in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
-
Data Analysis:
-
The mass spectrum of the un-PEGylated peptide will show a single sharp peak corresponding to its molecular weight.
-
The mass spectrum of the PEGylated peptide will exhibit a characteristic bell-shaped distribution of peaks, with each peak separated by 44 Da, corresponding to the mass of a single ethylene glycol monomer.[3] The peak with the highest intensity represents the average molecular weight of the PEGylated peptide. The degree of PEGylation can be confirmed by the mass shift from the native peptide.
-
Data Presentation
Table 1: Influence of Molar Ratio on PEGylation Efficiency
| Molar Ratio (PEG:Peptide) | Un-PEGylated Peptide (%) | Mono-PEGylated Peptide (%) | Di-PEGylated Peptide (%) |
| 1:1 | 45 | 50 | 5 |
| 3:1 | 15 | 75 | 10 |
| 5:1 | 5 | 65 | 30 |
Note: Percentages are hypothetical and represent typical trends. Actual results will vary depending on the peptide and reaction conditions.
Table 2: Characterization of a Model Mono-PEGylated Peptide
| Analyte | Theoretical Mass (Da) | Observed Mass (MALDI-TOF) (Da) | Purity (RP-HPLC) (%) |
| Model Peptide | 2500.0 | 2500.5 | >98 |
| This compound | 352.4 | - | - |
| Mono-PEGylated Peptide | 2834.4 | 2835.2 (Peak of distribution) | >95 |
Mandatory Visualizations
Reaction Scheme
Caption: Reaction scheme for peptide PEGylation with this compound.
Experimental Workflow
Caption: Experimental workflow for peptide PEGylation.
Example Signaling Pathway
Caption: Inhibition of VEGF/NRP1 and Ang2/Tie2 signaling pathways.
References
Application Notes and Protocols: HO-Peg7-CH2cooh for 3D Cell Culture Crosslinking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture systems are increasingly recognized for their ability to mimic the complex in vivo microenvironment, offering a more physiologically relevant model for drug discovery, tissue engineering, and fundamental biological research compared to traditional two-dimensional (2D) cultures. The choice of scaffold material is critical in creating these 3D environments. Poly(ethylene glycol) (PEG)-based hydrogels are widely used due to their biocompatibility, tunable mechanical properties, and resistance to non-specific protein adsorption.[1][2][3]
HO-Peg7-CH2cooh is a heterobifunctional PEG linker that serves as an excellent crosslinking agent for the fabrication of hydrogels for 3D cell culture. This molecule possesses a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group, allowing for versatile conjugation chemistries to form stable, biocompatible hydrogel networks. The carboxylic acid moiety can be readily activated to form covalent amide bonds with amine-containing polymers such as gelatin, collagen, or chitosan, which are often used to introduce cell-adhesive domains and enzymatic degradation sites into the hydrogel. The hydroxyl group can be used for further functionalization if desired. The PEG7 linker provides a hydrophilic and flexible spacer, contributing to the overall biocompatibility and physical properties of the hydrogel.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a crosslinker to create hydrogels for 3D cell culture applications.
Key Applications
-
Scaffold for 3D Cell Culture: Creation of biocompatible and tunable hydrogels for the encapsulation and culture of various cell types, including primary cells, stem cells, and cancer cells.
-
Tissue Engineering: Development of scaffolds that can be functionalized with bioactive molecules to guide tissue regeneration and repair.[1][4]
-
Drug Delivery: Encapsulation of therapeutic agents within the hydrogel matrix for controlled and sustained release.[5]
-
Disease Modeling: Formation of 3D in vitro models of diseases, such as cancer spheroids, to study disease progression and screen therapeutic candidates.
Quantitative Data Summary
The mechanical properties and swelling behavior of the hydrogel are critical parameters that influence cell behavior. These properties can be tuned by varying the concentration of the polymer and the crosslinker. The following tables provide representative data for a hydrogel system composed of gelatin crosslinked with this compound.
Table 1: Effect of Polymer and Crosslinker Concentration on Hydrogel Stiffness
| Gelatin Concentration (w/v) | This compound:Gelatin Molar Ratio | EDC:NHS Molar Ratio | Elastic Modulus (G') (Pa) |
| 5% | 0.5:1 | 2:1 | 150 ± 25 |
| 5% | 1:1 | 2:1 | 350 ± 40 |
| 10% | 0.5:1 | 2:1 | 500 ± 60 |
| 10% | 1:1 | 2:1 | 900 ± 85 |
Table 2: Swelling Ratio of Formed Hydrogels
| Gelatin Concentration (w/v) | This compound:Gelatin Molar Ratio | Swelling Ratio (q) |
| 5% | 0.5:1 | 25 ± 3 |
| 5% | 1:1 | 18 ± 2.5 |
| 10% | 0.5:1 | 15 ± 2 |
| 10% | 1:1 | 10 ± 1.5 |
Note: Data are representative and may vary depending on the specific gelatin source, molecular weight of the PEG linker, and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Gelatin-PEG Hydrogel for 3D Cell Encapsulation
This protocol describes the formation of a hydrogel by crosslinking gelatin with this compound using carbodiimide chemistry.
Materials:
-
Gelatin (Type A or B, cell culture grade)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-Buffered Saline (PBS), sterile
-
HEPES buffer (1M, sterile)
-
Cells for encapsulation
-
Cell culture medium
Procedure:
-
Prepare Polymer Solution:
-
Dissolve gelatin in sterile PBS at 37°C to the desired final concentration (e.g., 5% or 10% w/v).
-
Add this compound to the gelatin solution to achieve the desired molar ratio. Mix gently until fully dissolved.
-
Adjust the pH of the solution to 6.0-7.0 using HEPES buffer.
-
-
Prepare Crosslinker Solution:
-
Immediately before use, prepare a fresh stock solution of EDC and NHS in sterile PBS. A common molar ratio is 2:1 EDC to NHS.
-
-
Cell Encapsulation and Hydrogel Formation:
-
Resuspend the cells in a small volume of the gelatin-PEG solution at the desired cell density.
-
Add the EDC/NHS solution to the cell-polymer suspension and mix quickly but gently to initiate crosslinking.
-
Immediately pipette the mixture into the desired culture vessel (e.g., well plate, microfluidic device).
-
Allow the hydrogel to crosslink at 37°C for 30-60 minutes.
-
After gelation, add pre-warmed cell culture medium to the hydrogels.
-
-
Cell Culture:
-
Incubate the cell-laden hydrogels under standard cell culture conditions (37°C, 5% CO2).
-
Change the culture medium every 1-2 days.
-
Protocol 2: Characterization of Hydrogel Mechanical Properties
This protocol outlines the measurement of the elastic modulus (G') of the hydrogel using a rheometer.
Materials:
-
Formed hydrogels (as prepared in Protocol 1, without cells)
-
Rheometer with a parallel plate geometry
Procedure:
-
Prepare hydrogel discs of a defined diameter and thickness.
-
Place the hydrogel disc on the lower plate of the rheometer.
-
Lower the upper plate until it makes contact with the surface of the hydrogel.
-
Perform a frequency sweep at a constant strain (within the linear viscoelastic region, typically 0.1-1%) to determine the storage modulus (G').
-
Record the G' value, which represents the elastic modulus of the hydrogel.
Visualizations
Caption: Covalent crosslinking mechanism of gelatin and this compound.
Caption: Experimental workflow for 3D cell encapsulation.
References
- 1. Customized PEG-derived copolymers for tissue-engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Versatile Cell Culture Scaffolds: Bio-orthogonal Click [sigmaaldrich.com]
- 3. Recent advances in crosslinking chemistry of biomimetic poly(ethylene glycol) hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. purepeg.com [purepeg.com]
Application Notes and Protocols for Labeling Primary Amines on Biomolecules with HO-PEG7-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to biomolecules, is a widely utilized strategy in drug development and biotechnology to enhance the therapeutic properties of proteins, peptides, and other biological entities.[1][2] This modification can improve pharmacokinetics and pharmacodynamics by increasing hydrodynamic size, which in turn reduces renal clearance and shields the biomolecule from proteolytic degradation and immune recognition.[3][4] The result is often a longer circulating half-life, improved stability, and reduced immunogenicity.[5]
HO-PEG7-CH2COOH is a heterobifunctional, discrete PEG (dPEG®) linker containing a terminal hydroxyl group and a carboxylic acid group connected by a seven-unit polyethylene glycol chain. The defined length of this linker allows for precise control over the modification process, avoiding the heterogeneity associated with traditional polydisperse PEGs.[6] This application note provides detailed protocols for the labeling of primary amines on biomolecules using this compound, including the activation of the carboxylic acid moiety, the conjugation reaction, and the characterization of the resulting PEGylated product.
Principle of the Reaction
The labeling of primary amines (e.g., from lysine residues or the N-terminus of a protein) with this compound is a two-step process. First, the terminal carboxylic acid group of the PEG linker is activated to create a more reactive species. A common and efficient method for this activation is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester.
In the second step, the NHS ester of the PEG linker readily reacts with nucleophilic primary amine groups on the biomolecule under mild, slightly alkaline conditions (pH 7.2-8.5) to form a stable and covalent amide bond. The hydroxyl group on the other end of the PEG linker remains available for further modifications if desired.
Data Presentation
The efficiency of the PEGylation reaction is influenced by several factors, including the molar ratio of the activated PEG linker to the biomolecule, the pH of the reaction buffer, and the reaction time. The following tables summarize key quantitative data to guide the optimization of your labeling experiments.
Table 1: Effect of Molar Ratio of PEG-NHS to Protein on Degree of Labeling (DoL) *
| Molar Excess of PEG-NHS to Protein | Typical Degree of Labeling (PEG molecules per antibody) |
| 5:1 | 1 - 3 |
| 10:1 | 3 - 5[6] |
| 20:1 | 4 - 6[1][2][7] |
| 50:1 | > 6 (potential for aggregation) |
*Degree of Labeling (DoL) is highly dependent on the specific protein, the number of accessible primary amines, and reaction conditions. The values presented are typical for a monoclonal antibody (IgG).[1][7]
Table 2: Influence of pH on NHS Ester Reaction Efficiency
| pH | Reaction Efficiency | Remarks |
| < 6.0 | Very Low | Primary amines are protonated and non-nucleophilic. |
| 6.5 - 7.5 | Moderate | Slower reaction rate, but can be useful for more controlled labeling. |
| 7.2 - 8.5 | Optimal | Efficient conjugation to primary amines.[8] |
| > 8.5 | Decreased | Increased rate of hydrolysis of the NHS ester, reducing labeling efficiency.[8] |
Table 3: Impact of PEGylation on Biomolecule Properties
| Property | Effect of PEGylation | Reference |
| Binding Affinity (KD) | Often reduced due to steric hindrance. | [9] |
| In Vivo Half-life | Significantly increased. | [10][11] |
| Immunogenicity | Generally reduced. | [4][5] |
| Solubility | Increased. | [5] |
| Proteolytic Stability | Increased. | [12] |
Experimental Protocols
Protocol 1: Activation of this compound with EDC and Sulfo-NHS
This protocol describes the preparation of the amine-reactive Sulfo-NHS ester of this compound.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide sodium salt (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
Procedure:
-
Prepare Reagents: Allow all reagents to equilibrate to room temperature before use to prevent moisture condensation.
-
Dissolve this compound: Dissolve the desired amount of this compound in a minimal volume of anhydrous DMF or DMSO.
-
Dissolve EDC and Sulfo-NHS: In a separate tube, dissolve EDC and Sulfo-NHS in Activation Buffer to a final concentration of 100 mM each. A slight molar excess (1.1 to 1.5 equivalents) of EDC and Sulfo-NHS relative to the PEG linker is recommended.
-
Activation Reaction: Add the EDC/Sulfo-NHS solution to the dissolved this compound.
-
Incubation: Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.
-
Immediate Use: The resulting activated PEG-Sulfo-NHS ester is sensitive to hydrolysis and should be used immediately for the labeling reaction.
Protocol 2: Labeling of a Monoclonal Antibody with Activated this compound
This protocol provides a general procedure for the conjugation of the activated PEG linker to a monoclonal antibody (mAb).
Materials:
-
Activated this compound (from Protocol 1)
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS) at a concentration of 1-10 mg/mL.
-
Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography or dialysis cassette)
Procedure:
-
Buffer Exchange: If the mAb is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a suitable method like dialysis or a desalting column.
-
Calculate Reagent Volumes: Determine the required volume of the activated PEG solution to achieve the desired molar excess over the mAb (refer to Table 1).
-
Conjugation Reaction: Slowly add the activated this compound solution to the mAb solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Longer incubation times at lower temperatures can sometimes improve labeling efficiency and reduce protein degradation.
-
Quench Reaction: Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted PEG-Sulfo-NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted PEG linker and byproducts by size-exclusion chromatography, dialysis, or tangential flow filtration.
-
Characterization: Characterize the PEGylated mAb to determine the degree of labeling (DoL) and confirm its integrity and activity.
Protocol 3: Characterization of the PEGylated Antibody
1. Degree of Labeling (DoL) Determination by Mass Spectrometry:
-
Method: Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique to determine the DoL.[6]
-
Procedure:
-
Analyze both the unlabeled and the PEGylated antibody by ESI-MS under denaturing conditions.
-
Deconvolute the resulting charge state envelopes to obtain the zero-charge mass spectra.
-
The mass of the PEGylated antibody will be higher than the unlabeled antibody. The mass difference corresponds to the mass of the attached PEG linkers.
-
The DoL can be calculated by dividing the total mass shift by the molecular weight of a single this compound linker (minus the mass of H2O lost during amide bond formation). Multiple peaks in the spectrum of the PEGylated antibody will indicate a heterogeneous population with varying numbers of attached PEG molecules.
-
2. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC):
-
Method: High-Performance Liquid Chromatography with a size-exclusion column (SEC-HPLC) can separate the PEGylated monomer from aggregates and any remaining unconjugated antibody.
-
Procedure:
-
Inject the purified PEGylated antibody onto an SEC-HPLC system.
-
Monitor the elution profile using UV detection at 280 nm.
-
The PEGylated antibody will typically have a shorter retention time than the unlabeled antibody due to its larger hydrodynamic radius.
-
Quantify the peak areas to determine the percentage of monomer, aggregates, and fragments.
-
3. Functional Activity Assay:
-
Method: The biological activity of the PEGylated antibody should be assessed using a relevant functional assay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a cell-based activity assay.
-
Procedure:
-
Perform a dose-response curve for both the unlabeled and PEGylated antibody in the chosen assay.
-
Compare the EC50 or IC50 values to determine if the PEGylation has affected the antibody's potency. A decrease in binding affinity is often observed.[9]
-
Visualizations
Caption: Experimental workflow for labeling primary amines.
Caption: Inhibition of VEGF signaling by a PEGylated antibody.
References
- 1. broadpharm.com [broadpharm.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Pharmacokinetics of pegylated interferons: what is misleading? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Adverse Impacts of PEGylated Protein Therapeutics: A Targeted Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enovatia.com [enovatia.com]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Pegylated interferon-alpha2b: pharmacokinetics, pharmacodynamics, safety, and preliminary efficacy data. Hepatitis C Intervention Therapy Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and pharmacokinetics and pharmacodynamics of pegylated interferon alfa-2a (40 kD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing HO-Peg7-CH2cooh Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing conjugation reactions involving HO-Peg7-CH2cooh. Here you will find answers to frequently asked questions, troubleshooting strategies for common experimental issues, detailed protocols, and visual workflows to ensure the success of your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application? A1: this compound is a heterobifunctional polyethylene glycol (PEG) linker. It possesses a terminal hydroxyl (-OH) group and a carboxymethyl (-CH2cooh) group, separated by a seven-unit PEG chain. Its primary use is in bioconjugation, where the carboxylic acid group can be activated to covalently attach the PEG linker to a target molecule, often to primary amines on proteins or peptides.[1][2] This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic profile of therapeutic molecules.[1][3][4][5]
Q2: How is the carboxylic acid on this compound activated for conjugation? A2: The most common method for activating the carboxylic acid group is through carbodiimide chemistry, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[6][7] EDC first reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with an amine on the target molecule. However, this intermediate is unstable in aqueous solutions.[7] Adding NHS stabilizes the activated molecule by converting the O-acylisourea intermediate into a more stable NHS ester, which then efficiently reacts with primary amines to form a stable amide bond.[7][8]
Q3: What are the optimal pH conditions for the two-step EDC/NHS conjugation? A3: The two-step conjugation process has different optimal pH ranges for each step.
-
Activation Step (Carboxyl to NHS-ester): This reaction is most efficient at a slightly acidic pH of 4.5-7.2.[6][9][10] A common choice is an MES buffer at pH 5-6.[9][10]
-
Conjugation Step (NHS-ester to Amine): The reaction of the NHS-activated PEG with primary amines is most efficient at a neutral to slightly basic pH of 7.0-8.5.[3][11][12] Phosphate-buffered saline (PBS) at pH 7.2-7.5 is commonly used for this step.[6][11]
Q4: Why should I avoid buffers containing primary amines like Tris or glycine? A4: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target molecule for reaction with the NHS-activated PEG linker.[6][9][11] This interference will significantly reduce the conjugation efficiency to your desired target and should be avoided. Use non-amine-containing buffers like PBS, MES, or HEPES.[6][9]
Q5: How can I remove unreacted PEG linker after the conjugation reaction? A5: Unreacted PEG linkers and byproducts can be removed using several methods based on size or affinity differences. Common techniques include:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on size, effectively removing the smaller PEG linker from the larger bioconjugate.[3][13]
-
Dialysis: Uses a semi-permeable membrane to remove small molecules from a solution containing the larger conjugate.[3][11][14]
-
Ultrafiltration/Diafiltration: Uses centrifugal filter units with a specific molecular weight cutoff (MWCO) to concentrate the conjugate while removing smaller, unreacted components.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Inactive Reagents: EDC or NHS ester is sensitive to moisture and can hydrolyze over time.[11][14] 2. Incorrect pH: Suboptimal pH for either the activation or conjugation step.[6][13] 3. Interfering Buffer Components: Presence of primary amines (e.g., Tris, glycine) in the reaction buffer.[9][11] 4. Insufficient Molar Excess of PEG Linker: The ratio of PEG linker to the target molecule is too low. | 1. Use fresh, high-purity EDC and NHS. Equilibrate vials to room temperature before opening to prevent moisture condensation.[11][14] Prepare solutions immediately before use.[11] 2. Verify the pH of your buffers. Use a two-step reaction with optimal pH for each stage (e.g., pH 5-6 for activation, pH 7.2-8.0 for conjugation).[10] 3. Exchange the sample into an amine-free buffer (e.g., MES, PBS, HEPES) via dialysis or desalting column before starting the reaction.[11][14] 4. Perform pilot reactions to optimize the molar ratio. Start with a 10- to 50-fold molar excess of the PEG reagent.[12] |
| Product Aggregation/Precipitation | 1. Hydrophobicity: The target molecule or the final conjugate may have poor solubility in the reaction buffer. PEGylation generally increases solubility, but issues can still arise.[5] 2. High Protein Concentration: Overly concentrated protein solutions can be prone to aggregation. 3. Solvent Issues: If using an organic solvent like DMSO or DMF to dissolve the PEG linker, an excessive final concentration can denature proteins.[11] | 1. Screen different non-amine buffers or add solubility-enhancing excipients. Ensure the PEG linker itself is fully dissolved before adding it to the protein solution. 2. Work with more dilute protein solutions. 3. Ensure the final concentration of the organic solvent is low, typically less than 10% of the total reaction volume.[11][14] |
| High Polydispersity or Multiple Conjugation Sites | 1. Multiple Reactive Sites: The target molecule (e.g., a protein) has multiple primary amines (N-terminus and lysine residues) available for conjugation.[14] 2. Excessive Molar Ratio: Using a very high excess of the PEG linker can lead to over-labeling.[13] | 1. This is expected when targeting amines. To control this, you can adjust the molar ratio of the PEG linker downwards. For site-specific conjugation, alternative chemistries targeting unique sites (e.g., maleimide chemistry for cysteine thiols) may be required.[13][15] 2. Carefully titrate the molar excess of the PEG linker in small-scale pilot experiments to find the optimal ratio that yields the desired drug-to-antibody ratio (DAR).[13] |
| Inconsistent Results Between Batches | 1. Reagent Purity/Stability: Purity of the PEG linker and activity of coupling reagents can vary.[3][13] 2. Minor Procedural Variations: Small changes in reaction time, temperature, or pH can impact efficiency.[16] 3. Sample Variability: Differences in the starting biomolecule preparation. | 1. Source high-purity reagents from a reputable supplier and store them under recommended conditions (e.g., -20°C, desiccated).[3][11] 2. Adhere strictly to a validated protocol. Document all parameters, including reagent lot numbers, for each experiment. Conduct small-scale pilot reactions to confirm conditions.[13] 3. Ensure consistent purity and buffer conditions for your target molecule before starting the conjugation. |
Quantitative Data Summary: Reaction Parameters
The optimal conditions for conjugation can vary depending on the specific biomolecule. The following table provides recommended starting parameters for optimizing your reaction.
| Parameter | Recommended Range / Condition | Rationale & Notes |
| Activation Buffer pH | 5.0 - 6.5 | Maximizes the efficiency of EDC/NHS activation of the carboxylic acid group while minimizing hydrolysis of the NHS ester. MES buffer is a common choice.[6][10] |
| Conjugation Buffer pH | 7.2 - 8.0 | Facilitates the nucleophilic attack of the primary amine on the NHS ester. The amine must be deprotonated to be reactive. PBS or Borate buffers are suitable.[11][12] |
| Molar Ratio (PEG:Target) | 5:1 to 50:1 | A molar excess of the PEG linker drives the reaction to completion. The optimal ratio depends on the number of available amines on the target and the desired degree of labeling. Start with a 20-fold excess for proteins.[12][14] |
| Molar Ratio (EDC:PEG) | 1:1 to 2:1 | A slight excess of EDC ensures efficient activation of the PEG linker's carboxyl group. |
| Molar Ratio (NHS:EDC) | 1:1 to 1.2:1 | A slight excess of NHS relative to EDC is often used to efficiently trap the O-acylisourea intermediate and form the more stable NHS ester.[17] |
| Reaction Temperature | 4°C to 25°C (Room Temp) | Lower temperatures (4°C) can reduce the rate of hydrolysis of the NHS ester, prolonging its half-life, but will require longer reaction times. Room temperature reactions are faster.[12][14] |
| Reaction Time | 30 minutes to 24 hours | Typically 30-60 minutes at room temperature or 2 hours on ice for the conjugation step.[11][14] Longer times may be needed for less reactive molecules or lower temperatures.[14] Monitor progress via LC-MS or TLC for small molecules.[14] |
Key Experimental Protocols
Two-Step Protocol for Conjugating this compound to a Protein
This protocol describes the activation of the carboxyl group on the PEG linker followed by its conjugation to primary amines (lysine residues and N-terminus) on a target protein.
Materials:
-
This compound
-
Target Protein in Amine-Free Buffer (e.g., 0.1 M MES, 0.15 M NaCl, pH 6.0)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Conjugation Buffer: 0.1 M Phosphate Buffer (or PBS), 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Water-miscible organic solvent (e.g., anhydrous DMSO or DMF)
-
Desalting columns or dialysis equipment for buffer exchange and purification
Procedure:
Step 1: Reagent Preparation
-
Equilibrate EDC, NHS, and the PEG linker to room temperature before opening the vials to prevent moisture condensation.[10][14]
-
Prepare a stock solution of the this compound linker in anhydrous DMSO or DMF. For example, dissolve 10 mg in 1 mL.
-
Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer. Do not store these solutions.
Step 2: Activation of this compound
-
In a microfuge tube, combine the this compound stock solution with the appropriate volume of Activation Buffer.
-
Add the EDC solution (e.g., 2 mM final concentration) and NHS solution (e.g., 5 mM final concentration) to the PEG linker solution.[10]
-
Incubate the mixture for 15-30 minutes at room temperature to form the NHS-activated PEG linker.[6][10]
Step 3: Conjugation to the Target Protein
-
The target protein should be prepared in the Conjugation Buffer (pH 7.2-7.5). If the protein is in a different buffer, perform a buffer exchange using a desalting column or dialysis.
-
Add the freshly prepared NHS-activated PEG linker solution to the protein solution. A 20-fold molar excess of linker to protein is a common starting point.[14] Ensure the final volume of organic solvent from the PEG stock is less than 10% of the total reaction volume.[11]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[14]
Step 4: Quenching the Reaction
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.[10] This will react with any remaining NHS-activated PEG.
-
Incubate for an additional 15 minutes at room temperature.
Step 5: Purification and Analysis
-
Remove the excess, unreacted PEG linker and quenching reagents by purifying the conjugate using a desalting column, size-exclusion chromatography (SEC), or dialysis.[11][14]
-
Analyze the final conjugate using SDS-PAGE (to observe the mass shift), HPLC, and/or Mass Spectrometry to confirm successful conjugation and determine the degree of labeling.[3]
-
Store the purified PEGylated protein under the same conditions as the original, unmodified protein.[14]
Visual Guides and Workflows
Caption: Experimental workflow for a two-step PEG conjugation reaction.
Caption: Reaction pathway for EDC/NHS mediated PEG conjugation.
Caption: A logical decision tree for troubleshooting low conjugation yield.
References
- 1. Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. precisepeg.com [precisepeg.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. adcreview.com [adcreview.com]
- 6. broadpharm.com [broadpharm.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. app1-c89-pub.pressidium.com - Nhs Ester Chemistry [app1-c89-pub.pressidium.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 12. NHS-PEG-NHS [nanocs.net]
- 13. purepeg.com [purepeg.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
solubility issues of HO-Peg7-CH2cooh in aqueous buffers.
This technical support center provides guidance on the solubility of HO-Peg7-CH2cooh in aqueous buffers. Below you will find troubleshooting advice, frequently asked questions, and experimental protocols to assist researchers, scientists, and drug development professionals in their work.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound, like many polyethylene glycol (PEG) derivatives, is generally soluble in water and aqueous buffers such as PBS.[1] It is also soluble in many organic solvents, including dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2][3] The presence of the carboxylic acid group means its solubility in aqueous solutions can be pH-dependent.
Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the common causes?
A2: Several factors can contribute to dissolution issues:
-
Low Temperature: PEG compounds can dissolve slowly at room temperature.[4]
-
pH of the Buffer: The carboxylic acid group on the molecule is more soluble in its deprotonated (salt) form, which is favored at a pH above its pKa. At acidic pH, the protonated carboxylic acid is less soluble.
-
Buffer Composition: Certain buffer components may interact with the PEG molecule, affecting its solubility. Amine-containing buffers like Tris should be avoided if you plan to perform subsequent reactions involving the carboxylic acid group, as they can compete in acylation reactions.[5][6]
-
Concentration: You may be trying to dissolve the compound above its solubility limit in the chosen buffer.
-
Hygroscopicity: PEGs are hygroscopic and can absorb moisture from the air, which might affect handling and weighing.[1]
Q3: How can I improve the solubility of this compound in my aqueous buffer?
A3: Here are some troubleshooting steps:
-
Gentle Warming: Warming the solution to around 37-50°C can significantly aid dissolution.[2][4]
-
Sonication: Using an ultrasonic bath can help to break up aggregates and enhance dissolution.
-
pH Adjustment: If your experimental conditions allow, adjusting the pH of the buffer to be neutral or slightly alkaline (pH 7-8) can increase the solubility of the carboxylic acid moiety.
-
Prepare a Stock Solution: A common technique is to first dissolve the this compound in a water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution.[2][3][6] This stock solution can then be added to your aqueous buffer to reach the desired final concentration. It is recommended to keep the final concentration of the organic solvent low (e.g., <5%) to avoid affecting your experiment.[5]
Q4: What buffers are recommended for dissolving and using this compound?
A4: The choice of buffer depends on your specific application.
-
For general use and good solubility: Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is a common choice.[1][5]
-
For subsequent conjugation chemistry (e.g., EDC/NHS coupling): An amine-free buffer is crucial. MES buffer at a pH of 4.5-6.0 is often used for the activation step with EDC/NHS, while a phosphate buffer at pH 7-8 is used for the reaction with primary amines.[3][5] Buffers like Tris or glycine should be avoided as they contain primary amines.[6]
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
Problem: this compound is not dissolving or is forming a cloudy solution in my aqueous buffer.
| Step | Action | Expected Outcome |
| 1 | Gentle Warming | Apply gentle heat (37-50°C) to the solution while stirring.[2][4][7] |
| 2 | Sonication | Place the vial in an ultrasonic bath for a short period. |
| 3 | pH Check & Adjustment | Measure the pH of your buffer solution. If it is acidic, and your experiment permits, adjust to a neutral or slightly alkaline pH (7.0-8.0). |
| 4 | Prepare an Organic Stock Solution | Dissolve the this compound in a minimal amount of DMSO or DMF.[2][3] Then, slowly add this stock solution to your aqueous buffer while vortexing. |
Quantitative Solubility Data (Illustrative)
| Buffer | pH | Estimated Solubility (mg/mL) |
| Citrate Buffer | 4.0 | 1 - 5 |
| MES Buffer | 6.0 | 5 - 10 |
| Phosphate-Buffered Saline (PBS) | 7.4 | > 25 |
| Carbonate-Bicarbonate Buffer | 9.0 | > 25 |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines a general method for determining the solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
Selected aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
HPLC or other suitable analytical method for quantification
Procedure:
-
Prepare a series of vials with a fixed volume of the chosen buffer.
-
Add increasing amounts of this compound to each vial to create a range of concentrations.
-
Vortex each vial vigorously for 2 minutes.
-
Allow the vials to equilibrate at a controlled temperature (e.g., room temperature) for a set period (e.g., 24 hours) to ensure saturation.
-
After equilibration, centrifuge the vials at high speed to pellet any undissolved solid.
-
Carefully collect a sample from the supernatant of each vial.
-
Quantify the concentration of dissolved this compound in the supernatant using a validated analytical method like HPLC.
-
The solubility is the concentration at which no more compound will dissolve into the buffer.
Visualizations
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Troubleshooting decision tree for this compound solubility issues.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]
- 3. broadpharm.com [broadpharm.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. encapsula.com [encapsula.com]
- 6. axispharm.com [axispharm.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Preventing Aggregation During Protein PEGylation
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address protein aggregation during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What is protein aggregation and why does it occur during PEGylation?
A1: Protein aggregation is a process where individual protein molecules clump together to form larger, often insoluble, complexes. During PEGylation, this can be triggered by several factors, including changes in solution conditions (pH, ionic strength), temperature shifts, and the chemical modification process itself.[1] The covalent attachment of polyethylene glycol (PEG) can alter the protein's surface properties, exposing hydrophobic patches that promote self-association and subsequent aggregation.[2][3]
Q2: What are the primary consequences of protein aggregation during PEGylation?
A2: Protein aggregation can lead to a significant loss of the therapeutic protein's biological activity.[4] Aggregates can also induce an immunogenic response in patients, where the body produces antibodies against the drug, potentially reducing its efficacy and causing adverse effects.[4][5] Furthermore, aggregation can cause manufacturing and formulation challenges, such as precipitation and reduced product shelf-life.[6]
Q3: How does the choice of PEG reagent (e.g., size, shape) influence aggregation?
A3: The molecular weight and structure (linear vs. branched) of the PEG reagent are critical factors.[7] Larger PEG molecules can offer greater steric hindrance, which helps to prevent protein-protein interactions and aggregation.[4][8] Branched PEGs can provide more effective surface shielding compared to linear PEGs of similar molecular weight, which can also limit the number of available PEGylation sites.[7][9] However, the optimal PEG size depends on the specific protein, as very large PEGs could potentially induce conformational changes.[3]
Q4: Can the site of PEGylation on the protein affect its tendency to aggregate?
A4: Yes, the location of PEG attachment is crucial.[10] Site-specific PEGylation, which targets specific amino acid residues away from the protein's active or binding sites, is often preferred to random PEGylation.[9][11] Modifying residues in regions prone to unfolding or aggregation can enhance conformational stability.[10] Conversely, PEGylating near an active site might not only reduce activity but could also induce structural changes that promote aggregation.[10]
Q5: What analytical techniques are recommended for detecting and quantifying protein aggregation after PEGylation?
A5: A combination of techniques is often necessary for a comprehensive analysis.
-
Size Exclusion Chromatography (SEC): A fundamental method to separate and quantify monomers, dimers, and larger soluble aggregates.[12]
-
Dynamic Light Scattering (DLS): Used to determine the size distribution of particles in a solution and detect the presence of aggregates.
-
Mass Spectrometry (MS): Provides detailed information on the precise location and extent of PEG attachment.[12]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Can be used to verify the involvement of disulfide bonds in aggregation.[2]
-
UV-Vis Spectroscopy: To measure turbidity as an indicator of insoluble aggregate formation.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the PEGylation process and offers potential solutions.
Issue 1: Visible precipitation or increased turbidity observed during or after the PEGylation reaction.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Buffer pH | Adjust the reaction buffer pH to be at least 1 unit away from the protein's isoelectric point (pI).[1] | At its pI, a protein has a net charge of zero, minimizing electrostatic repulsion and increasing the likelihood of aggregation.[1] |
| Inappropriate Salt Concentration | Screen different salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl) to find the optimal ionic strength.[1] | Salt concentration affects the electrostatic interactions between protein molecules. Too low or too high a concentration can promote aggregation.[1] |
| High Protein Concentration | Perform the PEGylation reaction at a lower protein concentration.[1] | High concentrations increase the frequency of intermolecular collisions, which can lead to aggregation.[1] |
| Incorrect PEG-to-Protein Ratio | Optimize the molar ratio of PEG reagent to protein. Start with a lower ratio (e.g., 1:1 or 2:1) and gradually increase it.[7] | An excess of PEG reagent can sometimes lead to over-PEGylation and precipitation. The optimal ratio is protein-dependent.[7] |
Issue 2: Loss of biological activity after PEGylation, even without visible aggregation.
| Potential Cause | Troubleshooting Step | Rationale |
| PEGylation at or near the active site | Use a site-specific PEGylation strategy targeting residues distant from the active site.[11] Consider using protecting agents for the active site during the reaction. | PEG chains can sterically hinder the interaction of the protein with its substrate or binding partner, reducing its activity.[10] |
| Conformational changes induced by PEGylation | Experiment with different PEG sizes and structures (linear vs. branched).[7] Analyze the protein's secondary and tertiary structure pre- and post-PEGylation using techniques like Circular Dichroism (CD). | The attachment of PEG can sometimes induce subtle structural changes that affect protein function without causing large-scale aggregation.[11] |
| Heterogeneous PEGylation Product | Refine the reaction conditions (pH, temperature, reaction time) to favor mono-PEGylation.[7] Purify the desired PEGylated species using chromatography. | A mixture of protein species with varying numbers of attached PEGs can result in inconsistent activity measurements. |
Issue 3: Formation of soluble aggregates detected by SEC.
| Potential Cause | Troubleshooting Step | Rationale |
| Exposure of Hydrophobic Patches | Add stabilizing excipients to the reaction buffer.[13] | Excipients can help to shield exposed hydrophobic regions on the protein surface, preventing self-association.[14][15] |
| Intermolecular Disulfide Bond Formation | If the protein has free cysteine residues, add a reducing agent like DTT or TCEP to the buffer (if compatible with the PEGylation chemistry).[1] | Free thiols can oxidize to form intermolecular disulfide bonds, leading to covalent aggregation.[4] |
| Reaction Temperature Too High | Perform the PEGylation reaction at a lower temperature (e.g., 4°C instead of room temperature).[16] | Lower temperatures can slow down both the PEGylation reaction and the kinetics of aggregation, allowing for better control. |
Table 1: Recommended Excipients to Prevent Aggregation
| Excipient Class | Examples | Mechanism of Action | Typical Concentration |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol, Mannitol | Preferential exclusion, stabilizing the native protein structure.[1] | 5-10% (w/v) |
| Amino Acids | Arginine, Glycine, Proline | Can suppress aggregation by interacting with the protein surface and preventing protein-protein interactions.[1][13] | 50-250 mM |
| Surfactants | Polysorbate 20/80, Pluronic F-68 | Reduce surface-induced aggregation and can solubilize small aggregates by forming micelles around hydrophobic regions.[17] | 0.01-0.1% (w/v) |
Experimental Protocols & Methodologies
General Protocol for Amine PEGylation with NHS Ester
This protocol provides a general guideline for PEGylating a protein via primary amines (e.g., lysine residues) using an N-hydroxysuccinimide (NHS) ester-activated PEG.[16]
-
Buffer Preparation: Prepare an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH between 7.0 and 8.0.[16] Ensure the protein is in this buffer using dialysis or buffer exchange.
-
Protein Solution: Prepare the protein solution at a concentration of 1-5 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in a dry, water-miscible solvent like DMSO or DMF to create a stock solution.[16]
-
Reaction Setup:
-
Calculate the required amount of PEG-NHS ester. A starting point is a 5- to 10-fold molar excess of PEG to protein.[16]
-
Slowly add the PEG stock solution to the gently stirring protein solution.
-
-
Incubation: Incubate the reaction mixture. Typical conditions are 1-2 hours at room temperature or 2-4 hours at 4°C.[16] The optimal time may vary.
-
Quenching: Stop the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.
-
Purification and Analysis: Remove unreacted PEG and byproducts using size exclusion or ion-exchange chromatography. Analyze the final product for PEGylation efficiency and aggregation state using SEC, SDS-PAGE, and other relevant analytical methods.[18]
Methodology: Quantification of Aggregation by SEC-HPLC
-
System: An HPLC system equipped with a UV detector.[8]
-
Column: A size exclusion column suitable for the molecular weight range of the protein and its potential aggregates (e.g., a TSKgel G3000SWxL column).[8]
-
Mobile Phase: A buffer that maintains protein stability and prevents non-specific interactions with the column, such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.9.[8]
-
Sample Preparation: Dilute the PEGylated protein sample in the mobile phase to an appropriate concentration (e.g., 0.5-1.0 mg/mL).
-
Analysis:
-
Inject the sample onto the column.
-
Monitor the elution profile at 280 nm.
-
Identify and integrate the peaks corresponding to the monomer, dimer, and higher-order soluble aggregates.
-
Calculate the percentage of each species by dividing the area of its peak by the total area of all peaks.
-
Visual Guides
Troubleshooting Workflow for PEGylation-Induced Aggregation
This diagram outlines a logical sequence of steps to diagnose and resolve aggregation issues during protein PEGylation.
Caption: Troubleshooting workflow for PEGylation-induced aggregation.
Decision Pathway for Selecting a PEGylation Strategy
This diagram illustrates key decision points when choosing a PEGylation method to minimize aggregation risk.
Caption: Decision pathway for selecting a PEGylation strategy.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. bmmj.org [bmmj.org]
- 3. researchgate.net [researchgate.net]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00067E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 13. Amino acid-mPEGs: Promising excipients to stabilize human growth hormone against aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Protocol for Protein PEGylation [jenkemusa.com]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Purification of HO-PEG7-CH2COOH Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of HO-PEG7-CH2COOH conjugates from unreacted PEG starting materials.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound?
The main challenge lies in separating the desired bifunctional product, this compound, from the unreacted starting material, which is typically a diol PEG (HO-PEG-OH) of a similar size and polarity. The presence of the terminal carboxylic acid group on the product is the key feature to exploit for separation.
Q2: Which purification techniques are most suitable for this separation?
The most effective methods leverage the difference in charge between the carboxylated product and the neutral unreacted PEG. These include:
-
Ion Exchange Chromatography (IEX): Highly effective at separating molecules based on charge.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Can separate based on small differences in polarity.
-
Size Exclusion Chromatography (SEC): Generally less effective for this specific separation due to the small size difference between the product and unreacted PEG, but can be useful for removing other impurities of significantly different sizes.[1][2]
Q3: Can I use precipitation to purify my product?
Precipitation is generally not a suitable method for separating this compound from unreacted PEG diol due to their similar solubility profiles. However, precipitation with salts like magnesium chloride has been shown to be effective for the bulk isolation of PEG compounds from reaction mixtures, which could be a preliminary clean-up step.[3]
Q4: Is dialysis or tangential flow filtration (TFF) a viable option?
Dialysis and TFF are membrane-based techniques that separate molecules based on size.[] Given the small molecular weight of this compound and the likely similar size of the unreacted PEG, these methods are unlikely to provide sufficient resolution for effective purification.[5]
Troubleshooting Guides
Reverse Phase HPLC (RP-HPLC)
| Problem | Possible Cause | Solution |
| Poor or no retention of the PEG conjugate. | The compound is too polar for the stationary phase. | * Use a column with a less hydrophobic stationary phase (e.g., C4 or C8 instead of C18).[6] * Employ a highly aqueous mobile phase. Some modern columns are designed to be stable in 100% aqueous conditions. * Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative.[7] |
| Co-elution of the product and unreacted PEG. | Insufficient difference in polarity for separation under the current conditions. | * Optimize the mobile phase pH. At a pH above the pKa of the carboxylic acid (~4-5), the product will be ionized and more polar, potentially increasing its separation from the neutral diol.[8][9] * Use a shallower gradient to increase the resolution between the two peaks.[10] * Try a different organic modifier in the mobile phase (e.g., methanol instead of acetonitrile) as this can alter selectivity. |
| Broad or tailing peaks. | Secondary interactions with the silica backbone of the column. | * Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to suppress silanol interactions.[6] * Operate at a slightly elevated temperature to improve peak shape. |
| Inconsistent retention times. | The mobile phase composition is not consistent. | * Ensure accurate and precise mixing of mobile phase components. A 1% change in organic solvent can lead to a 5-15% change in retention time.[11] * Allow for adequate column equilibration time between runs, especially when using ion-pairing reagents or buffered mobile phases.[11] |
Ion Exchange Chromatography (IEX)
| Problem | Possible Cause | Solution |
| Product does not bind to the anion exchange column. | The pH of the buffer is too low. | * Increase the pH of the loading and wash buffers to be at least 1-2 pH units above the pKa of the carboxylic acid to ensure it is deprotonated (negatively charged).[12][13] |
| Unreacted PEG binds to the column. | Non-specific hydrophobic interactions between the PEG and the resin. | * Ensure the ionic strength of the loading buffer is not too low. * Add a small percentage of an organic solvent to the mobile phase to disrupt hydrophobic interactions. |
| Product elutes in the wash step. | The ionic strength of the wash buffer is too high. | * Decrease the salt concentration in the wash buffer. |
| Poor recovery of the product during elution. | The product is too strongly bound to the resin. | * Use a steeper salt gradient or a higher final salt concentration in the elution buffer.[13] * Alternatively, elute by lowering the pH of the elution buffer to neutralize the charge on the carboxylic acid.[12] |
Quantitative Data Summary
The following table provides a qualitative comparison of the primary purification methods. Quantitative data such as yield and purity are highly dependent on the specific reaction mixture and the optimized conditions for each technique.
| Method | Principle | Typical Purity | Typical Yield | Throughput | Key Advantage | Key Disadvantage |
| RP-HPLC | Polarity | >95% | 60-80% | Low to Medium | High resolution | Lower sample loading capacity |
| IEX | Charge | >98% | 70-90% | Medium to High | High selectivity for charged vs. neutral species | Can be sensitive to buffer pH and ionic strength |
| SEC | Size | Low | N/A | High | Good for removing significantly larger or smaller impurities | Poor resolution for molecules of similar size[2] |
Experimental Protocols
Preparative Reverse Phase HPLC (RP-HPLC)
-
Column Selection: A C8 or C18 preparative column is a good starting point. For highly polar compounds, a column designed for use with highly aqueous mobile phases is recommended.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase composition (e.g., 95% A / 5% B).
-
Chromatography Conditions:
-
Flow Rate: Dependent on the column diameter (refer to manufacturer's guidelines).
-
Gradient: A shallow gradient is recommended for optimal resolution. For example:
-
0-5 min: 5% B
-
5-45 min: 5-50% B (linear gradient)
-
45-50 min: 50-95% B (wash)
-
50-60 min: 5% B (re-equilibration)
-
-
Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) are suitable for detecting PEG compounds.
-
-
Fraction Collection: Collect fractions corresponding to the peak of the this compound conjugate.
-
Post-Purification: Evaporate the solvent from the collected fractions to obtain the purified product.
Anion Exchange Chromatography (IEX)
-
Resin Selection: A strong anion exchange (SAX) resin is recommended.
-
Buffer Preparation:
-
Binding/Wash Buffer: 20 mM Tris-HCl, pH 8.0.
-
Elution Buffer: 20 mM Tris-HCl, 1 M NaCl, pH 8.0.
-
-
Sample Preparation: Dissolve the crude product in the Binding Buffer. Ensure the pH is adjusted to be above the pKa of the carboxylic acid.
-
Column Packing and Equilibration: Pack the column with the SAX resin and equilibrate with at least 5 column volumes of Binding Buffer.
-
Sample Loading: Load the prepared sample onto the column at a slow flow rate. The unreacted neutral PEG should flow through.
-
Washing: Wash the column with 5-10 column volumes of Binding Buffer to remove all unbound material.
-
Elution: Elute the bound this compound using a linear gradient from 0% to 100% Elution Buffer over 10-20 column volumes. Alternatively, a step gradient can be used.[13]
-
Fraction Collection and Analysis: Collect fractions and analyze for the presence of the desired product.
-
Desalting: Pool the fractions containing the purified product and desalt using a suitable method like dialysis or size exclusion chromatography if required.
Visualizations
Caption: Workflow for the purification of this compound using RP-HPLC.
Caption: Workflow for the purification of this compound using IEX.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. mastelf.com [mastelf.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Characterization of PEGylation Sites on Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of PEGylation sites on proteins.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in identifying PEGylation sites on proteins?
A1: The main challenges stem from the inherent properties of polyethylene glycol (PEG) and the complexity of the resulting conjugate. These include:
-
Heterogeneity of PEG: Commercial PEG reagents are often polydisperse, meaning they consist of a mixture of different chain lengths. This polydispersity leads to a heterogeneous mixture of PEGylated proteins, complicating analysis.[1][2]
-
Multiple PEGylation Sites: Proteins often have multiple potential PEGylation sites (e.g., lysine residues, N-terminus). This can result in a complex mixture of positional isomers, where the same number of PEG chains are attached at different locations.[3]
-
Mass Spectral Complexity: The polydispersity of PEG and the presence of multiple charge states can lead to congested and difficult-to-interpret mass spectra.[1][4]
-
Steric Hindrance: The bulky nature of the PEG chain can hinder enzymatic digestion and ionization/detection in mass spectrometry, making it difficult to obtain complete sequence coverage.[5]
-
Separation Challenges: The similar physicochemical properties of different PEGylated species make their separation by chromatography challenging.[6][7]
Q2: Which analytical techniques are most commonly used for PEGylation site characterization?
A2: A combination of techniques is often employed for comprehensive characterization. The most common include:
-
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are crucial for determining the molecular weight of the conjugate and identifying the modified peptides after enzymatic digestion.[4][8]
-
Liquid Chromatography (LC): Techniques such as Size-Exclusion Chromatography (SEC), Reversed-Phase Chromatography (RPC), and Ion-Exchange Chromatography (IEC) are used to separate different PEGylated species and purify them for further analysis.[6][7][9]
-
Capillary Electrophoresis (CE): This technique offers high-resolution separation of PEGylated proteins based on their size-to-charge ratio.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the PEGylated protein and confirm the site of modification, although it is often challenged by the size of the conjugate.[11][12]
-
Edman Degradation: This classical protein sequencing method can be used to identify N-terminal PEGylation sites by observing the absence of the N-terminal amino acid residue.[13][14]
Q3: How can I simplify the mass spectrum of my PEGylated protein?
A3: Mass spectral congestion is a common issue. To simplify the spectrum, you can:
-
Use Charge-Stripping Agents: Post-column addition of amines, such as triethylamine (TEA), can reduce the charge state of the ions, leading to a less complex and more easily interpretable mass spectrum.[1][2]
-
Optimize In-Source Fragmentation: In-source fragmentation can be used to generate smaller, more easily analyzable fragments of the PEGylated protein.[8][15]
-
Employ Deconvolution Software: Powerful deconvolution algorithms can help to resolve the complex isotopic patterns and charge state distributions in the mass spectrum.[1][4]
Q4: What is the best way to separate different PEGylated forms of a protein?
A4: The choice of separation technique depends on the specific properties of your protein and the PEG chain.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. It is useful for separating PEGylated proteins from the unreacted protein and free PEG, especially when using large PEG chains.[6][16] However, its resolution may be insufficient to separate species with the same number of PEG chains attached at different sites.[3]
-
Reversed-Phase Chromatography (RPC): RPC separates based on hydrophobicity. It can often resolve PEGylation site isomers.[3][9]
-
Ion-Exchange Chromatography (IEC): IEC separates based on charge. Since PEGylation can shield the protein's surface charges, it can be a powerful tool for separating species with different degrees of PEGylation.[3]
Troubleshooting Guides
Mass Spectrometry Analysis
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Poor signal or no signal for PEGylated protein. | - Low ionization efficiency due to the PEG chain.- Suppression of signal by unreacted PEG. | - Optimize MS source conditions (e.g., temperature, voltages).- Use a charge-stripping agent like TEA to improve ionization.[1][2]- Purify the PEGylated protein to remove excess unreacted PEG before MS analysis. |
| Highly complex and uninterpretable mass spectrum. | - Polydispersity of the PEG reagent.- Multiple charge states of the protein.- Presence of multiple PEGylated species (mono-, di-, multi-PEGylated). | - Use a monodisperse PEG reagent if possible.[17]- Add a charge-stripping agent to reduce the number of charge states.[1][2]- Utilize deconvolution software to simplify the spectrum.[1][4]- Fractionate the sample using chromatography before MS analysis. |
| Incomplete peptide mapping coverage after enzymatic digestion. | - Steric hindrance from the PEG chain preventing enzyme access.- The PEGylated peptide is too large or hydrophilic to be detected. | - Use a combination of different proteases with different specificities.- Optimize digestion conditions (e.g., denaturants, temperature, time).- Employ in-source fragmentation or tandem MS (MS/MS) to fragment the intact PEGylated protein.[8][15] |
HPLC Separation
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Poor resolution between PEGylated and non-PEGylated protein in SEC. | - Insufficient difference in hydrodynamic radii.- Polydispersity of the PEG broadens the peaks.[6] | - Use a column with a smaller pore size for better resolution of smaller differences in size.- Optimize the mobile phase composition (e.g., ionic strength) to potentially alter protein conformation. |
| Co-elution of PEGylation site isomers in RPC. | - Isomers have very similar hydrophobicities. | - Optimize the gradient slope; a shallower gradient can improve resolution.[9]- Change the organic modifier (e.g., from acetonitrile to isopropanol).- Adjust the mobile phase pH to alter the charge and potentially the conformation of the protein.[9] |
| Broad or tailing peaks. | - Secondary interactions with the column stationary phase.- Column overloading.- Column degradation. | - Add a small amount of an ion-pairing agent (e.g., TFA) to the mobile phase.[9]- Reduce the sample load.- Use a guard column and ensure proper column cleaning and regeneration.[18] |
Experimental Protocols
Peptide Mapping of PEGylated Proteins by LC-MS/MS
This protocol outlines a general workflow for identifying PEGylation sites using enzymatic digestion followed by LC-MS/MS analysis.
1. Sample Preparation and Reduction/Alkylation: a. Dissolve the purified PEGylated protein in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0). b. Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.[19] c. Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.[19] d. Quench the reaction by adding DTT to a final concentration of 25 mM. e. Exchange the buffer to a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate) using a desalting column or dialysis.
2. Enzymatic Digestion: a. Add a protease (e.g., trypsin, chymotrypsin) to the protein solution at an enzyme-to-substrate ratio of 1:20 to 1:50 (w/w). b. Incubate at the optimal temperature for the enzyme (e.g., 37°C for trypsin) for 4-16 hours. c. Stop the digestion by adding an acid (e.g., formic acid to a final concentration of 1%).
3. LC-MS/MS Analysis: a. Inject the digested peptide mixture onto a C18 reversed-phase HPLC column. b. Elute the peptides using a gradient of increasing acetonitrile concentration in the presence of 0.1% formic acid. c. Introduce the eluent directly into the ESI source of a mass spectrometer. d. Acquire data in a data-dependent acquisition (DDA) mode, where the most intense precursor ions in each full MS scan are selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
4. Data Analysis: a. Use a database search engine (e.g., Mascot, Sequest) to search the acquired MS/MS spectra against the protein sequence. b. Specify the PEG mass as a variable modification on potential amino acid residues (e.g., lysine, N-terminus). c. Manually validate the identified PEGylated peptides by inspecting the MS/MS spectra for characteristic fragment ions.
Visualizations
Caption: Workflow for PEGylation Site Identification.
Caption: Troubleshooting Complex Mass Spectra.
References
- 1. sciex.com [sciex.com]
- 2. ingenieria-analitica.com [ingenieria-analitica.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 5. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blob.phenomenex.com [blob.phenomenex.com]
- 10. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 12. assessment-of-the-structure-of-pegylated-recombinant-protein-therapeutics-by-the-nmr-fingerprint-assay - Ask this paper | Bohrium [bohrium.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. N-Terminal Sequencing Using Edman Degradation: How to Optimize Your Experiment for Accurate Results | MtoZ Biolabs [mtoz-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. exactmer.com [exactmer.com]
- 18. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 19. tandfonline.com [tandfonline.com]
Technical Support Center: Stability of Amide Bonds Formed by HO-PEG7-CH2COOH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, frequently asked questions (FAQs), and troubleshooting guidance regarding the stability of amide bonds formed using the linker HO-PEG7-CH2COOH.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the amide bond formed by this compound?
A: The this compound linker contains a terminal carboxylic acid (-COOH). This group is typically activated (e.g., using EDC and NHS) to react with a primary or secondary amine (-NH2 or -NHR) on a target molecule, such as a protein, peptide, or small molecule drug. This reaction, known as an acylation reaction, forms a highly stable amide bond (covalent C-N bond) and covalently links the PEG chain to the target molecule.
Q2: How stable is this amide bond under typical physiological conditions?
A: The amide bond is one of the most stable covalent linkages used in bioconjugation.[1][2] Its stability is due to resonance delocalization between the nitrogen lone pair and the carbonyl group, which imparts a partial double-bond character to the C-N bond.[1][3][4] Under physiological conditions (pH 7.4, 37°C), the half-life for the uncatalyzed hydrolysis of a simple amide bond is estimated to be hundreds of years, making it effectively permanent for therapeutic applications.[5][6]
Q3: What chemical factors can cause the cleavage of the PEG-amide bond?
A: While exceptionally stable, the amide bond can be cleaved under harsh chemical conditions that are not typically encountered in a biological setting. Cleavage requires heating in the presence of strong acids or bases.[3][7][8]
-
Acidic Hydrolysis: In strong acid, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.[7][8][9]
-
Alkaline Hydrolysis: In strong base, a hydroxide ion acts as a nucleophile, directly attacking the carbonyl carbon to initiate cleavage.[7][9][10]
Q4: Is the amide bond susceptible to enzymatic degradation?
A: Yes, in principle. Amide bonds are the fundamental linkage in peptides and proteins (peptide bonds) and are the targets of a class of enzymes called proteases (or peptidases).[1] However, the PEG7 chain attached to the amide bond provides significant steric hindrance, which generally protects the linkage from enzymatic access and degradation.[11] Therefore, while theoretically possible, direct enzymatic cleavage of the specific PEG-amide linker bond in a biological environment is highly unlikely unless a specific protease recognition sequence is engineered near the linkage.
Q5: How does the stability of an amide bond compare to other common bioconjugation linkages?
A: The amide bond is significantly more stable than many other common linkages, particularly esters. Esters are much more susceptible to hydrolysis under mild pH conditions and by esterase enzymes. Thioether bonds (e.g., from maleimide-thiol reactions) are also very stable, comparable to amide bonds in terms of resistance to chemical hydrolysis.
Section 2: Troubleshooting Guide
Issue 1: Low or No Yield During PEGylation Reaction
-
Possible Cause: Incomplete activation of the this compound carboxylic acid.
-
Recommended Solution: Ensure you are using fresh activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide). Use a slight molar excess of these reagents relative to the PEG linker and allow sufficient time for activation in an appropriate anhydrous organic solvent before adding your amine-containing molecule.
-
-
Possible Cause: Suboptimal pH for the coupling reaction.
-
Recommended Solution: The coupling of an activated NHS-ester to a primary amine is most efficient at a pH of 7.0-9.0.[12][13] If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, hydrolysis of the NHS-ester will accelerate, reducing yield. Buffer your reaction accordingly.
-
-
Possible Cause: Competing hydrolysis of the activated PEG-NHS ester.
-
Recommended Solution: Activated NHS-esters are sensitive to water. Perform the activation step in an anhydrous solvent like DMF or DMSO. Once the amine-containing substrate is added in an aqueous buffer, the coupling reaction should proceed quickly. Use the activated PEG reagent immediately after preparation.
-
Issue 2: Observed Cleavage of the PEG-Conjugate During Purification or Storage
-
Possible Cause: Exposure to extreme pH.
-
Recommended Solution: Verify the pH of all buffers used for purification (e.g., chromatography) and final formulation. Avoid pH values below 4 or above 10. For long-term storage, a buffer with a pH between 6.5 and 8.0 is recommended.
-
-
Possible Cause: Enzymatic contamination.
-
Recommended Solution: If working with protein conjugates derived from cell lysates or other biological sources, endogenous proteases could be present. Ensure all purification and storage buffers are sterile and consider adding a broad-spectrum protease inhibitor cocktail.[14]
-
-
Possible Cause: Instability of the conjugated molecule itself, not the amide bond.
-
Recommended Solution: Run a control experiment where the unconjugated molecule is subjected to the exact same purification and storage conditions. This will help determine if the observed degradation is inherent to the target molecule rather than the PEG linker's amide bond.
-
Section 3: Quantitative Data Summary
The stability of a chemical bond is often discussed in relative terms or with half-life data under specific conditions. The following tables summarize the stability of the amide bond in relation to other linkages and influencing factors.
Table 1: Relative Hydrolytic Stability of Common Bioconjugation Linkages
| Linkage Type | Representative Structure | Relative Hydrolytic Stability | Key Characteristics |
| Amide | -CO-NH- | Very High | Extremely resistant to hydrolysis at neutral pH. Cleavage requires harsh conditions.[5][15] |
| Thioether | -S- | Very High | Highly stable bond formed, for example, by maleimide-thiol addition. |
| Urethane | -O-CO-NH- | High | More stable than esters but can be less stable than amides. |
| Ester | -CO-O- | Low | Susceptible to hydrolysis, especially at basic pH and by esterase enzymes.[5] |
Table 2: Factors Influencing Amide Bond Hydrolysis Rate
| Condition | Effect on Hydrolysis Rate | Mechanism of Action |
| Neutral pH (7.4) | Extremely Slow | Uncatalyzed reaction with water is kinetically unfavorable.[1] |
| Strong Acid (pH < 2) | Accelerated | Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic.[7][16] |
| Strong Base (pH > 12) | Accelerated | Direct nucleophilic attack of hydroxide ion on the carbonyl carbon.[7][9] |
| Proteolytic Enzymes | Potentially Accelerated | Enzymatic catalysis lowers the activation energy for cleavage of specific peptide sequences.[14][17] |
| Elevated Temperature | Accelerated | Provides the necessary activation energy to overcome the kinetic barrier to hydrolysis. |
Section 4: Experimental Protocols
Protocol 1: General Method for Amide Bond Formation
-
Activation: Dissolve this compound, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF. Stir the reaction at room temperature for 1-4 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Conjugation: Prepare a solution of your amine-containing substrate (e.g., protein) in a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.5).
-
Reaction: Add the activated PEG-NHS ester solution dropwise to the substrate solution. A typical molar ratio is 5-20 fold excess of PEG linker to the substrate.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Quench any unreacted PEG-NHS ester by adding a small molecule amine, such as Tris buffer or glycine.
-
Purification: Remove excess PEG reagent and byproducts using an appropriate method for your conjugate, such as size exclusion chromatography (SEC) or dialysis.
Protocol 2: Assessment of Hydrolytic Stability
-
Sample Preparation: Prepare solutions of the purified PEG-conjugate at a known concentration (e.g., 1 mg/mL) in at least three different buffers: an acidic buffer (e.g., 50 mM acetate, pH 5.0), a neutral buffer (e.g., PBS, pH 7.4), and a basic buffer (e.g., 50 mM borate, pH 9.0).
-
Incubation: Incubate the samples at a controlled temperature, for example, 37°C or an elevated temperature like 50°C for accelerated studies.
-
Time Points: At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot from each sample and immediately freeze it at -80°C to stop any further reaction.
-
Analysis: Analyze the samples by a suitable method such as RP-HPLC or LC-MS. Quantify the percentage of the remaining intact conjugate relative to the amount at time zero. The appearance of the cleaved substrate can also be monitored.
Protocol 3: Assessment of Enzymatic Stability in Plasma
-
Sample Preparation: Prepare a solution of the purified PEG-conjugate in fresh plasma (e.g., human or mouse plasma) at a final concentration of 100 µg/mL. Prepare a control sample by adding the conjugate to a heat-inactivated plasma sample.
-
Incubation: Incubate both the test and control samples at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw aliquots. Immediately add a quenching solution (e.g., acetonitrile with an internal standard) to precipitate plasma proteins and stop enzymatic activity.
-
Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.
-
Analysis: Use LC-MS/MS to quantify the concentration of the intact PEG-conjugate over time. The degradation half-life in plasma can be calculated from the resulting concentration-time curve.
Section 5: Visualizations
Caption: Workflow for forming a stable amide bond using this compound.
Caption: Troubleshooting logic for investigating premature conjugate cleavage.
Caption: Key factors influencing the stability of the PEG-amide bond.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. organic chemistry - Why do amides require much harsher conditions for hydrolysis than esters? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. creativepegworks.com [creativepegworks.com]
- 12. idosi.org [idosi.org]
- 13. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Post-conjugation Purification of HO-Peg7-CH2cooh
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when removing excess HO-Peg7-CH2cooh following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after conjugation?
A1: Removing unreacted this compound is a critical step for several reasons:
-
Accurate Characterization: Residual PEG linker can interfere with downstream analytical techniques such as mass spectrometry and HPLC, leading to inaccurate characterization of the conjugate.
-
Purity and Potency: For therapeutic applications, the presence of unconjugated PEG can affect the overall purity, potency, and pharmacokinetic profile of the final product.
-
Reduced Immunogenicity: While PEGylation is known to reduce the immunogenicity of biomolecules, excess, unreacted PEG can potentially elicit an immune response.[1]
-
Improved Solubility and Stability: The hydrophilic nature of the PEG chain enhances the solubility and stability of the conjugated molecule.[1] Removing the excess ensures that these benefits are attributed to the conjugate itself.
Q2: What is the molecular weight of this compound, and why is it a key consideration for purification?
A2: The molecular weight of this compound is approximately 384.42 g/mol . This relatively low molecular weight presents a significant challenge for purification, especially when the conjugated molecule is also small. Size-based separation methods like Size Exclusion Chromatography (SEC) and dialysis/ultrafiltration rely on a substantial size difference between the desired conjugate and the excess linker for effective separation.
Q3: What are the primary methods for removing excess this compound?
A3: The most common methods for purifying conjugates and removing excess low-molecular-weight PEG linkers are:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius.[]
-
Dialysis and Ultrafiltration: Utilizes semi-permeable membranes with a specific Molecular Weight Cut-Off (MWCO) to separate molecules of different sizes.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity.[][3]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net charge.[][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification process.
Size Exclusion Chromatography (SEC) Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of conjugate and excess PEG. | Inappropriate column pore size. The pore size of the SEC column is critical for separating molecules in this low molecular weight range. | Select a column with a pore size appropriate for the separation of small molecules (e.g., 100 Å to 500 Å). For molecules below 1,000 Da, specialized columns may be required. |
| Column overloading. Exceeding the column's sample capacity leads to peak broadening and poor resolution. | Reduce the sample volume or concentration. As a general rule, the sample volume should not exceed 2-5% of the total column volume. | |
| Non-ideal interactions with the stationary phase. The PEG linker or the conjugate may be interacting with the column matrix, causing tailing or altered elution times. | - Use a mobile phase with a higher salt concentration (e.g., 150 mM NaCl) to minimize ionic interactions. - Consider adding a small percentage of an organic solvent (e.g., 10-15% isopropanol) for hydrophobic molecules to improve recovery and peak shape.[5] | |
| Low recovery of the conjugate. | Adsorption to the column matrix. The conjugate may be non-specifically binding to the stationary phase. | - Use a column with a hydrophilic coating (e.g., diol-bonded silica) to reduce non-specific binding. - Modify the mobile phase as described above. |
| Distorted peak shapes. | Sample viscosity. High sample viscosity can lead to peak fronting. | Dilute the sample to reduce its viscosity. |
| Slow dissolution of PEG. Low molecular weight PEGs can sometimes dissolve slowly, leading to heterogeneity in the sample injected. | Ensure the sample is fully dissolved before injection. Gentle heating may aid dissolution.[6] |
Dialysis and Ultrafiltration Troubleshooting
| Problem | Possible Cause | Solution |
| Inefficient removal of excess PEG. | Inappropriate Molecular Weight Cut-Off (MWCO). The MWCO of the membrane is too close to the molecular weight of the PEG linker, resulting in slow or incomplete removal. | Select a membrane with an MWCO that is significantly larger than the PEG linker (~384 Da) but smaller than the conjugate. For small molecule conjugates, this may be challenging. A general guideline is to choose an MWCO that is 3 to 6 times smaller than the molecular weight of the molecule to be retained. |
| Insufficient dialysis buffer volume or changes. The concentration gradient is not maintained, slowing down the diffusion of the excess PEG. | Use a large volume of dialysis buffer (at least 100 times the sample volume) and perform several buffer changes. | |
| Loss of the conjugate. | MWCO is too large. The conjugate is passing through the pores of the membrane. | Select a membrane with a smaller MWCO. It is recommended to choose an MWCO that is at least half the molecular weight of the molecule to be retained. |
| Slow dialysis/filtration rate. | Membrane fouling. The membrane pores are becoming blocked by the sample. | - Use a membrane material with low protein/molecule binding properties. - For ultrafiltration, gently agitate the sample during centrifugation. |
Reversed-Phase HPLC (RP-HPLC) Troubleshooting
| Problem | Possible Cause | Solution |
| Co-elution of conjugate and excess PEG. | Inadequate separation based on hydrophobicity. The hydrophobicity of the conjugate and the free PEG may be too similar for baseline separation with the current method. | - Optimize the gradient: Use a shallower gradient to improve resolution.[7] - Change the stationary phase: Test different column chemistries (e.g., C18, C8, Phenyl) to exploit different hydrophobic interactions. C18 columns are a good starting point for many peptide and polypeptide separations.[7] - Modify the mobile phase: Adjust the organic modifier (e.g., acetonitrile vs. methanol) and the aqueous phase pH to alter the selectivity. |
| Poor peak shape (tailing or fronting). | Secondary interactions with the stationary phase. Polar groups on the analyte may be interacting with residual silanols on the silica-based column. | - Use a column with high-purity, end-capped silica. - Add a competing agent to the mobile phase, such as trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%). |
| Column overloading. | Reduce the amount of sample injected onto the column. | |
| Low recovery of the conjugate. | Irreversible adsorption to the stationary phase. This can be an issue for very hydrophobic molecules. | - Use a less retentive stationary phase (e.g., C8 or C4 instead of C18). - Increase the organic solvent concentration in the mobile phase at the end of the gradient to ensure all analytes are eluted. |
Ion Exchange Chromatography (IEX) Troubleshooting
| Problem | Possible Cause | Solution |
| Conjugate does not bind to the column. | Incorrect pH of the mobile phase. The conjugate does not have the appropriate net charge to bind to the ion exchanger at the chosen pH. | - For anion exchange, the buffer pH must be above the isoelectric point (pI) of the molecule. - For cation exchange, the buffer pH must be below the pI of the molecule. - Perform a pH scout to determine the optimal binding pH. |
| Ionic strength of the loading buffer is too high. High salt concentrations will prevent the conjugate from binding. | Use a low-ionic-strength buffer for sample loading and column equilibration. | |
| Poor separation of conjugate and unreacted starting material. | Insufficient charge difference. The charge difference between the conjugate and the unreacted molecule may be too small for effective separation. | - Optimize the elution gradient: Use a shallower salt or pH gradient to improve resolution.[1] - Select a different IEX resin: Resins with different ligand densities or chemistries may provide better selectivity. |
| Low yield of the conjugate. | Precipitation on the column. The conjugate may be aggregating and precipitating on the column, especially during elution when the concentration is high. | - Reduce the amount of sample loaded onto the column. - Optimize the elution conditions to minimize the concentration of the eluted conjugate. |
| Irreversible binding. The conjugate is binding too strongly to the resin. | Increase the salt concentration or change the pH of the elution buffer to disrupt the strong ionic interactions. |
Experimental Protocols
Size Exclusion Chromatography (SEC) Protocol for a Small Molecule-PEG7 Conjugate
This protocol provides a general framework for separating a small molecule-PEG7 conjugate from excess this compound.
-
Column Selection:
-
Choose a high-resolution SEC column with a small particle size (e.g., < 5 µm) and a pore size suitable for the low molecular weight range (e.g., 100 Å - 500 Å). Columns designed for the analysis of small molecules and peptides are often suitable.
-
-
Mobile Phase Preparation:
-
Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
-
The mobile phase should be filtered (0.22 µm filter) and degassed before use.
-
-
System Equilibration:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved. A typical flow rate for an analytical SEC column is 0.5 - 1.0 mL/min.
-
-
Sample Preparation:
-
Dissolve the conjugation reaction mixture in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
-
Injection and Elution:
-
Inject a small volume of the prepared sample onto the column. The injection volume should be optimized to avoid column overloading.
-
Monitor the elution profile using a UV detector at a wavelength where the conjugate absorbs.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peaks in the chromatogram. The conjugate, being larger, should elute before the smaller, excess this compound.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by an appropriate method (e.g., LC-MS, RP-HPLC) to confirm the presence and purity of the conjugate.
-
Diagram of SEC Workflow
Caption: Workflow for purification using Size Exclusion Chromatography.
Dialysis/Ultrafiltration Protocol for a Peptide-PEG7 Conjugate
This protocol outlines the steps for removing excess this compound from a peptide conjugate using dialysis or ultrafiltration.
-
Membrane Selection (MWCO):
-
Select a dialysis membrane or ultrafiltration device with an MWCO that is at least 3-6 times smaller than the molecular weight of the peptide conjugate but significantly larger than the molecular weight of the excess PEG linker (~384 Da). For example, if the peptide conjugate has a molecular weight of 5 kDa, a 1 kDa MWCO membrane would be a suitable starting point.
-
-
Sample Preparation:
-
Place the conjugation reaction mixture into the dialysis tubing or the sample reservoir of the ultrafiltration device.
-
-
Dialysis Procedure:
-
Immerse the sealed dialysis tubing in a large volume of dialysis buffer (e.g., PBS, pH 7.4), with a buffer to sample volume ratio of at least 100:1.
-
Stir the dialysis buffer gently to maintain the concentration gradient.
-
Perform at least three buffer changes over a period of 24 hours to ensure complete removal of the excess PEG.
-
-
Ultrafiltration (Spin Filtration) Procedure:
-
Centrifuge the ultrafiltration device according to the manufacturer's instructions.
-
After reducing the sample volume, discard the filtrate which contains the excess PEG.
-
Re-suspend the concentrated conjugate in fresh buffer and repeat the centrifugation step (diafiltration) multiple times to wash out the remaining excess PEG.
-
-
Sample Recovery:
-
Carefully recover the purified conjugate from the dialysis tubing or the ultrafiltration device.
-
-
Purity Assessment:
-
Analyze the purified sample using a suitable analytical technique (e.g., RP-HPLC, mass spectrometry) to confirm the removal of the excess PEG linker.
-
Diagram of Dialysis/Ultrafiltration Decision Tree
Caption: Decision process for choosing dialysis or ultrafiltration.
Quantitative Data Summary
The efficiency of each purification method can vary depending on the specific conjugate and experimental conditions. The following table provides a general comparison.
| Method | Typical Purity Achieved | Typical Yield | Scalability | Key Consideration |
| Size Exclusion Chromatography (SEC) | >95% | 70-90% | Good | Requires a significant difference in hydrodynamic radius between the conjugate and the free PEG. |
| Dialysis/Ultrafiltration | Variable (depends on MWCO) | 80-95% | Excellent | Efficiency is highly dependent on the molecular weight difference and the choice of membrane MWCO. |
| Reversed-Phase HPLC (RP-HPLC) | >98% | 60-80% | Moderate | Requires a difference in hydrophobicity. Method development can be time-consuming. |
| Ion Exchange Chromatography (IEX) | >95% | 70-90% | Excellent | Requires a net charge difference between the conjugate and the free PEG. |
Note: The values in this table are estimates and can vary significantly based on the specific application.
References
- 1. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. conductscience.com [conductscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
The Balancing Act of PEGylation: A Comparative Guide to PEG Chain Length Effects on Conjugate Stability and Activity
For researchers, scientists, and drug development professionals, the choice of polyethylene glycol (PEG) chain length in bioconjugation is a critical decision that profoundly impacts the therapeutic efficacy of protein and peptide drugs. This guide provides an objective comparison of how varying PEG chain lengths influence the stability and activity of conjugates, supported by experimental data and detailed methodologies.
The covalent attachment of PEG, or PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. By increasing the hydrodynamic size of the conjugated molecule, PEGylation can shield it from proteolytic degradation and reduce renal clearance, thereby extending its circulation half-life. However, this "stealth" effect is not without trade-offs, as the size of the PEG chain can also sterically hinder the molecule's interaction with its target, potentially reducing its biological activity. This guide delves into this crucial balance, offering a data-driven comparison of short versus long PEG chains.
Impact on Pharmacokinetics: A Longer Lease on Life
One of the primary motivations for PEGylation is to prolong the systemic circulation time of a therapeutic. As a general principle, a longer PEG chain results in a greater hydrodynamic radius, which in turn leads to a longer plasma half-life. This is primarily due to reduced glomerular filtration in the kidneys.[1][2]
Table 1: Effect of PEG Chain Length on the Pharmacokinetics of Interferon-α
| PEG Molecular Weight (kDa) | Conjugate | Elimination Half-life (t½) (hours) | Systemic Clearance (L/hr) |
| - | Unmodified IFN-α | - | 6.6 - 29.2 |
| 5 (linear) | PEG-IFN-α | - | 2.5 - 5 |
| 12 (linear) | PEG-IFN-α | - | 0.725 |
| 20 (linear) | IFN-α-2a | 13.3 | - |
| 40 (branched) | PEG-IFN-α | - | 0.06 - 0.10 |
| 40 (single conjugate) | IFN-α-2a | 34.1 | - |
| 60 (single conjugate) | IFN-α-2a | 49.3 | - |
| 2 x 20 (diPEGylated) | IFN-α-2a | 25.4 | - |
Data compiled from multiple sources.[1][3]
As illustrated in Table 1, increasing the molecular weight of the attached PEG to Interferon-α (IFN-α) correlates with a significant decrease in systemic clearance and a substantial increase in elimination half-life. For instance, a 40 kDa branched PEG conjugate of IFN-α demonstrated a dramatically lower clearance rate compared to the unmodified protein and its counterparts with smaller PEGs.[1] Similarly, single conjugates of IFN-α-2a with 40 kDa and 60 kDa PEGs exhibited markedly prolonged half-lives of 34.1 and 49.3 hours, respectively, compared to the 1.2-hour half-life of the non-PEGylated protein.[3]
The Double-Edged Sword: Influence on Biological Activity
While longer PEG chains excel at extending circulation time, they can also present a significant challenge to the biological activity of the conjugated molecule. The bulky PEG polymer can create steric hindrance, impeding the protein's ability to bind to its receptor or substrate. This often results in a decrease in in vitro activity.
Table 2: Effect of PEG Chain Length on the In Vitro Bioactivity of Therapeutic Proteins
| Protein | PEG Molecular Weight (kDa) | In Vitro Activity Retention (%) |
| TNF-α (Lysine-deficient) | 5 (linear) | Higher antitumor activity |
| 10 (branched) | Higher antitumor activity | |
| 20 (linear) | Higher antitumor activity | |
| 40 (branched) | Loss of activity | |
| Interferon-α-2a | 20 (monoPEGylated) | 50-300 pg/mL (ED50) |
| 2 x 20 (diPEGylated) | 370-720 pg/mL (ED50) |
Data compiled from multiple sources.[3][4]
As shown in Table 2, the effect of PEG chain length on activity is highly dependent on the specific protein and the conjugation strategy. For a lysine-deficient TNF-α, modification with a 40 kDa branched PEG resulted in a complete loss of activity, whereas smaller linear and branched PEGs retained or even enhanced antitumor activity in mice.[4] In the case of Interferon-α-2a, an increase in PEGylation (from mono- to di-PEGylated with 20 kDa PEGs) led to a higher ED50 value, indicating lower potency.[3]
Impact on Enzyme Kinetics: A Balancing Act Between kcat and KM
For enzyme conjugates, the effect of PEG chain length is reflected in the Michaelis-Menten kinetic parameters, kcat (catalytic turnover rate) and KM (substrate affinity). Generally, PEGylation can lead to a decrease in both kcat and an increase in KM, indicating reduced catalytic efficiency and lower substrate affinity, respectively. This is often attributed to the steric hindrance imposed by the PEG chains near the active site.
Table 3: Effect of PEG Molecular Weight on the Kinetic Parameters of L-asparaginase
| PEG Molecular Weight (kDa) | KM (mM) |
| Native L-ASNase | 0.259 |
| 5 | ~3.5 |
| 10 | ~1.9 |
| 20 | ~2.0 |
| 40 | ~2.1 |
Data from a study on Pseudomonas aeruginosa Recombinant L-asparaginase.[5]
The data in Table 3 demonstrates that PEGylation of L-asparaginase with PEGs of varying molecular weights resulted in a significant increase in the KM value compared to the native enzyme, suggesting a decrease in substrate affinity.[5] Interestingly, the effect was not directly proportional to the PEG size in this particular study.
Stability Enhancement: Protection Against Proteolysis and Aggregation
A significant advantage of PEGylation, particularly with longer PEG chains, is the enhanced stability of the protein conjugate. The hydrophilic PEG shell can protect the protein from proteolytic enzymes and reduce the propensity for aggregation.
In a study on mono-PEGylated alpha-1 antitrypsin, it was found that while PEGylation did not significantly alter the protein's secondary or tertiary structure, it did confer protection against heat-induced aggregation and proteolysis.[6] Notably, a 2-armed 40 kDa PEG provided greater proteolytic resistance compared to smaller linear PEGs.[6]
Experimental Protocols
To aid researchers in their evaluation of PEGylated conjugates, detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Plasma Half-Life of a PEGylated Protein
Objective: To determine the pharmacokinetic profile and elimination half-life of a PEGylated protein in an animal model (e.g., mice or rats).
Materials:
-
PEGylated protein of interest
-
Control (unmodified) protein
-
Saline solution (0.9% NaCl)
-
Animal model (e.g., CD-1 mice)
-
Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)
-
Centrifuge
-
ELISA kit or other appropriate quantification method for the protein of interest
-
Pharmacokinetic analysis software
Procedure:
-
Animal Dosing: Administer a single intravenous (IV) bolus dose of the PEGylated protein or the unmodified control protein to a cohort of animals. A typical dose might be 1 mg/kg.
-
Blood Sampling: Collect blood samples at predetermined time points post-injection. For a long-circulating PEGylated protein, time points could include 0, 1, 4, 8, 24, 48, 72, and 96 hours. For the unmodified protein, more frequent early time points will be necessary (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Plasma Separation: Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Protein Quantification: Quantify the concentration of the protein in the plasma samples using a validated assay, such as an enzyme-linked immunosorbent assay (ELISA) specific for the protein.
-
Pharmacokinetic Analysis: Plot the plasma concentration of the protein versus time. Use pharmacokinetic software to fit the data to an appropriate model (e.g., a two-compartment model) and calculate key parameters, including elimination half-life (t½), clearance (CL), and area under the curve (AUC).
Protocol 2: In Vitro Enzyme Activity Assay for a PEGylated Enzyme
Objective: To determine the effect of PEGylation on the kinetic parameters (kcat and KM) of an enzyme.
Materials:
-
PEGylated enzyme
-
Control (unmodified) enzyme
-
Substrate for the enzyme
-
Appropriate buffer solution
-
Spectrophotometer or other suitable detection instrument
-
Kinetic analysis software
Procedure:
-
Prepare Reagents: Prepare stock solutions of the PEGylated enzyme, unmodified enzyme, and substrate in the appropriate buffer.
-
Assay Setup: In a multi-well plate or cuvettes, set up a series of reactions with a fixed concentration of the enzyme (either PEGylated or unmodified) and varying concentrations of the substrate. Include a blank for each substrate concentration containing all components except the enzyme.
-
Initiate Reaction: Initiate the reaction by adding the enzyme to the substrate solutions.
-
Monitor Reaction: Monitor the progress of the reaction over time by measuring the change in absorbance or fluorescence at the appropriate wavelength. The measurement interval and duration will depend on the reaction rate.
-
Calculate Initial Velocities: Determine the initial velocity (V0) of the reaction for each substrate concentration from the linear portion of the progress curve.
-
Kinetic Analysis: Plot the initial velocities against the corresponding substrate concentrations. Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to the Michaelis-Menten equation (V0 = (Vmax * [S]) / (KM + [S])) to determine the values of Vmax and KM.
-
Calculate kcat: Calculate the catalytic turnover number (kcat) using the equation kcat = Vmax / [E], where [E] is the enzyme concentration used in the assay.
-
Compare Results: Compare the KM and kcat values of the PEGylated enzyme with those of the unmodified enzyme to assess the impact of PEGylation on substrate affinity and catalytic efficiency.
Protocol 3: Assessment of Immunogenicity (Anti-PEG Antibody ELISA)
Objective: To detect and quantify the presence of anti-PEG antibodies in serum samples.
Materials:
-
PEGylated protein or a PEG-coated plate
-
Serum samples from animals or humans
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG or anti-IgM)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., 2M H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well microplate with a solution of the PEGylated protein or a commercially available PEG-coated plate overnight at 4°C.
-
Blocking: Wash the plate with wash buffer and then block non-specific binding sites by incubating with blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate again and then add diluted serum samples to the wells. Incubate for 1-2 hours at room temperature to allow any anti-PEG antibodies to bind to the coated PEG.
-
Secondary Antibody Incubation: Wash the plate thoroughly to remove unbound antibodies. Add the enzyme-conjugated secondary antibody that will bind to the primary anti-PEG antibodies. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate again and add the enzyme substrate. Allow the color to develop.
-
Stop Reaction and Read Plate: Stop the reaction with the stop solution and read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the amount of anti-PEG antibodies in the serum samples. A standard curve using known concentrations of a purified anti-PEG antibody can be used to quantify the antibody levels.
Visualizing the Impact of PEGylation
The following diagrams, generated using the DOT language, illustrate key concepts related to the effect of PEG chain length.
Caption: Experimental workflow for comparing different PEG chain lengths.
Caption: Logical relationships of PEG chain length and its effects.
Conclusion
The selection of an optimal PEG chain length is a delicate balancing act. While longer PEG chains offer the significant advantages of prolonged circulation half-life and enhanced stability, they can come at the cost of reduced biological activity. Conversely, shorter PEG chains may better preserve activity but offer less protection and a shorter duration of action. The ideal PEG size is therefore highly dependent on the specific therapeutic protein, its mechanism of action, and the desired clinical outcome. The data and protocols presented in this guide are intended to provide a framework for researchers to make informed decisions in the design and development of next-generation PEGylated therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Analysis of Proteins Modified with HO-Peg7-CH2cooh
For researchers, scientists, and drug development professionals, the precise characterization of protein modifications is paramount. The covalent attachment of modifying groups can influence a protein's structure, function, and therapeutic potential. This guide provides a detailed comparison of the mass spectrometry analysis of proteins modified with HO-Peg7-CH2cooh against other common amine-reactive labeling reagents. We present supporting experimental protocols, illustrative quantitative data, and workflow visualizations to aid in the selection of the most appropriate modification strategy for your research needs.
Introduction to this compound Modification
This compound is a discrete polyethylene glycol (dPEG®) reagent characterized by a defined chain length of seven ethylene glycol units, terminating in a hydroxyl group at one end and a carboxylic acid at the other. The carboxylic acid moiety allows for covalent conjugation to primary amines (the N-terminus and the ε-amino group of lysine residues) on a protein surface following activation. This modification can enhance the solubility and stability of proteins and provides a defined mass addition for mass spectrometry-based analysis.
Comparison with Alternative Amine-Reactive Labeling Reagents
The selection of a protein modification reagent is dictated by the specific experimental goals. Here, we compare this compound with two widely used alternatives: Biotin-NHS, a well-established affinity tag, and Tandem Mass Tags (TMT), a set of isobaric labels for quantitative proteomics.
Quantitative Data Summary
The following table summarizes the key characteristics and illustrative mass spectrometry data for proteins modified with activated this compound, Biotin-NHS, and TMT10plex. This data is representative of what would be expected from the analysis of a model protein (e.g., Bovine Serum Albumin) modified with these reagents.
| Feature | Activated this compound | Biotin-NHS | TMT10plex |
| Reagent Mass | 354.38 Da (as NHS ester) | 341.38 Da | 229.16 Da (per tag) |
| Mass Shift per Label | +337.37 Da | +226.29 Da | +229.16 Da |
| Primary Application | Solubility enhancement, defined mass modification | Affinity purification, detection | Multiplexed quantitative proteomics |
| Illustrative Modification Efficiency | 80-95% | 85-98% | >95% |
| Illustrative Mass Accuracy (ppm) | < 5 ppm | < 5 ppm | < 5 ppm |
| Key MS/MS Fragments | Neutral losses of C2H4O (44 Da) units | Characteristic biotin fragments (e.g., 227.08 m/z) | Reporter ions (126-131 m/z) |
| Suitability for Quantitation | Label-free or isotopic labeling of the protein | Label-free or isotopic labeling of the protein | Multiplexed relative quantitation |
Note: The data presented in this table is illustrative and based on typical experimental outcomes. Actual results may vary depending on the protein, reaction conditions, and instrumentation.
Experimental Protocols
Detailed methodologies for protein modification and subsequent mass spectrometry analysis are crucial for reproducible results. Below are the protocols for protein modification with activated this compound and the comparative reagents.
Protocol 1: Protein Modification with Activated this compound
This protocol involves a two-step process: the activation of the carboxylic acid on this compound using EDC and Sulfo-NHS, followed by the conjugation of the activated PEG reagent to the protein.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Protein of interest
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer to a final concentration of 10 mM.
-
Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of Sulfo-NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Protein Conjugation:
-
Dissolve the protein of interest in Conjugation Buffer at a concentration of 1-5 mg/mL.
-
Add the activated this compound solution to the protein solution at a 10- to 20-fold molar excess.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-ester.
-
Incubate for 15 minutes at room temperature.
-
Remove excess reagent and buffer exchange the modified protein into a suitable buffer for mass spectrometry analysis using a desalting column.
-
Protocol 2: Mass Spectrometry Analysis of Modified Proteins (Bottom-Up Proteomics)
This protocol outlines the steps for a typical bottom-up proteomics workflow to identify the sites of modification.
Materials:
-
Modified protein sample
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
0.1% Formic acid in water (Solvent A)
-
0.1% Formic acid in acetonitrile (Solvent B)
-
LC-MS/MS system (e.g., Orbitrap)
Procedure:
-
Reduction and Alkylation:
-
Denature the modified protein in 8 M urea.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Analyze the peptide mixture by LC-MS/MS using a suitable gradient of Solvent A and Solvent B.
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
-
Data Analysis:
-
Search the raw data against a protein database using a search engine (e.g., Mascot, Sequest, MaxQuant).
-
Specify the mass shift of the modification (+337.37 Da for HO-Peg7-CH2-CO- modification on lysine or N-terminus) as a variable modification.
-
Validate the identification of modified peptides based on the fragmentation spectra.
-
Visualizations
Experimental Workflow for Mass Spectrometry Analysis
Caption: Bottom-up proteomics workflow for analyzing modified proteins.
Chemical Structures and Conjugation Chemistry
Caption: Amine-reactive conjugation of this compound to a protein.
Conclusion
The mass spectrometry analysis of proteins modified with this compound offers a reliable method for introducing a defined, hydrophilic mass tag. This guide provides a framework for comparing this modification with other common labeling strategies. The choice of reagent will ultimately depend on the specific research question, with this compound being particularly advantageous for applications requiring enhanced solubility and a well-defined modification for mass spectrometric detection. The provided protocols and workflows serve as a starting point for the successful implementation and analysis of protein modifications in your research.
Purifying PEGylated Proteins: A Comparative Guide to HPLC and FPLC Methods
For researchers, scientists, and drug development professionals, the effective purification of PEGylated proteins is a critical step in producing safe and efficacious biotherapeutics. The covalent attachment of polyethylene glycol (PEG) to a protein, or PEGylation, is a widely used strategy to enhance its therapeutic properties, such as increasing serum half-life, improving stability, and reducing immunogenicity.[1][2][3] However, the PEGylation process results in a complex mixture containing the desired PEGylated protein, unreacted native protein, excess PEG reagent, and various PEGylated isomers.[] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Fast Protein Liquid Chromatography (FPLC), two powerful techniques for purifying these complex mixtures, supported by experimental data and detailed protocols.
The primary challenge in purification lies in separating species with subtle physicochemical differences.[5] Chromatographic techniques are the cornerstone of this process, with Ion-Exchange (IEX), Size-Exclusion (SEC), and Hydrophobic Interaction Chromatography (HIC) being the most prevalent methods.[6][7] Both HPLC and FPLC systems can run these methods, but they differ fundamentally in their operating pressures, hardware, and primary applications, which in turn affects their performance for PEGylated protein purification.
HPLC vs. FPLC: A Head-to-Head Comparison
High-Performance Liquid Chromatography (HPLC) is traditionally an analytical technique that uses high pressure to pump the mobile phase through columns packed with very small particles, enabling high-resolution separations.[8][9] Fast Protein Liquid Chromatography (FPLC), on the other hand, is designed for the preparative purification of sensitive biomolecules like proteins.[8][9][10] It operates at lower pressures with biocompatible flow paths to preserve the protein's native state and function.[10][11]
Caption: Core differences between FPLC and HPLC systems.
| Feature | HPLC (High-Performance Liquid Chromatography) | FPLC (Fast Protein Liquid Chromatography) | Relevance to PEGylated Protein Purification |
| Primary Use | Analytical quantification, purity checks.[8] | Preparative purification of functional proteins.[8][10] | FPLC is preferred for isolating bulk material for further use, while HPLC is ideal for high-resolution analysis of the purified fractions. |
| Operating Pressure | High (50-400+ bar).[9] | Low (<50 bar).[9] | High pressure can potentially denature proteins, making FPLC's gentle conditions more suitable for maintaining the bioactivity of the final product.[10] |
| System Hardware | Stainless steel components.[8][12] | Biocompatible materials (PEEK, titanium, glass).[8] | Biocompatible flow paths in FPLC systems minimize metal exposure, which can be detrimental to some proteins.[11] |
| Column Resins | Small, silica-based particles (2-5 µm).[9][12] | Larger, porous polymer/agarose-based beads.[12] | HPLC's smaller particles provide higher resolution, essential for separating closely related positional isomers.[5] FPLC's larger beads allow for higher flow rates and larger sample volumes. |
| Mobile Phase | Aqueous and organic solvents.[8] | Predominantly aqueous salt buffers.[8] | FPLC's aqueous buffers are ideal for maintaining protein stability. HPLC's use of organic solvents is mainly for Reversed-Phase (RPC) methods.[11] |
| Typical Flow Rate | Lower (e.g., < 10 mL/min).[8] | Higher (e.g., up to 150 mL/min).[8] | Higher flow rates in FPLC enable faster processing of large sample volumes typical in preparative work. |
Chromatographic Methods: A Comparative Overview
The choice of chromatographic method is dictated by the physicochemical properties of the PEGylated protein and the impurities to be removed.
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius (size).[] Since PEGylation significantly increases a protein's size, SEC is highly effective at removing small molecules like unreacted PEG and other low-molecular-weight by-products.[] It is often the method of choice for analyzing aggregates.[2]
-
Performance: SEC can readily separate the native (unconjugated) protein from the larger PEGylated conjugate. However, its ability to resolve species with a different number of attached PEG molecules (e.g., mono- vs. di-PEGylated) diminishes as the number of PEG chains increases.[5]
-
System Choice: Both HPLC (often termed SE-HPLC or UPLC) and FPLC are used. SE-HPLC with smaller particle columns offers higher resolution for analytical characterization.[2] FPLC is used for preparative scale SEC to process larger volumes.
Ion-Exchange Chromatography (IEX)
IEX separates molecules based on differences in their net surface charge. The attachment of neutral PEG chains can shield the charged residues on a protein's surface, altering its interaction with the IEX resin.[][5] This change in charge interaction is the basis for separation.
-
Performance: IEX is a powerful technique for separating native protein from PEGylated species and can even resolve proteins with different degrees of PEGylation (mono-, di-, multi-PEGylated forms).[3][7] Under optimized conditions, it can also separate positional isomers, where PEG is attached at different sites on the protein.[5][13]
-
System Choice: FPLC is the workhorse for preparative IEX due to its biocompatibility and ability to handle the high salt buffers used for elution.[8] IEX-HPLC can be used for high-resolution analytical separations.[3]
Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins based on their surface hydrophobicity. PEGylation can alter a protein's hydrophobicity, providing a basis for separation.[7][14] This method is complementary to IEX and SEC.[]
-
Performance: HIC can effectively separate native and PEGylated proteins.[7] Its ability to separate positional isomers depends on how the specific attachment site affects the overall surface hydrophobicity.[]
-
System Choice: FPLC is predominantly used for HIC as it involves high salt concentrations for binding and a decreasing salt gradient for elution, which is well-suited to FPLC hardware.
Reversed-Phase Chromatography (RPC)
RPC separates molecules based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase, often containing organic solvents.
-
Performance: RP-HPLC offers very high resolution and is widely used for analytical characterization, identification of PEGylation sites, and separation of positional isomers.[][15][16] It can effectively separate the protein, the PEG reagent, and the final conjugate.
-
System Choice: HPLC is almost exclusively used for RPC due to the requirement for organic solvents and high pressures, which are incompatible with most FPLC systems.[16] Care must be taken as the organic solvents and column surfaces can cause protein denaturation.
Experimental Workflows & Protocols
A typical purification strategy involves multiple chromatographic steps to achieve high purity.
Caption: A multi-step chromatographic purification workflow.
Example Protocol: Two-Step FPLC Purification of a PEGylated Protein
This protocol outlines a common strategy using IEX followed by SEC.
Step 1: Cation-Exchange Chromatography (Capture Step)
-
Column: A cation-exchange column (e.g., SP-Sepharose or similar).
-
Equilibration Buffer (Buffer A): 20 mM sodium phosphate, pH 6.0.
-
Elution Buffer (Buffer B): 20 mM sodium phosphate, 1 M NaCl, pH 6.0.
-
Sample Preparation: Dilute the crude PEGylation reaction mixture with Buffer A to reduce conductivity. Filter through a 0.22 µm filter.
-
Loading: Load the prepared sample onto the equilibrated column at a flow rate of 1-5 mL/min (depending on column size).
-
Wash: Wash the column with 5-10 column volumes (CV) of Buffer A to remove unbound material (including unreacted PEG).
-
Elution: Apply a linear gradient from 0-50% Buffer B over 20 CV. The less-charged PEGylated protein will elute earlier than the more highly charged native protein.
-
Fraction Collection: Collect fractions (1-5 mL) across the elution peak.
-
Analysis: Analyze fractions using SDS-PAGE or analytical SEC-HPLC to identify those containing the pure mono-PEGylated protein.
Step 2: Size-Exclusion Chromatography (Polishing Step)
-
Column: A size-exclusion column (e.g., Superdex 200 or similar) with an appropriate molecular weight range.
-
Running Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Sample Preparation: Pool the pure fractions from the IEX step. Concentrate the sample if necessary using an appropriate centrifugal filter device.
-
Injection: Inject the concentrated sample onto the SEC column. The volume should not exceed 2-3% of the total column volume for optimal resolution.
-
Elution: Run the column isocratically with the running buffer at a flow rate appropriate for the column (e.g., 0.5-1.0 mL/min). The PEGylated protein will elute in the main peak, separated from any high-molecular-weight aggregates (eluting earlier) or low-molecular-weight contaminants.
-
Fraction Collection: Collect fractions corresponding to the main protein peak.
-
Final Analysis: Confirm the purity and identity of the final product using analytical SEC-HPLC, RP-HPLC, and Mass Spectrometry.
Conclusion
Both HPLC and FPLC are indispensable tools for the development of PEGylated protein therapeutics. The choice between them depends on the goal of the separation.
-
FPLC is the preferred method for preparative purification. Its biocompatible nature, lower operating pressures, and suitability for aqueous buffers make it ideal for isolating functional PEGylated proteins at scale while preserving their bioactivity.
-
HPLC is the superior technique for high-resolution analysis. Its use of small-particle columns and compatibility with a wide range of mobile phases, including organic solvents for RPC, allows for precise quantification, purity assessment, and the challenging separation of positional isomers.
An effective strategy for drug development professionals involves using FPLC for the multi-step preparative purification of the PEGylated protein and employing a suite of HPLC-based methods (SEC-HPLC, IEX-HPLC, RP-HPLC) for rigorous in-process monitoring and final product characterization.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 5. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the differences between FPLC and HPLC - Icon Scientific Inc. [iconsci.com]
- 9. uhplcs.com [uhplcs.com]
- 10. biocompare.com [biocompare.com]
- 11. lab techniques - What is the difference between HPLC and FPLC and why is FPLC preferable for protein purification? - Biology Stack Exchange [biology.stackexchange.com]
- 12. FPLC vs. HPLC: Key Differences, Applications, and How to Choose the Right System [labx.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blob.phenomenex.com [blob.phenomenex.com]
A Researcher's Guide to Surface Functionalization: Evaluating Alternatives to HO-PEG7-CH2COOH
For researchers, scientists, and drug development professionals, the functionalization of surfaces is a critical step in a vast array of applications, from nanoparticle drug delivery systems and biosensors to medical implants. The choice of linker molecule is paramount to the success of these technologies, dictating the stability, biocompatibility, and functionality of the final product. While carboxyl-terminated polyethylene glycol (PEG) linkers like HO-PEG7-CH2COOH are widely used, a range of powerful alternatives exists, each with distinct advantages in terms of reaction chemistry, efficiency, and specificity.
This guide provides an objective comparison of common alternatives to carboxyl-PEG for surface functionalization, supported by experimental data. We will delve into the chemistries of amine-reactive, thiol-reactive, and click-chemistry-based PEG linkers, offering a clear overview to help you select the optimal tool for your research needs.
The Chemical Landscape of PEG Linkers: A Comparative Overview
The efficacy of a PEG linker is largely defined by its terminal functional group, which determines the conjugation strategy. This compound requires an activation step, typically using carbodiimide chemistry (EDC/NHS), to react with primary amines on a surface. This method, while common, can have drawbacks such as modest efficiencies and the potential for side reactions.[1] The alternatives often provide more direct and highly efficient coupling chemistries.
The primary alternatives can be categorized as follows:
-
Amine-Reactive PEGs (NHS-Ester PEGs): These linkers come pre-activated with an N-hydroxysuccinimide (NHS) ester. They react directly with primary amines (-NH2) on proteins, peptides, or other surfaces to form a stable amide bond.[2][3][4] This approach is straightforward but is sensitive to hydrolysis, which competes with the desired amine reaction, especially at higher pH.[5][6]
-
Thiol-Reactive PEGs (Maleimide-PEGs and Thiol-PEGs): This class targets sulfhydryl groups (-SH). PEG-Maleimide linkers react specifically with thiols to form a stable thioether bond.[7][8] Alternatively, PEG-Thiol linkers can be used to functionalize metal surfaces like gold or to react with other thiol-reactive groups.[9][10][11] This chemistry is highly selective for thiols, which are often less abundant on biomolecules than amines, allowing for more site-specific conjugation.[12]
-
Click Chemistry PEGs (Azide- and Alkyne-PEGs): Leveraging the principles of click chemistry, these linkers offer exceptional specificity and high reaction yields under mild conditions.[13] The most common is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). For biological systems where copper can be toxic, strain-promoted alkyne-azide cycloaddition (SPAAC) using reagents like Dibenzocyclooctyne (DBCO) is an excellent alternative.[14][15]
Performance Comparison of PEGylation Chemistries
The choice of linker chemistry has a significant impact on key performance parameters such as conjugation efficiency, stability, and the biological performance of the functionalized surface. The following table summarizes experimental data from various studies to provide a quantitative comparison.
| Parameter | Carboxyl-PEG (via EDC/NHS) | NHS-Ester PEG | Maleimide-PEG | Click Chemistry (SPAAC) | Supporting Evidence |
| Reaction Efficiency | Moderate; can be associated with modest efficiencies.[1] | High, but susceptible to competing hydrolysis. The heterogeneous aminolysis rate constant can be orders of magnitude lower than the hydrolysis rate constant.[5] | High selectivity and quantitative reaction with thiols.[7] Can achieve >95% peptide incorporation within 10 minutes.[8] | Very high efficiency and specificity. Chemo-enzymatic conjugation followed by click chemistry resulted in a 2.3-fold increase in bound antibodies per cell compared to NHS-ester chemistry.[16] | |
| Specificity | Reacts with primary amines; potential for cross-linking. | Reacts with primary amines. Can be non-specific due to the abundance of lysine residues on proteins.[16] | Highly specific for thiol groups (cysteine residues).[8] | Highly bio-orthogonal; reacts only with its specific counterpart (e.g., azide with alkyne).[14] | |
| Reaction Conditions | Typically pH 4.5-7.2 for activation, followed by pH 7-8 for amine coupling. | Optimal pH 7.0-8.5.[14] Reaction is rapid but hydrolysis increases with pH.[6] | Optimal at neutral to slightly alkaline pH (6.5-7.5).[6] | Mild, physiological conditions (aqueous buffer, room temperature).[14] | |
| Stability of Linkage | Stable amide bond. | Stable amide bond. | Stable thioether bond. | Stable triazole ring. | [6],[14] |
| Reduction of Non-Specific Binding | Effective. | Effective. PEG-diacrylate modified hydrogels showed a 10-fold decrease in non-specific protein binding.[3] | Effective. | Effective. Monodisperse PEG-thiol linkers on gold nanoparticles led to a 60-70% reduction in protein adsorption compared to polydisperse PEGs.[4] | |
| Preservation of Biological Activity | Can impact activity if amines in the active site are modified. | Can lead to a significant loss of activity if amines in the active site are modified.[16] | Generally high preservation of activity due to site-specific nature. PEGylation of lysozyme via epoxy-mPEG (reacts with various nucleophiles) retained 80% activity.[15] | High preservation of activity due to bio-orthogonal nature. |
Experimental Protocols
Below are generalized protocols for functionalizing a generic substrate (e.g., amine- or thiol-modified nanoparticles, surfaces) with the different PEG linker chemistries. Researchers should optimize concentrations, reaction times, and buffer conditions for their specific application.
Protocol 1: Carboxyl-PEG Functionalization (Two-Step EDC/NHS Activation)
-
Activation of Carboxyl-PEG:
-
Dissolve the Carboxyl-PEG linker in an activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Add a 5-fold molar excess of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the PEG solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS-activated PEG ester.[17]
-
-
Conjugation to Amine Surface:
-
Introduce the amine-functionalized substrate to the activated PEG solution.
-
Adjust the pH to 7.2-8.0 using a conjugation buffer (e.g., PBS, pH 7.4).
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Washing:
-
Quench any unreacted NHS-esters by adding a small molecule amine (e.g., Tris or hydroxylamine) for 30 minutes.
-
Wash the surface extensively with the conjugation buffer to remove unreacted PEG and byproducts.
-
Protocol 2: NHS-Ester PEG Functionalization (One-Step)
-
Preparation:
-
Dissolve the NHS-Ester PEG in a non-amine containing buffer (e.g., PBS, pH 7.4 or 50 mM borate buffer, pH 8.5).[5]
-
Prepare the amine-functionalized substrate in the same buffer.
-
-
Conjugation:
-
Mix the NHS-Ester PEG solution with the substrate. A 10- to 50-fold molar excess of the PEG linker is often recommended.
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Quenching and Washing:
-
Quench the reaction with an amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) for 30 minutes.
-
Wash the surface thoroughly with buffer to remove non-covalently bound reagents.
-
Protocol 3: Maleimide-PEG Functionalization (for Thiolated Surfaces)
-
Preparation:
-
Dissolve the Maleimide-PEG linker and the thiol-containing substrate in a conjugation buffer (e.g., PBS, pH 6.5-7.5), often degassed to prevent thiol oxidation. Buffers should be free of other thiol-containing compounds like DTT.[6]
-
-
Conjugation:
-
Mix the Maleimide-PEG solution with the substrate.
-
Incubate for 1-2 hours at room temperature. The reaction is typically rapid.[8]
-
-
Quenching and Washing:
-
Quench any unreacted maleimide groups by adding a free thiol such as cysteine or β-mercaptoethanol.
-
Wash the surface extensively to remove excess reagents.
-
Protocol 4: Click Chemistry PEG Functionalization (SPAAC Example)
-
Surface Preparation:
-
Functionalize the substrate with one of the click handles (e.g., an azide group).
-
Functionalize the molecule to be attached (e.g., a protein) with the complementary handle (e.g., DBCO-PEG-NHS ester, reacting with amines on the protein). Purify the DBCO-labeled protein.[14]
-
-
Conjugation:
-
Dissolve the azide-functionalized surface and the DBCO-labeled protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Mix the components and allow them to react. The reaction can proceed for several hours (e.g., 4 hours to overnight) at room temperature or 4°C.[14]
-
-
Washing:
-
Wash the surface thoroughly to remove any non-conjugated material. No quenching step is necessary due to the high specificity of the reaction.
-
Visualizing the Workflows
To better illustrate the chemical processes, the following diagrams outline the general workflows for surface functionalization using these alternative PEGylation strategies.
Caption: Comparison of one-step surface functionalization workflows.
Caption: Two-step workflow for carboxyl-PEG activation and conjugation.
Conclusion
The field of surface functionalization has moved beyond single solutions to embrace a toolkit of chemistries, each tailored for specific needs. While traditional carboxyl-PEG linkers remain relevant, alternatives like NHS-ester, maleimide, and click-chemistry PEGs offer significant advantages in efficiency, specificity, and mildness of reaction conditions. Amine-reactive NHS-esters provide a simple, one-step process for conjugating to proteins, while thiol-reactive maleimides enable highly specific modification of cysteine residues. For the ultimate in precision and bio-orthogonality, click chemistry stands out, ensuring that conjugation occurs only where intended, with minimal impact on sensitive biological molecules. By understanding the quantitative performance and procedural nuances of these alternatives, researchers can make more informed decisions, leading to the development of more robust and effective materials for drug delivery, diagnostics, and beyond.
References
- 1. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bot Detection [iris-biotech.de]
- 7. Analysis of functionalization of methoxy-PEG as maleimide-PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in-situ delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Stability and biological response of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]
- 15. Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00475F [pubs.rsc.org]
- 16. Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
Unveiling the Impact of HO-PEG7-CH2COOH Conjugation on Protein Bioactivity: A Comparative Guide
For researchers and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone strategy to enhance the therapeutic properties of proteins. This guide provides a comparative analysis of the biological activity of proteins after conjugation with HO-PEG7-CH2COOH, a short-chain heterobifunctional PEG linker. We delve into quantitative data, detailed experimental protocols, and visual workflows to offer a comprehensive resource for scientists navigating the complexities of bioconjugation.
Performance Comparison: The Effect of PEGylation on Protein Function
The conjugation of PEG to a protein can influence its biological activity, a critical consideration in the development of protein-based therapeutics. While longer PEG chains are known to significantly extend the in-vivo half-life of proteins, they can also lead to a more pronounced decrease in specific activity due to steric hindrance. Short-chain PEGs, such as this compound, offer a compelling alternative, aiming to strike a balance between improved pharmacokinetic properties and retained biological function.
To illustrate this, we present a comparative summary of the biological activity of a hypothetical therapeutic enzyme, "TheraZyme," after conjugation with this compound versus a longer-chain mPEG-NHS ester (20 kDa).
Table 1: Comparative Biological Activity of TheraZyme and its PEGylated Conjugates
| Parameter | TheraZyme (Unconjugated) | TheraZyme-PEG7-COOH | TheraZyme-mPEG-NHS (20 kDa) |
| Enzymatic Activity (Vmax, µmol/min/mg) | 150 ± 8.5 | 135 ± 7.2 (90% retained activity) | 75 ± 5.1 (50% retained activity) |
| Substrate Affinity (Km, µM) | 25 ± 1.9 | 30 ± 2.1 | 55 ± 4.5 |
| In Vitro Cell Viability (IC50, nM) | 10 ± 0.8 | 12 ± 1.1 | 25 ± 2.3 |
| Receptor Binding Affinity (KD, nM) | 5 ± 0.4 | 7 ± 0.6 | 18 ± 1.5 |
| In Vivo Half-life (t½, hours) | 2 | 8 | 24 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will vary depending on the protein and specific experimental conditions.
As the data suggests, conjugation with the shorter this compound linker results in a significantly higher retention of biological activity across enzymatic function, cell viability, and receptor binding when compared to a much larger PEG chain. While the extension in half-life is more modest, it still represents a substantial improvement over the unconjugated protein.
Experimental Protocols
To provide a practical framework for researchers, we outline the detailed methodologies for the key experiments cited in our comparative data.
Protocol 1: Protein Conjugation with this compound via EDC/NHS Chemistry
This protocol describes the covalent attachment of this compound to a protein containing accessible primary amine groups (e.g., lysine residues or the N-terminus).[1][2][3][4][5]
Materials:
-
Protein of interest (e.g., TheraZyme) in an amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).
-
This compound.
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
N-hydroxysuccinimide (NHS).
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Dialysis or size-exclusion chromatography (SEC) materials for purification.
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in Activation Buffer.
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer to a final concentration of 10-50 mM.
-
Immediately before use, prepare fresh solutions of EDC (e.g., 100 mg/mL) and NHS (e.g., 100 mg/mL) in Activation Buffer.
-
Add a 2 to 10-fold molar excess of EDC and NHS to the this compound solution.
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxyl group.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the protein solution. The molar ratio of PEG to protein should be optimized, but a starting point of 10:1 to 50:1 is recommended.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-activated PEG. Incubate for 15 minutes at room temperature.
-
Purification: Remove unreacted PEG and byproducts by dialysis against PBS or by using size-exclusion chromatography (SEC).
-
Characterization: Confirm the extent of PEGylation using techniques such as SDS-PAGE, which will show an increase in the molecular weight of the conjugated protein, and quantify the degree of PEGylation using methods like NMR or chromatography.[6]
Protocol 2: In Vitro Enzymatic Activity Assay
This protocol is designed to determine the kinetic parameters (Vmax and Km) of an enzyme and its PEGylated conjugate.[7][8]
Materials:
-
Unconjugated enzyme and PEGylated enzyme conjugates.
-
Enzyme-specific substrate.
-
Assay Buffer (optimal for enzyme activity).
-
Microplate reader capable of measuring absorbance or fluorescence at the appropriate wavelength.
Procedure:
-
Prepare a Substrate Dilution Series: Prepare a series of substrate concentrations in Assay Buffer.
-
Enzyme Preparation: Dilute the unconjugated and PEGylated enzymes to a working concentration in Assay Buffer.
-
Kinetic Measurement:
-
Pipette the substrate dilutions into a 96-well plate.
-
Initiate the reaction by adding the enzyme solution to each well.
-
Immediately place the plate in the microplate reader and measure the change in absorbance or fluorescence over time at a constant temperature.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the progress curve.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.[9]
-
Protocol 3: Cell-Based Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, which is useful for assessing the potency of cytotoxic proteins or the effect of protein therapeutics on cell proliferation.[10][11][12]
Materials:
-
Target cell line cultured in appropriate medium.
-
Unconjugated protein and PEGylated conjugates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the unconjugated protein and PEGylated conjugates in cell culture medium and add them to the cells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period relevant to the protein's mechanism of action (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of Solubilization Solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 4: Receptor Binding Assay (Radioligand Binding Assay)
This assay quantifies the affinity of a protein and its PEGylated conjugates for its target receptor.[13][14]
Materials:
-
Cell membranes or purified receptors expressing the target receptor.
-
Radiolabeled ligand specific for the receptor.
-
Unconjugated protein and PEGylated conjugates (as unlabeled competitors).
-
Binding Buffer.
-
Filter plates and a vacuum manifold.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unconjugated protein or PEGylated conjugates.
-
Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold Binding Buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the Ki or IC50 value, which represents the binding affinity of the test compound.
Visualizing the Process and Pathways
To further clarify the experimental workflow and the potential impact of PEGylation on a signaling pathway, we provide the following diagrams generated using the DOT language.
Caption: Experimental workflow for protein conjugation and subsequent biological activity assessment.
Caption: Impact of PEGylation on a generic cell signaling pathway.
References
- 1. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encapsula.com [encapsula.com]
- 3. broadpharm.com [broadpharm.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]
A Researcher's Guide to In Vivo Performance of Nanoparticles Functionalized with Different PEG Linkers
For researchers, scientists, and drug development professionals, the choice of a polyethylene glycol (PEG) linker for nanoparticle functionalization is a critical determinant of in vivo performance. The length and type of the PEG linker significantly influence circulation half-life, biodistribution, tumor accumulation, and immunogenicity, ultimately impacting therapeutic efficacy and safety. This guide provides a comprehensive comparison of nanoparticles functionalized with different PEG linkers, supported by experimental data, detailed protocols, and visual diagrams to aid in the rational design of next-generation nanomedicines.
The Pivotal Role of PEGylation in Nanoparticle Performance
PEGylation, the process of attaching PEG chains to the surface of nanoparticles, is a widely adopted strategy to improve their pharmacokinetic profile.[1][2] The hydrophilic and flexible nature of PEG creates a "stealth" layer that reduces opsonization—the process of immune proteins marking foreign particles for clearance—thereby prolonging circulation time and enhancing the probability of reaching the target tissue.[1][3] However, the specific characteristics of the PEG linker, such as its length and whether it is cleavable, can lead to vastly different in vivo outcomes.
Impact of PEG Linker Length on In Vivo Performance
The molecular weight, and therefore the length, of the PEG linker is a key parameter that can be tuned to optimize nanoparticle performance. Longer PEG chains generally provide a more effective steric barrier, leading to longer circulation times and altered biodistribution patterns.
Quantitative Comparison of Different PEG Linker Lengths
The following table summarizes quantitative data from various studies on the in vivo performance of nanoparticles functionalized with different PEG linker lengths.
| Nanoparticle System | PEG Linker MW (kDa) | Circulation Half-life (t½) | Tumor Accumulation (%ID/g) | Liver Accumulation (%ID/g) | Spleen Accumulation (%ID/g) | Reference |
| Gold Nanoparticles (10 nm) | 1 (PEGylated) vs. Non-PEGylated | Not Reported | ~1.5 (24h) vs. ~0.5 (24h) | ~15 (24h) vs. ~10 (24h) | ~20 (24h) vs. ~15 (24h) | [4] |
| Gold Nanoparticles (4 nm) | 1 (PEGylated) vs. Non-PEGylated | Not Reported | ~0.8 (72h) vs. ~0.6 (24h) | ~8 (72h) vs. ~7 (24h) | ~10 (72h) vs. ~8 (24h) | [4] |
| Polymeric Nanoparticles | 5 vs. 20 | Increased with 20 kDa | Not Reported | Decreased with 20 kDa | Not Reported | [3] |
| Folate-linked Liposomes | 2 vs. 5 vs. 10 | Not Reported | Increased with 10 kDa | Not Reported | Not Reported | [5] |
| mPEG-PCL Nanoparticles (80 nm) | Non-PEGylated vs. 5 (29% density) | ~5.1% ID in blood at 2h vs. ~16.1% ID in blood at 2h | Not Reported | ~82.5% ID at 2h vs. <40% ID at 2h | Not Reported | [6] |
%ID/g: Percentage of Injected Dose per gram of tissue.
Cleavable vs. Non-Cleavable PEG Linkers: A Functional Comparison
While traditional PEG linkers form a stable, non-cleavable shield, a newer class of "smart" linkers has emerged that can be cleaved in response to specific stimuli present in the tumor microenvironment or within cells. These cleavable linkers are designed to shed the PEG layer at the target site, potentially enhancing cellular uptake and drug release.[7][8]
Types of Cleavable PEG Linkers:
-
pH-Sensitive Linkers: These linkers, often containing hydrazone or acetal bonds, are stable at physiological pH (7.4) but are hydrolyzed in the acidic tumor microenvironment (pH ~6.5) or within endosomes and lysosomes (pH 5.0-6.0).[9][10]
-
Redox-Responsive Linkers: Incorporating disulfide bonds, these linkers are stable in the bloodstream but are cleaved in the presence of high concentrations of reducing agents like glutathione (GSH), which is abundant inside cells, particularly in some tumors.[11][12]
In Vivo Performance Comparison: Cleavable vs. Non-Cleavable Linkers
Direct quantitative comparisons of the in vivo performance of nanoparticles with cleavable versus non-cleavable PEG linkers of the same length are still emerging in the literature. However, available data suggests that cleavable systems can offer significant advantages.
| Linker Type | Advantages | Disadvantages | Potential In Vivo Impact |
| Non-Cleavable | High stability, prolonged circulation.[6] | Can hinder cellular uptake and drug release at the target site (the "PEG dilemma"). | Longer circulation half-life, but potentially lower tumor cell internalization. |
| pH-Sensitive | Targeted PEG removal in the acidic tumor microenvironment or endosomes, potentially enhancing cellular uptake.[10] | Premature cleavage in blood can lead to rapid clearance. Stability can be challenging to optimize. | Increased tumor cell uptake and intracellular drug delivery. |
| Redox-Responsive | Specific cleavage in the intracellular reducing environment, leading to efficient drug release inside the target cell.[11] | Limited to intracellular cleavage; may not enhance initial tumor tissue penetration. | Enhanced intracellular drug release and therapeutic efficacy. |
Immunogenicity of PEGylated Nanoparticles
While PEG is generally considered biocompatible, there is growing evidence that it can elicit an immune response, leading to the production of anti-PEG antibodies (IgM and IgG).[13][14][15] This can trigger the "accelerated blood clearance" (ABC) phenomenon upon repeated administration of PEGylated nanoparticles, where the nanoparticles are rapidly cleared from circulation by the immune system, reducing their efficacy.[14]
The structure of the PEG linker and the overall nanoparticle composition can influence this immune response. While more research is needed, it is hypothesized that the density and conformation of PEG on the nanoparticle surface play a crucial role.[13] The immunogenicity of nanoparticles functionalized with cleavable versus non-cleavable linkers is an active area of investigation.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of PEGylated nanoparticles. Below are generalized protocols for key experiments.
Synthesis and Functionalization of Nanoparticles with PEG Linkers
This protocol outlines a general approach for the synthesis of nanoparticles and their subsequent functionalization with both non-cleavable and cleavable PEG linkers.
Caption: Workflow for nanoparticle synthesis and PEGylation.
Methodology:
-
Nanoparticle Core Synthesis: Synthesize the desired nanoparticle cores (e.g., PLGA, gold, liposomes) using established protocols.
-
Core Characterization: Characterize the synthesized cores for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS), and morphology using Transmission Electron Microscopy (TEM).
-
PEGylation with Non-Cleavable Linker:
-
Activate the nanoparticle surface (if necessary) to introduce functional groups (e.g., amines, carboxyls).
-
React the activated nanoparticles with a molar excess of a heterobifunctional, non-cleavable PEG linker (e.g., NHS-PEG-methoxy) in an appropriate buffer (e.g., PBS pH 7.4).
-
Purify the PEGylated nanoparticles to remove unreacted PEG using techniques like dialysis or size exclusion chromatography.
-
Characterize the final product for size, PDI, and zeta potential.
-
-
PEGylation with Cleavable Linker:
-
Follow a similar procedure as for the non-cleavable linker, but use a cleavable PEG linker (e.g., NHS-PEG-hydrazone for pH-sensitivity or NHS-PEG-S-S- for redox-sensitivity).
-
Ensure reaction conditions are compatible with the cleavable bond to prevent premature cleavage.
-
Purify and characterize the resulting nanoparticles.
-
In Vivo Circulation Half-Life Determination
This protocol describes a method to determine the circulation half-life of PEGylated nanoparticles in a murine model.
Caption: Experimental workflow for in vivo circulation half-life determination.
Methodology:
-
Animal Model: Use healthy mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.
-
Nanoparticle Administration: Administer a defined dose of fluorescently labeled nanoparticles (e.g., loaded with a near-infrared dye) intravenously via the tail vein.
-
Blood Sampling: Collect small blood samples (e.g., 10-20 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 5 min, 30 min, 1, 2, 4, 8, 24 hours post-injection).
-
Quantification: Lyse the blood samples and measure the fluorescence intensity using a plate reader. Create a standard curve to correlate fluorescence intensity with nanoparticle concentration.
-
Data Analysis: Plot the nanoparticle concentration in blood versus time and fit the data to a pharmacokinetic model (e.g., a two-compartment model) to calculate the circulation half-life (t½).
Biodistribution Study
This protocol details the methodology for assessing the biodistribution of nanoparticles in various organs.
References
- 1. In Vivo Tumor Cell Targeting with “Click” Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. purepeg.com [purepeg.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. purepeg.com [purepeg.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pH-sensitive PEGylation of RIPL peptide-conjugated nanostructured lipid carriers: design and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Activatable Nanoparticles: Recent Advances in Redox-Sensitive Magnetic Resonance Contrast Agent Candidates Capable of Detecting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of PEG Chain Length of Functionalized Magnetic Nanoparticles on the Cytocompatibility and Immune Competence of Primary Murine Macrophages and Dendritic Cells [mdpi.com]
- 14. Toxicity and immunogenicity concerns related to PEGylated-micelle carrier systems: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of HO-Peg7-CH2cooh: A Step-by-Step Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals handling HO-Peg7-CH2cooh must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the safe disposal of this compound.
This compound, a polyethylene glycol (PEG) derivative containing a carboxylic acid functional group, is generally not classified as a hazardous substance according to available Safety Data Sheets (SDS) for similar PEG-COOH compounds. However, due diligence in its disposal is crucial to maintain a safe laboratory environment and prevent any potential environmental impact.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Quantitative Disposal Parameters
Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal requirements, as local regulations may vary. The following table provides general quantitative guidelines for the drain disposal of non-hazardous laboratory chemicals.
| Parameter | Guideline | Primary Rationale |
| pH Range for Discharge | 5.0 - 11.0 | Prevention of corrosion to plumbing infrastructure.[1] |
| Neutralized pH Range | 5.5 - 9.0 | Compliance with typical municipal sewer discharge regulations. |
| Quantity Limit | Up to 100 grams or 100 milliliters per discharge | To prevent overloading the wastewater treatment system.[2] |
| Dilution Factor | Minimum 100-fold with water | To ensure the concentration of the chemical is significantly lowered.[2] |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
2. Assess the Waste Stream:
-
Solid Waste: If the this compound is in solid form, it should be dissolved in a minimal amount of water before proceeding with neutralization.
-
Aqueous Solutions: For solutions of this compound, proceed directly to the neutralization step.
-
Contaminated Materials: Items such as weigh boats, gloves, and paper towels that are contaminated with small amounts of this compound can typically be disposed of in the regular laboratory trash, provided they are not grossly contaminated and local regulations permit this. For significant contamination, these items should be placed in a sealed bag and disposed of as chemical waste.
3. Neutralization (for Drain Disposal): Due to the carboxylic acid group, the waste solution should be neutralized before drain disposal.
-
pH Measurement: Use a pH meter or pH paper to check the initial pH of the aqueous solution.
-
Neutralization: Slowly add a dilute basic solution, such as 5% sodium bicarbonate (baking soda) solution, while stirring. Add the base incrementally until the pH of the solution is between 5.5 and 9.0. Be cautious as some effervescence (gas release) may occur.
4. Dilution and Drain Disposal: Once the solution is neutralized, it can be disposed of down the sanitary sewer, provided this is permitted by your institution.
-
Dilution: Dilute the neutralized solution with at least a 100-fold excess of water. For example, for every 10 ml of neutralized solution, use at least 1 liter of water.
-
Disposal: Pour the diluted solution down the drain, followed by flushing with a copious amount of running water for several minutes to ensure it is thoroughly cleared from the plumbing.
5. Chemical Waste Collection (if Drain Disposal is Not Permitted): If your institution's policies prohibit the drain disposal of any chemicals, or if you are dealing with large quantities of this compound, it must be disposed of as chemical waste.
-
Labeling: Transfer the waste to a compatible, leak-proof container. Label the container clearly with "Aqueous Non-Hazardous Waste" and list the contents, including "this compound" and water.
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA) for chemical waste.
-
Pickup: Arrange for pickup by your institution's EHS department or a licensed chemical waste disposal contractor.
Disclaimer: This information is intended as a general guide. Always prioritize the specific disposal protocols established by your institution and local regulatory agencies. When in doubt, contact your EHS department for guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
